3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid
Description
The exact mass of the compound 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(2-oxo-1,3-benzoxazol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-9(13)5-6-11-7-3-1-2-4-8(7)15-10(11)14/h1-4H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLRDVCKJXMASM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13610-59-8 | |
| Record name | 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic Acid
This guide provides a comprehensive technical overview of 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its chemical properties, synthesis, reactivity, and the broader context of its potential therapeutic applications, offering insights grounded in established scientific principles and experimental data.
Introduction: The Significance of the Benzoxazolone Scaffold
This compound belongs to the benzoxazolone class of compounds. The benzoxazolone nucleus is a privileged scaffold in drug design, prized for its unique physicochemical characteristics. This includes a blend of lipophilic and hydrophilic features, weak acidity, and versatile sites for chemical modification on both the benzene and oxazolone rings.[1][2][3] These attributes facilitate favorable interactions with a wide array of biological targets, leading to a diverse pharmacological profile.[1][2][3] Consequently, benzoxazolone derivatives have been successfully developed into pharmaceuticals with applications as anticancer, analgesic, anti-inflammatory, and neuroprotective agents.[1][2][3] This guide focuses specifically on the propanoic acid derivative, exploring its distinct properties and potential as a key intermediate and pharmacophore.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. These parameters influence solubility, stability, formulation, and pharmacokinetic behavior.
Chemical Structure and Identifiers
The foundational identity of the molecule is defined by its structure and standardized nomenclature.
Diagram 1: Chemical Structure of this compound
A 2D representation of the title compound's molecular structure.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 3-(2-oxo-1,3-benzoxazol-3-yl)propanoic acid | PubChem[4] |
| CAS Number | 13610-59-8 | PubChem[4] |
| Molecular Formula | C₁₀H₉NO₄ | PubChem[4] |
| Molecular Weight | 207.18 g/mol | PubChem[4] |
| InChIKey | BMLRDVCKJXMASM-UHFFFAOYSA-N | PubChem[4] |
| Canonical SMILES | C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)O | PubChem[4] |
Physical and Computed Properties
Experimental data for physical properties like melting point and solubility are not widely published. However, computational models provide valuable estimates.
Table 2: Physical and Computed Properties
| Property | Value | Source |
| Molecular Weight | 207.18 g/mol | PubChem[4] |
| XLogP3-AA | 0.8 | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[4] |
| Rotatable Bond Count | 3 | PubChem[4] |
| Topological Polar Surface Area | 66.8 Ų | PubChem[4] |
Synthesis and Purification
The synthesis of this compound is not explicitly detailed in readily available literature. However, based on established reactions of N-alkylation of heterocyclic systems, a probable and efficient synthetic route involves the reaction of 2-benzoxazolinone with a suitable three-carbon synthon. Two primary strategies are proposed:
-
N-Alkylation with a Halopropanoic Acid: Reaction of 2-benzoxazolinone with 3-chloropropanoic acid or 3-bromopropanoic acid in the presence of a base.
-
Michael Addition: Aza-Michael addition of 2-benzoxazolinone to acrylic acid or an acrylate ester followed by hydrolysis.
The N-alkylation approach is often preferred for its directness.
Diagram 2: Proposed Synthesis Workflow via N-Alkylation
A flowchart illustrating the proposed synthetic protocol.
Experimental Protocol: Synthesis via N-Alkylation (Proposed)
This protocol is a representative procedure based on standard N-alkylation methods for similar heterocyclic compounds. Optimization of reaction time, temperature, and stoichiometry may be required.
Materials:
-
2-Benzoxazolinone
-
3-Chloropropanoic acid
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup: To a solution of 2-benzoxazolinone (1.0 equivalent) in DMF, add anhydrous potassium carbonate (1.5 equivalents). Stir the suspension at room temperature for 30 minutes.
-
Addition of Alkylating Agent: Add 3-chloropropanoic acid (1.2 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The rationale for using a polar aprotic solvent like DMF is to solubilize the reactants and facilitate the SN2 reaction, while the base deprotonates the nitrogen of the benzoxazolinone, making it a more potent nucleophile.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Acidification: Acidify the aqueous solution to pH 2-3 with 2M HCl. A precipitate should form. This step is crucial to protonate the carboxylate salt formed under basic conditions, rendering the final product insoluble in water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure this compound.
Spectroscopic and Analytical Characterization
Table 3: Predicted and Comparative Spectroscopic Data
| Technique | Predicted Key Features for the Acid | Comparative Data for Methyl Ester Derivative[5] |
| ¹H-NMR | - Aromatic protons (multiplet, ~7.1-7.4 ppm, 4H)- Triplet for N-CH₂ (~4.1 ppm, 2H)- Triplet for CH₂-COOH (~2.8 ppm, 2H)- Broad singlet for COOH proton (>10 ppm) | - Aromatic protons (multiplet, 7.12-7.32 ppm)- N-CH₂ (triplet, 4.06 ppm)- CH₂-CO (triplet, 2.80 ppm)- OCH₃ (singlet, 3.56 ppm) |
| ¹³C-NMR | - Carboxylic C=O (~173-175 ppm)- Lactam C=O (~154 ppm)- Aromatic carbons (~109-142 ppm)- N-CH₂ (~38 ppm)- CH₂-COOH (~32 ppm) | - Ester C=O (171.39 ppm)- Lactam C=O (153.64 ppm)- Aromatic carbons (109.50, 109.58, 122.13, 123.83, 130.95, 141.95 ppm)- N-CH₂ (38.16 ppm)- CH₂-CO (31.91 ppm)- OCH₃ (51.52 ppm) |
| FT-IR (cm⁻¹) | - Broad O-H stretch (carboxylic acid, ~2500-3300)- Carboxylic C=O stretch (~1700-1725)- Lactam C=O stretch (~1750-1770)- Aromatic C=C stretches (~1450-1600) | - Lactam C=O (1768 cm⁻¹)- Ester C=O (1734 cm⁻¹) |
Chemical Reactivity and Derivatization
The presence of both a carboxylic acid group and the benzoxazolone ring system endows this compound with versatile reactivity, making it a valuable building block for creating libraries of more complex molecules.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety is a gateway to a multitude of standard organic transformations.
-
Esterification: The acid can be readily converted to its corresponding esters. A common method involves refluxing the acid in an alcohol (e.g., methanol) with a catalytic amount of strong acid, such as sulfuric acid.[5]
-
Amide Coupling: The acid can be coupled with various amines to form amides. This is typically achieved using standard coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like triethylamine.[5]
-
Hydrazide Formation: The methyl ester of the acid can be treated with hydrazine hydrate in a suitable solvent like propan-2-ol under reflux to yield the corresponding propanehydrazide.[5] This hydrazide is a key intermediate for synthesizing hydrazones and other heterocyclic systems like pyrazoles.[5]
Diagram 3: Reactivity of the Carboxylic Acid Moiety
Key chemical transformations starting from the title compound.
Biological Activity and Therapeutic Potential
While specific bioactivity data for this compound is limited in public literature, the broader class of benzoxazolone derivatives exhibits a wide spectrum of pharmacological activities.[1][2][3] Derivatives synthesized from this acid have shown promising antibacterial properties.[5]
Studies on related structures suggest several potential mechanisms of action:
-
Enzyme Inhibition: The benzoxazolone scaffold is known to interact with the active sites of various enzymes. The specific nature of the propanoic acid side chain could confer selectivity for certain enzyme targets.
-
Receptor Antagonism/Agonism: The aromatic and heterocyclic portions of the molecule can engage in pi-stacking and hydrogen bonding interactions within receptor binding pockets.
-
Antimicrobial Action: Some benzoxazolone derivatives disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.[5] Research has demonstrated that derivatives of the title compound exhibit antibacterial activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[5]
The propanoic acid moiety provides a crucial handle for linking the benzoxazolone core to other pharmacophores or for optimizing pharmacokinetic properties, positioning this molecule as a key starting material in fragment-based drug discovery and lead optimization campaigns.
Safety and Handling
Based on aggregated data from suppliers, this compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[4] It is also reported to cause skin and serious eye irritation.[6] Standard laboratory safety precautions should be employed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.
Conclusion
This compound is a compound built upon the pharmacologically significant benzoxazolone scaffold. Its key value lies in its role as a versatile synthetic intermediate. The presence of a reactive carboxylic acid group allows for straightforward derivatization, enabling the exploration of structure-activity relationships in the development of new therapeutic agents. While further research is needed to fully elucidate the specific biological targets and pharmacological profile of the parent acid, its derivatives have already shown promise, particularly in the antibacterial field. This technical guide serves as a foundational resource for researchers aiming to leverage the unique chemical properties of this compound in their drug discovery and development endeavors.
References
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Jain, A., Sharma, R., & Kumar, P. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie, 356(8), e2300107. [Link]
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ResearchGate. (n.d.). Synthesis and biological profile of benzoxazolone derivatives. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis and biological profile of benzoxazolone derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 720147, this compound. Retrieved from [Link]
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Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., & Mickevičius, V. (2023). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Applied Sciences, 14(11), 4783. [Link]
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An In-Depth Technical Guide on 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic Acid and the Broader Class of N-Substituted Benzoxazolone Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzoxazolone Scaffold in Medicinal Chemistry
The benzoxazolone nucleus is a privileged heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry. Its unique physicochemical properties, including a weakly acidic nature and a combination of lipophilic and hydrophilic fragments, make it an ideal framework for drug design.[1][2][3] This versatile core has been incorporated into a wide array of therapeutic agents with a diverse biological profile, including anticancer, analgesic, anti-inflammatory, and neuroprotective activities.[1][2][3][4][5]
This guide focuses on 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid (CAS number 13610-59-8), a specific derivative of the benzoxazolone family. While detailed public information on this particular compound is limited, it serves as a representative example of N-substituted benzoxazolone carboxylic acids. A recent study has utilized this acid as a precursor for the synthesis of novel hydrazide derivatives, highlighting its utility as a building block in the development of new bioactive compounds.[6] Given the scarcity of specific data, this guide will also explore the broader class of N-substituted benzoxazolone carboxylic acids, providing a comprehensive overview of their synthesis, potential biological activities, and applications in drug discovery.
Physicochemical Properties of this compound
The fundamental physicochemical properties of this compound are summarized in the table below. This data is crucial for its handling, formulation, and interpretation of biological activity.
| Property | Value | Source |
| CAS Number | 13610-59-8 | [7][8] |
| Molecular Formula | C10H9NO4 | [7][8] |
| Molecular Weight | 207.18 g/mol | [7][8] |
| IUPAC Name | 3-(2-oxo-1,3-benzoxazol-3-yl)propanoic acid | [7] |
| Appearance | White to off-white solid | - |
| Purity | Typically ≥97% | [9] |
General Synthesis of N-Substituted Benzoxazolones
Step-by-Step Synthetic Protocol
-
Formation of the Benzoxazolone Core: The synthesis typically begins with the cyclization of an o-aminophenol with a carbonylating agent. A common and effective method involves the reaction of 2-aminophenol with urea at high temperatures.
-
N-Alkylation with a Propanoic Acid Moiety: The resulting benzoxazol-2(3H)-one can then be N-alkylated. For the synthesis of the target compound, this would involve a reaction with a 3-halopropanoic acid or its ester, such as ethyl 3-bromopropanoate, in the presence of a base.
-
Hydrolysis (if an ester was used): If an ester was used in the N-alkylation step, a final hydrolysis step is required to yield the desired carboxylic acid.
Illustrative Experimental Protocol:
Materials:
-
2-aminophenol
-
Urea
-
Dimethylformamide (DMF)
-
Sodium hydride (NaH)
-
Ethyl 3-bromopropanoate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Synthesis of Benzoxazol-2(3H)-one:
-
A mixture of 2-aminophenol (1 equivalent) and urea (1.2 equivalents) is heated at 150-160 °C for 4-6 hours.
-
The reaction mixture is cooled to room temperature, and the solid product is washed with water and recrystallized from ethanol to yield pure benzoxazol-2(3H)-one.
-
-
N-Alkylation:
-
To a solution of benzoxazol-2(3H)-one (1 equivalent) in anhydrous DMF, sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) is added portion-wise at 0 °C under a nitrogen atmosphere.
-
The mixture is stirred for 30 minutes at room temperature, and then ethyl 3-bromopropanoate (1.2 equivalents) is added dropwise.
-
The reaction is stirred at room temperature for 12-18 hours.
-
The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
-
Hydrolysis:
-
The purified ethyl 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoate is dissolved in a mixture of THF and water.
-
Lithium hydroxide (2 equivalents) is added, and the mixture is stirred at room temperature for 2-4 hours.
-
The THF is removed under reduced pressure, and the aqueous solution is acidified with 1N HCl.
-
The resulting precipitate is filtered, washed with cold water, and dried under vacuum to yield this compound.
-
Potential Biological Activities and Mechanisms of Action
The benzoxazolone scaffold is a versatile pharmacophore, and its derivatives have been reported to exhibit a wide range of biological activities.[1][2][3][4][5] While the specific biological targets of this compound are not documented, we can infer potential activities based on the broader class of benzoxazolone derivatives.
Known Biological Activities of Benzoxazolone Derivatives:
-
Anticancer: Many benzoxazolone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1][2][3]
-
Anti-inflammatory and Analgesic: This class of compounds has been investigated for its potential to alleviate pain and inflammation.[1][2][3][5]
-
Antimicrobial: Benzoxazolone derivatives have shown activity against a range of bacteria and fungi.[5][10]
-
Neuroprotective: Some derivatives have been explored for their potential in treating neurodegenerative diseases.[1][2][3]
-
Enzyme Inhibition: The benzoxazolone core is present in inhibitors of various enzymes, including cholinesterases.[5]
The presence of a propanoic acid side chain introduces a carboxylic acid functional group, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This group can participate in hydrogen bonding and ionic interactions with biological targets, potentially enhancing binding affinity and selectivity.
Illustrative Signaling Pathway
The anti-inflammatory effects of some bioactive compounds are mediated through the inhibition of the NF-κB signaling pathway. It is plausible that certain benzoxazolone derivatives could exert their anti-inflammatory effects by modulating this pathway.
Caption: Potential inhibition of the NF-κB signaling pathway by a benzoxazolone derivative.
Representative Experimental Protocol: In Vitro Cytotoxicity Assay
To evaluate the potential anticancer activity of a compound like this compound, a standard in vitro cytotoxicity assay, such as the MTT assay, can be employed.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a selected cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Representative Biological Data for N-Substituted Benzoxazolone Derivatives
The following table summarizes some reported biological activities for various N-substituted benzoxazolone derivatives to provide context for the potential efficacy of this class of compounds.
| Compound Structure | Biological Activity | IC50 / MIC | Target | Reference |
| Various N-substituted 2-benzoxazolinones | Antibacterial | - | - | [5] |
| 3-piperidinyl-substituted 1,2-benzisoxazoles | Antipsychotic | - | - | [11] |
| 2,3-dihydro-3,8-diphenylbenzo[1][12]oxazines | CETP Inhibition | 26 nM | CETP | [13] |
| Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives | Antibacterial | 1.56-6.25 µg/mL | Bacteria | [14] |
Applications in Drug Discovery and Future Perspectives
The benzoxazolone core, particularly when N-substituted with a carboxylic acid moiety, represents a promising scaffold for the development of new therapeutic agents. The carboxylic acid group can be exploited to improve solubility, modulate cell permeability, and establish key interactions with biological targets.
Future research in this area could focus on:
-
Synthesis of a diverse library of N-substituted benzoxazolone carboxylic acids to explore the structure-activity relationship (SAR).
-
Screening against a wide range of biological targets to identify novel activities.
-
Lead optimization to improve potency, selectivity, and pharmacokinetic properties.
-
Elucidation of the precise mechanisms of action for the most promising compounds.
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Synthesis and biological profile of benzoxazolone derivatives. PubMed, 2023-06-28. [Link]
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Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega - ACS Publications, 2019-11-05. [Link]
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Synthesis of new N-Benzoxazole and N-Benzothiazole derivatives of 3-(4-Substituted- phenyl)aminoisoxazol-5(2H)-ones and comparison of their base induced rearrangement. SciELO. [Link]
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Synthesis and biological profile of benzoxazolone derivatives. Semantic Scholar. [Link]
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The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. PubMed, 2024-10-21. [Link]
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Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. NIH. [Link]
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3-(1,3-Benzoxazol-2-yl)propanoic acid. PubChem. [Link]
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Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC - NIH. [Link]
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Design, synthesis and antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives. ResearchGate. [Link]
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Novel Hydroxamic Acids Containing Aryl-Substituted 1,2,4- or 1,3,4-Oxadiazole Backbones and an Investigation of Their Antibiotic Potentiation Activity. MDPI. [Link]
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Synthesis and discovery of 2,3-dihydro-3,8-diphenylbenzo[1][12]oxazines as a novel class of potent cholesteryl ester transfer protein inhibitors. PubMed. [Link]
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3-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid. PubChem. [Link]
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An In-depth Technical Guide to the Synthesis of 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthesis of 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid, a molecule of interest in medicinal chemistry and materials science. The synthesis is presented as a two-stage process, beginning with the formation of the core heterocyclic structure, 2-benzoxazolone, followed by its N-alkylation via an aza-Michael addition. This document is intended to serve as a practical resource, offering not only detailed protocols but also insights into the underlying chemical principles and considerations for successful execution.
Introduction: The Significance of the Benzoxazolone Scaffold
The benzoxazolone nucleus is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds.[1] Its unique structural and electronic properties, including its weakly acidic nature and the presence of both lipophilic and hydrophilic regions, make it an ideal scaffold for drug design.[1] Derivatives of benzoxazolone have demonstrated a broad spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The title compound, this compound, incorporates a carboxylic acid moiety, which can serve as a handle for further chemical modifications or to modulate the pharmacokinetic properties of potential drug candidates.
Overall Synthetic Strategy
The synthesis of this compound is most efficiently achieved through a two-step sequence as illustrated below. The first step involves the cyclization of 2-aminophenol to form the 2-benzoxazolone ring system. The second step is the N-alkylation of 2-benzoxazolone with acrylic acid through an aza-Michael addition reaction.
Caption: Overall two-step synthetic workflow.
Part 1: Synthesis of 2-Benzoxazolone
The formation of the 2-benzoxazolone core is a critical first step. Several methods exist for this transformation, with a common and practical approach being the reaction of 2-aminophenol with a carbonyl source, such as urea or phosgene derivatives.[3] The use of urea is often preferred due to its lower toxicity and cost-effectiveness.
Reaction Mechanism: Cyclization of 2-Aminophenol with Urea
The reaction proceeds through an initial nucleophilic attack of the amino group of 2-aminophenol on a carbonyl carbon of urea, followed by an intramolecular cyclization with the elimination of ammonia. This process is typically facilitated by heating.
Caption: Simplified reaction mechanism for 2-benzoxazolone synthesis.
Experimental Protocol: Synthesis of 2-Benzoxazolone
This protocol is based on established methods for the synthesis of 2-benzoxazolone from 2-aminophenol and urea.[3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |
| 2-Aminophenol | 109.13 | 10.91 | 100 |
| Urea | 60.06 | 12.01 | 200 |
Procedure:
-
Combine 2-aminophenol and urea in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture in an oil bath at 150-160 °C for 4-6 hours. The reaction mixture will melt and then solidify as the reaction progresses. Ammonia gas will be evolved.
-
Allow the reaction mixture to cool to room temperature.
-
Recrystallize the solid product from water or a water-ethanol mixture to afford pure 2-benzoxazolone as a white crystalline solid.
Part 2: Synthesis of this compound
The final step in the synthesis is the N-alkylation of 2-benzoxazolone. This is achieved through an aza-Michael addition reaction with acrylic acid. The nitrogen atom of the benzoxazolone ring acts as the nucleophile, attacking the electron-deficient β-carbon of the acrylic acid.[4][5]
Reaction Mechanism: Aza-Michael Addition
The aza-Michael addition is a conjugate addition reaction of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.[4] The reaction can be catalyzed by a base, which deprotonates the benzoxazolone nitrogen, increasing its nucleophilicity.
Caption: Mechanism of the aza-Michael addition.
Experimental Protocol: Aza-Michael Addition
This protocol is a representative procedure based on general methods for aza-Michael additions to acrylic acid.[6][7]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |
| 2-Benzoxazolone | 135.12 | 1.35 | 10 |
| Acrylic Acid | 72.06 | 0.86 | 12 |
| Triethylamine | 101.19 | 0.10 | 1 |
| Ethanol | - | 20 mL | - |
Procedure:
-
In a round-bottom flask, dissolve 2-benzoxazolone in ethanol.
-
Add acrylic acid and a catalytic amount of triethylamine to the solution.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield this compound as a solid.
Characterization of the Final Product
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₄ | [8] |
| Molar Mass | 207.18 g/mol | [8] |
| CAS Number | 13610-59-8 | [8] |
Spectroscopic Data (Expected):
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoxazolone ring, typically in the range of δ 7.0-7.5 ppm. Two triplets corresponding to the methylene protons of the propanoic acid chain are expected around δ 4.2 ppm (N-CH₂) and δ 2.8 ppm (CH₂-COOH). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (δ > 10 ppm). The expected chemical shifts are based on data for a closely related propanehydrazide derivative.[9]
-
¹³C NMR: The carbon NMR spectrum should display a signal for the carboxylic acid carbonyl carbon around δ 170-175 ppm and the benzoxazolone carbonyl carbon around δ 153 ppm.[9] Signals for the aromatic carbons will be observed in the δ 109-142 ppm region. The methylene carbons of the propanoic acid chain are expected at approximately δ 38 ppm (N-CH₂) and δ 34 ppm (CH₂-COOH).[9]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid dimer in the range of 2500-3300 cm⁻¹. A sharp, strong absorption for the C=O stretch of the carboxylic acid will be present around 1700-1725 cm⁻¹. The C=O stretch of the benzoxazolone lactam will appear at a higher wavenumber, typically around 1750-1770 cm⁻¹.
Safety Considerations
-
2-Aminophenol: Harmful if swallowed or in contact with skin. May cause an allergic skin reaction and is suspected of causing genetic defects.
-
Urea: Generally considered low hazard.
-
Acrylic Acid: Corrosive and flammable. Causes severe skin burns and eye damage. May cause respiratory irritation.
-
Triethylamine: Highly flammable liquid and vapor. Harmful if swallowed and toxic in contact with skin. Causes severe skin burns and eye damage.
-
General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.
Conclusion
The synthesis of this compound is a straightforward and reproducible process for researchers in organic and medicinal chemistry. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, scientists can reliably produce this valuable compound for further investigation and application in drug discovery and materials science. The provided characterization data will serve as a benchmark for confirming the successful synthesis of the target molecule.
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ResearchGate. (2018). Synthesis and characterization of 2-benzoxazolone and its derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and structural characterization of some 2(3H)-benzoxazolone derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Imidazoles in the aza‐Michael reaction with acrylic acid derivatives. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Synthesis of 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3-benzoxazol-2-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its unique physicochemical properties and synthetic tractability make it an attractive starting point for drug design. This technical guide provides an in-depth exploration of the synthesis of a key derivative class: 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acids. We will dissect the strategic construction of the benzoxazolone core, detail the critical N-alkylation step to introduce the propanoic acid sidechain, and explore subsequent derivatization pathways. This document emphasizes the underlying chemical principles, provides field-proven experimental protocols, and offers insights into the causal relationships between reaction conditions and outcomes, equipping researchers with the knowledge to confidently synthesize and expand upon this valuable chemical series.
Introduction: The Significance of the Benzoxazolone Scaffold
The benzoxazolone ring system is a recurring motif in a multitude of biologically active compounds, demonstrating a wide spectrum of activities including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2] The scaffold's planarity, combined with the hydrogen bond accepting capabilities of the lactam carbonyl and the potential for diverse substitutions on the aromatic ring, allows for fine-tuning of molecular interactions with biological targets.[1]
The introduction of a propanoic acid moiety at the N-3 position adds a crucial acidic functional group. This group can serve as a handle for further derivatization (e.g., amides, esters), act as a key pharmacophoric element for target binding (e.g., mimicking a carboxylate-bearing natural ligand), or improve the pharmacokinetic properties of the molecule, such as aqueous solubility. Consequently, the synthesis of 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid (PubChem CID: 720147) is a foundational starting point for many medicinal chemistry programs.[3]
Overall Synthetic Strategy: A Retrosynthetic Approach
A logical approach to the synthesis begins with a retrosynthetic analysis of the target molecule. This process deconstructs the molecule into simpler, readily available precursors.
Caption: Retrosynthetic analysis of the target molecule.
This analysis reveals two primary transformations:
-
N-Alkylation: The disconnection of the nitrogen-carbon bond between the benzoxazolone ring and the propanoic acid side chain.
-
Cyclization: The formation of the benzoxazolone core itself, which logically points back to a 2-aminophenol precursor.
Following this logic, our forward synthesis will first focus on constructing the 1,3-benzoxazol-2(3H)-one core, followed by its selective N-alkylation.
Synthesis of the 1,3-Benzoxazol-2-one Core
The most common and efficient method for constructing the benzoxazolone ring is the cyclization of 2-aminophenol with a suitable one-carbon carbonyl source.[4][5] While historically phosgene was used, modern, safer alternatives are highly preferred.
Rationale for Reagent Selection:
-
2-Aminophenol: The foundational building block containing the requisite ortho-amino and hydroxyl groups for cyclization.
-
Carbonyl Source: Reagents like carbonyldiimidazole (CDI), urea, or diethyl carbonate are excellent, safer alternatives to phosgene. CDI is often preferred for its high reactivity and clean reaction profile, yielding imidazole and CO2 as byproducts. Urea is an economical, though often higher-temperature, alternative.
Protocol 3.1: Synthesis of 1,3-Benzoxazol-2(3H)-one from 2-Aminophenol and Urea
This protocol represents a cost-effective and straightforward method for producing the core scaffold.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminophenol (1.0 eq.) and urea (1.5-2.0 eq.).
-
Reaction: Heat the mixture to 140-160 °C. The mixture will melt, and ammonia gas will evolve. Note: This step should be performed in a well-ventilated fume hood.
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) until the consumption of 2-aminophenol is complete (typically 3-5 hours).
-
Work-up: Allow the reaction mixture to cool to approximately 80-90 °C, at which point it will solidify. Add hot water to the flask and break up the solid.
-
Purification: Filter the crude solid, wash thoroughly with cold water, and then recrystallize from ethanol or an ethanol/water mixture to yield pure 1,3-benzoxazol-2(3H)-one as a white crystalline solid.
Key Step: N-Alkylation with a Propanoic Acid Moiety
With the benzoxazolone core in hand, the next critical step is the introduction of the 3-propanoic acid side chain. The nitrogen atom of the benzoxazolone is weakly acidic and can be deprotonated with a suitable base to form a nucleophilic anion, which then reacts with an appropriate electrophile. The most direct method is via a Michael addition to an acrylate.
Causality Behind Experimental Choices:
-
Electrophile: Ethyl acrylate is a common choice. It is an α,β-unsaturated ester that acts as an excellent Michael acceptor. The resulting ethyl ester can be easily hydrolyzed in a subsequent step to yield the desired carboxylic acid. Using acrylic acid directly is also possible but can be more challenging due to competing acid-base reactions.
-
Base: A non-nucleophilic base is required to deprotonate the benzoxazolone nitrogen without reacting with the acrylate electrophile. While strong bases like sodium hydride (NaH) can be used, milder bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or even potassium carbonate in a polar aprotic solvent can be effective and safer to handle.[6]
-
Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (MeCN) is ideal. These solvents effectively solvate the cation of the base but do not interfere with the nucleophilic attack.
Protocol 4.1: Michael Addition of 1,3-Benzoxazol-2(3H)-one to Ethyl Acrylate
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1,3-benzoxazol-2(3H)-one (1.0 eq.) and anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Caution: NaH reacts violently with water and generates hydrogen gas. Stir the mixture at 0 °C for 30 minutes, during which time the solution should become clear as the sodium salt forms.
-
Addition: Add ethyl acrylate (1.2 eq.) dropwise via syringe, keeping the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Quenching & Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The resulting crude ethyl 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoate can be purified by column chromatography on silica gel.
Protocol 4.2: Saponification to the Carboxylic Acid
-
Setup: Dissolve the purified ethyl ester from Protocol 4.1 in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
-
Hydrolysis: Add lithium hydroxide (LiOH, 2.0-3.0 eq.) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting ester is consumed.
-
Work-up: Concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid (HCl). A white precipitate of the desired product will form.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield pure this compound.
Synthesis of Derivatives
The core molecule is a versatile platform for creating a library of derivatives for structure-activity relationship (SAR) studies.
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The Benzoxazole Nucleus: A Privileged Scaffold in Modern Drug Discovery
A Technical Guide to the Diverse Biological Activities of Benzoxazole Derivatives
Abstract
Benzoxazole and its derivatives represent a cornerstone in heterocyclic chemistry, demonstrating a remarkable breadth of pharmacological activities that have captured the attention of medicinal chemists for decades.[1][2][3][4][5] This technical guide provides an in-depth exploration of the multifaceted biological profile of benzoxazole derivatives, intended for researchers, scientists, and professionals in the field of drug development. We will dissect the core chemical features that impart such diverse therapeutic potential, from anticancer and antimicrobial to anti-inflammatory and anticonvulsant effects. This document moves beyond a simple enumeration of activities, delving into the causal relationships between molecular structure and biological function, providing detailed experimental frameworks, and visualizing the complex signaling pathways influenced by these versatile compounds. Our objective is to furnish a comprehensive resource that not only informs but also inspires innovative approaches to the design and application of next-generation benzoxazole-based therapeutics.
Introduction: The Enduring Appeal of the Benzoxazole Scaffold
The benzoxazole core, an aromatic organic compound featuring a benzene ring fused to an oxazole ring, is a deceptively simple structure that belies its profound impact on medicinal chemistry.[3][6] Its planar geometry and the presence of both hydrogen bond acceptors (nitrogen and oxygen atoms) and a hydrophobic benzene ring facilitate a variety of noncovalent interactions with biological macromolecules.[6] This inherent ability to interact with diverse biological targets has established the benzoxazole moiety as a "privileged scaffold" in drug design.[7] Furthermore, its structural similarity to naturally occurring nucleic acid bases, such as adenine and guanine, allows for facile interaction with the biopolymers of living systems, providing a basis for its wide-ranging biological effects.[8]
This guide will systematically explore the major therapeutic areas where benzoxazole derivatives have shown significant promise, elucidating their mechanisms of action and the structure-activity relationships (SAR) that govern their potency and selectivity.
Anticancer Activity: A Multi-pronged Assault on Malignancy
The fight against cancer remains a primary focus of global health research, and benzoxazole derivatives have emerged as a significant class of anticancer agents.[1][2][4][9][10] Their cytotoxic effects are not mediated by a single mechanism but rather through a diverse array of interactions with key cellular targets involved in cancer cell proliferation, survival, and metastasis.
Mechanisms of Anticancer Action
Benzoxazole derivatives exert their anticancer effects by targeting various hallmarks of cancer:
-
Enzyme Inhibition: Many benzoxazole compounds function as potent inhibitors of kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are crucial for tumor angiogenesis.[11][12] By blocking these signaling pathways, they can stifle tumor growth and spread. Molecular docking studies have also shown strong binding affinities of benzoxazoles toward Akt and nuclear factor kappa B (NF-κB) protein targets, which are linked to tumorigenesis.[13][14]
-
Induction of Apoptosis: A significant number of benzoxazole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is often achieved by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2, and increasing the levels of executioner caspases like caspase-3.[11][12]
-
DNA Interaction and Damage: Some derivatives can intercalate with DNA or inhibit enzymes like topoisomerase II, leading to DNA damage and cell cycle arrest.[11]
-
CYP1A1 Enzyme Induction: Certain benzoxazole derivatives, structurally similar to the anticancer agent Phortress, are believed to exert their effect through the induction of CYP1A1 enzymes.[15]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of benzoxazole derivatives is highly dependent on the nature and position of substituents on the benzoxazole core. SAR studies have revealed that the presence of electron-withdrawing groups (e.g., halogens) or electron-donating groups at specific positions on the phenyl ring can significantly enhance cytotoxic activity.[13] For instance, the incorporation of a thiophene substituent has shown strong activity in Diffuse Large B-cell Lymphoma (DLBCL) cells.[13]
Tabulated Anticancer Activity Data
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Bis-benzoxazole derivatives | DU145 (Prostate), MCF-7 (Breast) | Not specified | [1] |
| Benzoxazole-1,2,4-oxadiazole | A431, HT-29, MCF-7, A-549 | Potent activity observed | [1] |
| Benzoxazole-Combretastatin | A-549 (Lung), MCF-7 (Breast) | Potent activity, 8d more potent than standard | [16] |
| 2-(((1H-benzimidazol-2-yl) methyl)thio)benzoxazole derivatives | Various | 6 (IC50 = 24.5 µM) showed best activity | [5] |
| Piperazine-substituted benzoxazoles | HT-29, MCF7, A549, HepG2, C6 | 3m and 3n showed significant activity | [15] |
| Thiophene-substituted benzoxazole | DLBCL cell models | Highest inhibitory activity | [13] |
| Novel Benzoxazole Derivatives | HepG2, MCF-7 | 12l (IC50 = 10.50 µM and 15.21 µM) | [11] |
Experimental Protocol: MTT Assay for Cytotoxicity
A fundamental technique to assess the anticancer potential of novel benzoxazole derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzoxazole derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualization: VEGFR-2 Inhibition Pathway
Caption: Inhibition of VEGFR-2 signaling by benzoxazole derivatives.
Antimicrobial and Antifungal Activity: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Benzoxazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them promising candidates for new anti-infective drugs.[5][17][18][19][20]
Spectrum of Activity
-
Antibacterial: Benzoxazole derivatives have shown efficacy against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).[5][18]
-
Antifungal: These compounds have also exhibited potent activity against various fungal strains, including Candida albicans and Aspergillus niger.[5][19][20] Some derivatives have shown strong inhibitory action against Candida krusei.[19]
Mechanism of Antimicrobial Action
The antimicrobial mechanisms of benzoxazoles are varied and can include:
-
Inhibition of Essential Enzymes: They can target enzymes crucial for microbial survival, such as those involved in cell wall synthesis or DNA replication.
-
Disruption of Cell Membranes: Some derivatives may interfere with the integrity of the microbial cell membrane, leading to cell lysis.[19] In silico studies suggest that the antifungal activity of some derivatives may be due to the inhibition of HSP90 and aldehyde dehydrogenase.[19]
Tabulated Antimicrobial Data
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 1 (Benzoxazole derivative) | C. krusei | 15.6 | [19] |
| Compound 1 (Benzoxazole derivative) | C. albicans | 62.5 | [19] |
| Compound 1 (Benzoxazole derivative) | C. tropicalis | 125.0 | [19] |
| 2-(2,4-dichlorophenyl)-1,3-benzoxazole (g) | Various Fungi | GM of 36.2 | [20] |
| 2-(4-chlorophenyl)-1,3-benzoxazole (f) | Various Fungi | GM of 46.3 | [20] |
| Compound 10 | B. subtilis | 1.14 x 10⁻³ µM | [5] |
| Compound 24 | E. coli | 1.40 x 10⁻³ µM | [5] |
Experimental Protocol: Broth Microdilution for MIC Determination
The minimum inhibitory concentration (MIC) is a key parameter for evaluating the potency of an antimicrobial agent. The broth microdilution method is a standardized and widely used technique for this purpose.
Step-by-Step Methodology:
-
Prepare Inoculum: Grow the microbial strain overnight in a suitable broth medium. Adjust the turbidity of the culture to match a 0.5 McFarland standard.
-
Prepare Compound Dilutions: Perform serial two-fold dilutions of the benzoxazole derivative in a 96-well microtiter plate containing broth.
-
Inoculate Wells: Add the standardized microbial inoculum to each well. Include a positive control (microbe, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory and Analgesic Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases, and the search for safer and more effective anti-inflammatory drugs is ongoing. Benzoxazole derivatives have demonstrated significant anti-inflammatory and analgesic properties, offering a potential alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[21][22][23][24]
Mechanisms of Action
The anti-inflammatory effects of benzoxazole derivatives are thought to be mediated through the inhibition of key inflammatory enzymes, such as cyclooxygenase (COX), which are involved in the synthesis of prostaglandins.[24] Their analgesic effects have been demonstrated in various animal models, such as the acetic acid-induced writhing test.[21][23]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the anti-inflammatory activity of new compounds.
Step-by-Step Methodology:
-
Animal Grouping: Divide rats into groups: control, standard (e.g., Diclofenac sodium), and test groups receiving different doses of the benzoxazole derivative.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.
-
Induction of Inflammation: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Anticonvulsant Activity: Targeting Neurological Disorders
Epilepsy is a common neurological disorder, and the development of new anticonvulsant drugs with improved efficacy and fewer side effects is a critical need.[25] Several benzoxazole derivatives have shown promising anticonvulsant activity in preclinical models.[25][26][27]
Mechanisms of Action
The anticonvulsant activity of some benzoxazole derivatives may be mediated through the GABAergic system.[26][27] GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system, and enhancing its function can suppress neuronal hyperexcitability. Docking studies have suggested that some compounds may bind to the benzodiazepine (BZD) binding site of the GABAA receptor.[27]
Preclinical Evaluation
The anticonvulsant potential of benzoxazole derivatives is typically evaluated using models such as the maximal electroshock seizure (MES) test and the subcutaneous pentylenetetrazole (scPTZ) seizure test in mice.[26][27]
Other Notable Biological Activities
The versatility of the benzoxazole scaffold extends to other therapeutic areas:
-
Antiviral Activity: Certain flavonol derivatives containing a benzoxazole moiety have shown excellent antiviral activity against the tobacco mosaic virus (TMV).[28][29] The mechanism may involve binding to the TMV coat protein, thereby inhibiting viral assembly and replication.[28][29]
-
Melatonin Receptor Agonism: Some benzoxazole derivatives have been identified as agonists for melatonin receptors, suggesting potential applications in treating sleep disorders and other conditions regulated by melatonin.[30]
-
Anti-Psoriatic Activity: Benzoxazole derivatives have shown promise in reducing inflammatory and psoriatic symptoms in mouse models, potentially through their immunomodulatory effects on T-lymphocytes.[31]
Synthesis of Benzoxazole Derivatives: A General Overview
A common and versatile method for synthesizing the benzoxazole core involves the condensation of an o-aminophenol with a carboxylic acid or its derivative.[6][8][32]
General Synthetic Workflow
Caption: General synthesis of benzoxazole derivatives.
Various catalysts and reaction conditions can be employed, including the use of polyphosphoric acid (PPA) or microwave-assisted synthesis, which can offer advantages in terms of reaction time and yield.[3][32]
Conclusion and Future Perspectives
The benzoxazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The diverse range of biological activities, coupled with the synthetic accessibility of these compounds, ensures their continued relevance in medicinal chemistry. Future research will likely focus on the development of multi-target benzoxazole derivatives, the exploration of novel mechanisms of action, and the optimization of pharmacokinetic and pharmacodynamic properties to translate the promising preclinical findings into clinically effective drugs. The ongoing investigation into the structure-activity relationships of these compounds will undoubtedly lead to the design of more potent and selective agents with improved safety profiles.
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A Technical Guide to 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic Acid: A Versatile Precursor in Medicinal Chemistry
This guide provides an in-depth technical overview of 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid, a heterocyclic compound that serves as a pivotal building block in the synthesis of novel therapeutic agents. While direct biological applications of the core acid are not extensively documented, its true value lies in its role as a versatile precursor for a diverse range of derivatives, particularly those with significant antimicrobial properties. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their work.
The 2(3H)-Benzoxazolone Scaffold: A Privileged Structure
The 2(3H)-benzoxazolone ring system is a cornerstone of medicinal chemistry. This "privileged scaffold" is found in numerous compounds exhibiting a wide spectrum of biological activities.[1][2] Its rigid, planar structure and hydrogen bonding capabilities allow it to interact with various biological targets. Derivatives of this core have been investigated for analgesic, anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects, making it a highly attractive starting point for drug discovery programs.[1][2] The title compound, by incorporating a reactive propanoic acid side chain at the N-3 position, provides an ideal handle for synthetic elaboration to explore these therapeutic potentials.
Physicochemical and Safety Profile
A clear understanding of the compound's fundamental properties is essential for its application in research and development.
| Property | Value | Source |
| CAS Number | 13610-59-8 | [3] |
| Molecular Formula | C₁₀H₉NO₄ | [3] |
| Molecular Weight | 207.18 g/mol | [3] |
| IUPAC Name | 3-(2-oxo-1,3-benzoxazol-3-yl)propanoic acid | PubChem[3] |
| Appearance | White to off-white solid (typical) | |
| Solubility | Soluble in organic solvents like DMSO, DMF; sparingly soluble in water | |
| GHS Hazard Statement | H302: Harmful if swallowed | PubChem[3] |
Synthesis and Mechanism
The most logical and widely employed strategy for synthesizing N-3 substituted benzoxazolones is the N-alkylation of the parent 2(3H)-benzoxazolone. A highly effective approach is the Michael addition of 2(3H)-benzoxazolone to an acrylic acid ester, followed by hydrolysis of the ester to yield the desired carboxylic acid. This method is analogous to established procedures for similar heterocyclic systems.[4]
The reaction proceeds via a base-catalyzed mechanism. A suitable base, such as potassium carbonate, deprotonates the acidic N-H of the benzoxazolone ring, forming a nucleophilic anion. This anion then attacks the electron-deficient β-carbon of the acrylate ester in a conjugate addition reaction. The final step is a straightforward saponification of the ester to liberate the propanoic acid.
Detailed Experimental Protocol (Representative)
This protocol is adapted from analogous, well-established N-alkylation and hydrolysis procedures.[4]
Step 1: Synthesis of Ethyl 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoate
-
To a stirred suspension of 2(3H)-benzoxazolone (1.35 g, 10 mmol) and potassium carbonate (1.38 g, 10 mmol) in anhydrous dimethylformamide (DMF, 20 mL), add ethyl acrylate (4.0 g, 40 mmol).
-
Heat the reaction mixture in an oil bath at 100 °C for 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water (100 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude ester, which can be purified by column chromatography or recrystallization from ethanol.
Step 2: Hydrolysis to this compound
-
Dissolve the ester from Step 1 (2.35 g, 10 mmol) in ethanol (15 mL).
-
Add a solution of sodium hydroxide (0.4 g, 10 mmol) in water (15 mL) to the ester solution.
-
Stir the mixture at room temperature for 8-10 hours, monitoring for the complete consumption of the ester by TLC.
-
After the reaction is complete, filter the mixture if necessary, then cool in an ice bath.
-
Acidify the solution to pH 3-4 by the dropwise addition of 1M hydrochloric acid.
-
Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.
A Key Intermediate for Antimicrobial Agents
The primary utility of this compound is its function as a scaffold for creating extensive libraries of more complex molecules. The terminal carboxylic acid group is readily converted into esters, amides, and, most notably, hydrazides. The resulting 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide is a crucial intermediate, which can be condensed with a wide array of aldehydes to produce N'-benzylidene hydrazides, a class of compounds with proven antibacterial activity.[1][2]
Experimental Protocol: Synthesis of the Hydrazide Intermediate
This protocol is based directly on published literature.[1]
-
Prepare the methyl ester of the title acid by refluxing the acid (11.28 g, 54 mmol) in methanol (300 mL) with a catalytic amount of concentrated sulfuric acid (1 mL) for 8 hours. Isolate and purify the resulting methyl ester.
-
To a solution of methyl 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoate (9 g, ~38 mmol) in 2-propanol (30 mL), add hydrazine hydrate (3.77 g, 75.3 mmol) dropwise.
-
Heat the mixture under reflux for 5 hours.
-
Upon cooling, a precipitate will form. Collect the solid by vacuum filtration.
-
Wash the precipitate with cold 2-propanol and dry to yield 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide.
Biological Activity Profile of Derivatives
While the title acid itself is primarily a synthetic intermediate, its derivatives have demonstrated significant antimicrobial activity against a range of clinically relevant pathogens. The data below summarizes the Minimum Inhibitory Concentrations (MIC) for several representative derivatives.
| Compound Derivative | S. aureus | E. faecalis | E. coli | P. aeruginosa | C. albicans | Reference |
| N-(m-tolyl)propionamide | 32 | 32 | 16 | >512 | >512 | [1] |
| N'-(2-Chlorobenzylidene)hydrazide | 62.5 | - | 125 | - | - | [1] |
| N'-(Furan-2-ylmethylene)hydrazide | 125 | - | 250 | - | - | [1] |
| N'-(5-Nitro-2-furyl)hydrazide | 31.25 | - | 62.5 | - | - | [1] |
| All MIC values are in µg/mL. |
Field Insights:
-
Structure-Activity Relationship (SAR): The data clearly indicates that the biological activity is highly dependent on the nature of the substituent attached to the propanoic acid chain. For instance, the conversion of the carboxylic acid to an N-(m-tolyl)propionamide yields a compound with notable activity against E. coli and Gram-positive bacteria.[1]
-
Hydrazone Moiety: The hydrazone derivatives show broad-spectrum antibacterial activity. The presence of a 5-nitro-2-furyl group, a well-known pharmacophore in antimicrobial agents, results in one of the most potent compounds in the series.[1] This demonstrates a classic drug design strategy: combining a versatile scaffold (the benzoxazolone) with a known bio-active moiety.
-
Causality of Derivatization: The core acid itself has a polar, ionizable carboxylic acid group, which can limit cell membrane permeability. Converting this group to less polar amide or hydrazone functionalities often enhances the compound's ability to cross bacterial cell walls and reach its intracellular target, thereby increasing its biological activity.
Conclusion and Future Directions
This compound is a compound of significant interest not for its intrinsic biological activity, but for its proven utility as a versatile and powerful synthetic intermediate. Its straightforward synthesis and the reactive nature of its propanoic acid side chain make it an ideal starting point for the development of compound libraries targeting a range of diseases, most notably bacterial infections.
Future research should focus on two key areas:
-
Systematic Evaluation of the Core Acid: A comprehensive biological screening of the title compound itself is warranted to determine if it possesses any overlooked intrinsic activity.
-
Expansion of Derivative Libraries: While hydrazones and simple amides have been explored, the carboxylic acid handle allows for the synthesis of a much wider array of derivatives, including peptides, complex esters, and other heterocyclic adducts, which could unlock new therapeutic applications.
This guide has outlined the synthesis, reactivity, and application of this key chemical building block, providing a solid foundation for its use in advanced drug discovery and development projects.
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The Benzoxazolone Core: A Historical and Synthetic Guide to a Privileged Scaffold
Abstract
The benzoxazolone scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its consistent appearance in a multitude of biologically active agents.[1][2] This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of benzoxazolone and its derivatives. We will trace its origins from a turn-of-the-20th-century chemical curiosity to its current status as a key pharmacophore in marketed drugs. This guide will elucidate the causal relationships behind synthetic strategies, from classical rearrangements to modern catalytic systems, and detail the mechanisms of action that have made this scaffold a focus of drug development for over a century. It is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of this vital chemical entity.
Introduction: The Significance of a Fused Ring System
The 2(3H)-benzoxazolone is a bicyclic heterocyclic compound featuring a benzene ring fused to an oxazolone ring. Its structure is deceptively simple, yet it possesses a unique combination of physicochemical properties that make it an ideal starting point for drug design. The scaffold is relatively planar and contains both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen), as well as a lipophilic aromatic ring.[2] Critically, medicinal chemists recognized its value as a bioisosteric replacement for phenol or catechol moieties, offering similar electronic properties but with enhanced metabolic stability.[1][3] This insight unlocked its potential, leading to the development of compounds across a vast range of therapeutic areas, including neuroprotection, oncology, and inflammatory diseases.[2][4]
The Dawn of Benzoxazolones: A Classic Rearrangement
The first documented synthesis of the parent benzoxazolone ring system dates back to 1902. In a seminal work, Graebe and Rostovzeff reported that salicylamide (2-hydroxybenzamide) could be converted to 2-benzoxazolinone through a Hofmann rearrangement .[5] This reaction, which involves the treatment of a primary amide with a halogen (like bromine or chlorine) in the presence of a strong base, proceeds via the formation of an isocyanate intermediate which is then trapped intramolecularly by the ortho-hydroxyl group. The original 1902 process, using sodium hypochlorite, achieved a modest 33% yield, but it laid the fundamental groundwork for accessing this new class of compounds.[5]
The causality behind this experimental choice is rooted in the established reactivity of amides. The Hofmann rearrangement provides a classic and reliable method for converting an amide into an amine with one less carbon atom. However, in the case of salicylamide, the proximate nucleophilic hydroxyl group provides a perfect opportunity for an intramolecular cyclization, intercepting the isocyanate before it can be hydrolyzed to an amine.
Visualizing the Hofmann Rearrangement
The following diagram illustrates the key steps in the formation of benzoxazolone from salicylamide.
Caption: Tafamidis stabilizes the TTR tetramer, preventing its dissociation.
Key Synthetic Methodologies: A Historical Perspective
The methods to construct the benzoxazolone ring have evolved significantly from the original Hofmann rearrangement, driven by the need for higher yields, greater functional group tolerance, and improved safety profiles.
Data Presentation: Comparison of Synthetic Approaches
| Method | Precursor(s) | Reagent(s) | Key Advantages | Key Disadvantages |
| Hofmann Rearrangement | Salicylamide | NaOCl or TCCA, Base | Historical significance, direct from amide | Modest yields initially, use of halogenating agents |
| Phosgene-based Cyclization | o-Aminophenol | Phosgene or Triphosgene | High yield, reliable | Extreme toxicity of phosgene |
| Urea/Carbonate Cyclization | o-Aminophenol | Urea or Diethyl Carbonate | Safer than phosgene | Often requires high temperatures |
| Catalytic Carbonylation | o-Aminophenol | CO, Oxidant, Catalyst (e.g., Pd, Fe) | Atom-economical, avoids toxic reagents | Requires pressure equipment, catalyst cost |
| Reductive Cyclization | o-Nitrophenol derivative | Reducing agent (e.g., Zn/MsOH) | Mild conditions, useful for complex derivatives | Requires pre-functionalized starting material |
Modern Catalytic Innovations
Recent years have seen a surge in the development of sophisticated catalytic systems to forge the benzoxazolone ring. These methods offer milder reaction conditions, higher efficiency, and better environmental profiles.
-
Iron-Catalyzed Cyclocarbonylation: Researchers have developed methods using simple iron salts (e.g., FeCl₃) to catalyze the reaction of o-aminophenol with CCl₄ (as a carbon monoxide surrogate) to form benzoxazolone in high yield. [6]* Nanocatalysis: Magnetically separable core-shell nanoparticles, such as Ag@Fe₂O₃, have been employed to catalyze the one-pot condensation of o-aminophenol and aldehydes to form 2-substituted benzoxazoles at room temperature, offering excellent yields and easy catalyst recovery. [7]* Ionic Liquids & Green Catalysts: Brønsted acidic ionic liquids and other green catalysts like PEG-SO₃H have been used to promote the condensation of o-aminophenol with various partners, facilitating high yields and catalyst reusability. [8]
Experimental Workflow: From Synthesis to Biological Evaluation
This diagram outlines a typical workflow in a drug discovery program centered on benzoxazolone derivatives.
Caption: A typical drug discovery workflow for benzoxazolone analogs.
Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are described as self-validating systems.
Protocol 1: Modern Hofmann Rearrangement in Continuous Flow
This protocol is adapted from the work of Baxendale et al. (2022) for a safer, high-throughput synthesis of the parent 2-benzoxazolone. [9]
-
Reagents & Setup:
-
Solution A: Salicylamide (e.g., 0.5 M) in aqueous NaOH (e.g., 2.0 M).
-
Solution B: Trichloroisocyanuric acid (TCCA, 0.33 equivalents relative to salicylamide) in a suitable organic solvent (e.g., ethyl acetate).
-
Setup: Two syringe pumps, a T-mixer, a temperature-controlled reactor coil, and a back-pressure regulator.
-
-
Procedure:
-
Pump Solution A and Solution B at defined flow rates into the T-mixer to initiate the reaction. The biphasic mixture ensures efficient mixing and heat dissipation.
-
Pass the reaction mixture through the heated reactor coil (e.g., 80 °C) with a specific residence time (e.g., 10-20 minutes) to allow for complete rearrangement.
-
The output from the reactor flows through the back-pressure regulator into a collection vessel. The cyanuric acid byproduct precipitates and can be removed by filtration.
-
The aqueous phase is separated, and the organic phase is washed, dried, and concentrated under reduced pressure to yield 2-benzoxazolone.
-
-
Validation:
-
Expected Yield: >90%
-
Characterization: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and melting point comparison to literature values.
-
Protocol 2: Zinc-Mediated Reductive Cyclization for Tafamidis Synthesis
This protocol is based on a practical, gram-scale synthesis of Tafamidis. [3][10]
-
Starting Material: 4-(3,5-dichlorobenzamido)-3-hydroxybenzoic acid (prepared from 3-hydroxy-4-nitrobenzoic acid).
-
Reagents & Setup:
-
Zinc dust
-
Methanesulfonic acid (MsOH)
-
Round-bottom flask with reflux condenser and nitrogen inlet.
-
-
Procedure:
-
To a solution of the starting material in methanesulfonic acid under a nitrogen atmosphere, add zinc dust portion-wise.
-
Heat the reaction mixture to 100–110 °C for approximately 2 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and carefully quench by pouring it into ice-water.
-
The precipitated solid product is collected by filtration.
-
Purify the crude product by recrystallization from a suitable solvent like isopropanol to afford pure Tafamidis.
-
-
Validation:
-
Expected Yield: >55%
-
Characterization: Confirm product identity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity can be assessed by HPLC.
-
Modern Frontiers and Future Outlook
The story of the benzoxazolone scaffold is far from over. Current research continues to push the boundaries of its application and synthesis. The development of dual-target inhibitors, such as compounds that simultaneously inhibit VEGFR-2 and c-Met, represents a promising strategy in anticancer therapy. [11]Furthermore, the ongoing refinement of synthetic methods, particularly those employing green chemistry principles like nanocatalysis and flow chemistry, will make these valuable compounds more accessible and economical to produce. [7]The ability of the benzoxazolone core to be readily functionalized ensures that it will remain a "privileged" and highly versatile scaffold for the discovery of new therapeutics for years to come.
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- Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. MDPI. [URL: https://www.mdpi.com/1420-3049/22/10/1710]
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A Technical Guide to the Spectroscopic Characterization of 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid belongs to the benzoxazolone class of heterocyclic compounds, which are recognized for their diverse pharmacological activities.[1] Accurate structural elucidation is a critical step in the development of new chemical entities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools for confirming the molecular structure and purity of synthesized compounds.[2]
This guide will delve into the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared spectroscopic data for this compound. Each section will provide a detailed interpretation of the expected spectral features, supported by data from analogous structures and fundamental spectroscopic principles.
Molecular Structure and Numbering
The structural framework and atom numbering convention for this compound are illustrated below. This numbering is essential for the unambiguous assignment of spectroscopic signals.
Caption: Structure and atom numbering of this compound.
Predicted Spectroscopic Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzoxazolone ring and the aliphatic protons of the propanoic acid side chain.[3]
Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | -COOH |
| ~7.3-7.1 | m | 4H | H-4, H-5, H-6, H-7 |
| ~4.1 | t | 2H | -N-CH₂- (H-1') |
| ~2.8 | t | 2H | -CH₂-COOH (H-2') |
Rationale for Predictions:
-
Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield chemical shift (around 12.5 ppm) due to deshielding and hydrogen bonding with the solvent.[3]
-
Aromatic Protons (H-4, H-5, H-6, H-7): The four protons on the benzene ring of the benzoxazolone core are predicted to resonate in the aromatic region (7.1-7.3 ppm). Their specific chemical shifts and multiplicities will depend on the electronic environment, but they are likely to appear as a complex multiplet.[4]
-
Methylene Protons (-N-CH₂- and -CH₂-COOH): The two methylene groups of the propanoic acid side chain are expected to appear as triplets, assuming coupling to each other. The methylene group attached to the nitrogen atom (H-1') will be more deshielded (around 4.1 ppm) due to the electron-withdrawing effect of the nitrogen. The methylene group adjacent to the carbonyl group (H-2') is expected to be slightly more upfield (around 2.8 ppm).[4]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted spectrum for the target compound will show distinct signals for the carbonyl carbons, aromatic carbons, and aliphatic carbons.
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~172.0 | -COOH |
| ~154.0 | C=O (lactam) |
| ~142.5 | C-7a |
| ~131.0 | C-3a |
| ~124.0 | C-5 |
| ~122.5 | C-6 |
| ~110.0 | C-4 |
| ~109.5 | C-7 |
| ~38.0 | -N-CH₂- (C-1') |
| ~31.5 | -CH₂-COOH (C-2') |
Rationale for Predictions:
-
Carbonyl Carbons (-COOH and C=O): The carbonyl carbon of the carboxylic acid is expected at approximately 172.0 ppm. The lactam carbonyl carbon (C-2) of the benzoxazolone ring is predicted to be around 154.0 ppm.[4]
-
Aromatic Carbons (C-3a to C-7a): The six carbons of the benzene ring will resonate in the 109-143 ppm range. The carbons attached to heteroatoms (C-3a and C-7a) will be at the lower field end of this range.
-
Aliphatic Carbons (-N-CH₂- and -CH₂-COOH): The methylene carbon attached to the nitrogen (C-1') is expected around 38.0 ppm, while the methylene carbon adjacent to the carboxylic acid (C-2') will be at approximately 31.5 ppm.[4]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₉NO₄), the expected molecular weight is 207.18 g/mol .[5][6]
Table 3: Predicted Mass Spectrometry Data
| m/z (charge/mass ratio) | Interpretation |
| 208.05 | [M+H]⁺ (protonated molecule) |
| 230.03 | [M+Na]⁺ (sodium adduct) |
| 206.04 | [M-H]⁻ (deprotonated molecule) |
Fragmentation Pattern:
The fragmentation of the molecular ion in the mass spectrometer can provide valuable structural information. Key expected fragmentation pathways include the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the propanoic acid side chain.
Caption: Predicted key fragmentation pathways in mass spectrometry.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, lactam, and aromatic functionalities.
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3300-2500 (broad) | O-H (Carboxylic Acid) | Stretching |
| ~1760 | C=O (Lactam) | Stretching |
| ~1710 | C=O (Carboxylic Acid) | Stretching |
| ~1600, ~1480 | C=C (Aromatic) | Stretching |
| ~1250 | C-O | Stretching |
| ~1200 | C-N | Stretching |
Rationale for Predictions:
-
O-H Stretch: A very broad absorption band in the 3300-2500 cm⁻¹ region is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[7]
-
C=O Stretches: Two distinct carbonyl stretching bands are expected. The lactam carbonyl of the benzoxazolone ring typically appears at a higher wavenumber (around 1760 cm⁻¹) compared to the carboxylic acid carbonyl (around 1710 cm⁻¹).[4]
-
Aromatic C=C Stretches: Absorptions in the 1600-1480 cm⁻¹ region are indicative of the carbon-carbon double bond stretching vibrations within the aromatic ring.
-
C-O and C-N Stretches: The C-O and C-N stretching vibrations of the benzoxazolone ring and the carboxylic acid will appear in the fingerprint region (below 1500 cm⁻¹).
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific compound and available equipment.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Data Analysis: Integrate the ¹H NMR signals and determine the chemical shifts, multiplicities, and coupling constants. Assign the signals in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.
Caption: General workflow for NMR analysis.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI). Acquire the mass spectrum in both positive and negative ion modes.
-
Data Analysis: Determine the m/z values of the molecular ion and any significant fragment ions.
Infrared Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for solids), or in a suitable solvent in an IR-transparent cell (for solutions).
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Conclusion
This technical guide provides a detailed, predicted spectroscopic profile of this compound. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, this document serves as a valuable resource for researchers in the synthesis, characterization, and application of this and related benzoxazolone derivatives. The provided protocols offer a standardized approach to obtaining high-quality spectroscopic data, ensuring the structural integrity and purity of novel compounds in drug discovery and development.
References
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Synthesis, characterization, and spectroscopic investigation of benzoxazole conjugated Schiff bases. PubMed. [Link]
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Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. MDPI. [Link]
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Synthesis of new 3-(2-oxobenzodoxazol-3(2H)-yl)propanoic acid derivatives. KTU ePubl. [Link]
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Infrared Spectral Studies of Propanoic Acid in Various Solvents. Journal of the Chemical Society of Pakistan. [Link]
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Methodological & Application
Application Notes and Protocols for Antimicrobial Screening of 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of the novel compound, 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to evaluate its potential as a new antimicrobial agent.
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new therapeutic agents.[1][2] Heterocyclic compounds, particularly those containing the benzoxazole scaffold, have garnered significant attention due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[3][4] The benzoxazole ring is a key pharmacophore found in various biologically active compounds.[5]
This guide focuses on This compound , a specific benzoxazole derivative. While the broader class of benzoxazoles has shown promise, the antimicrobial potential of this particular molecule remains to be systematically elucidated.[6] These protocols are designed to provide a robust framework for the initial in vitro assessment of its activity against a panel of clinically relevant bacterial and fungal pathogens.
Chemical Structure of the Test Compound:
-
IUPAC Name: 3-(2-oxo-1,3-benzoxazol-3-yl)propanoic acid[7]
Scientific Rationale and Experimental Causality
The selection of antimicrobial screening methods is critical for obtaining reliable and reproducible data.[1] This guide employs a tiered approach, beginning with primary screening to determine broad-spectrum activity, followed by quantitative assays to establish potency.
-
Primary Screening (Qualitative): The Agar Disk Diffusion method is selected as the initial screen due to its simplicity, cost-effectiveness, and ability to qualitatively assess the antimicrobial activity of the compound against a range of microorganisms.[1] This method provides a preliminary indication of whether the compound possesses inhibitory effects.
-
Secondary Screening (Quantitative): The Broth Microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC). This technique offers a quantitative measure of the compound's potency and is considered a gold standard for antimicrobial susceptibility testing.[1][3]
-
Determination of Bactericidal/Fungicidal Activity: Following MIC determination, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) will be established to differentiate between static (inhibitory) and cidal (killing) activity. This is a crucial parameter in drug development, as cidal agents are often preferred for treating serious infections.
The proposed mechanism of action for some benzoxazole derivatives involves the inhibition of DNA gyrase, an essential enzyme in bacterial DNA replication.[2][3] While this provides a potential target, the protocols herein are designed to first establish phenotypic activity before delving into mechanistic studies.
Experimental Workflow and Protocols
The overall experimental workflow is depicted in the diagram below, outlining the sequential steps from compound preparation to data analysis.
Caption: Experimental workflow for antimicrobial screening.
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Mueller-Hinton Agar (MHA)
-
Mueller-Hinton Broth (MHB)
-
Sabouraud Dextrose Agar/Broth (for fungi)
-
Sterile filter paper discs (6 mm diameter)
-
Sterile 96-well microtiter plates
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (vehicle, e.g., DMSO)
-
Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile saline solution (0.85% NaCl)
-
McFarland turbidity standards (0.5)
Protocol 1: Agar Disk Diffusion Assay
This protocol provides a qualitative assessment of antimicrobial activity.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a microbial suspension in sterile saline equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the microbial suspension over the entire surface of an MHA plate to create a uniform lawn of growth.
-
Disk Application:
-
Prepare stock solutions of the test compound in DMSO.
-
Impregnate sterile filter paper discs with a known concentration of the test compound (e.g., 10 µ g/disc ).
-
Aseptically place the impregnated discs onto the inoculated agar surface.
-
Place positive and negative control discs on the same plate.
-
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria, or at 25-30°C for 48 hours for fungi.
-
Data Collection: Measure the diameter of the zone of inhibition (including the disc) in millimeters.
Protocol 2: Broth Microdilution for MIC Determination
This protocol quantifies the lowest concentration of the compound that inhibits visible microbial growth.
Step-by-Step Methodology:
-
Plate Preparation:
-
Add 100 µL of sterile MHB to each well of a 96-well microtiter plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution across the row.
-
-
Inoculation: Prepare a standardized microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate under the same conditions as the disk diffusion assay.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Protocol 3: Determination of MBC/MFC
This protocol determines the lowest concentration of the compound that kills the microorganisms.
Step-by-Step Methodology:
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Plating: Spot-inoculate the aliquots onto a fresh MHA plate.
-
Incubation: Incubate the plate under appropriate conditions.
-
MBC/MFC Determination: The MBC/MFC is the lowest concentration from the MIC assay that results in no microbial growth on the subculture plate.
Data Presentation and Interpretation
Quantitative data from the antimicrobial screening should be summarized in a clear and structured format for easy comparison.
Table 1: Example Data Summary for Antimicrobial Activity
| Microorganism | Gram Stain | Disk Diffusion (Zone of Inhibition, mm) | MIC (µg/mL) | MBC/MFC (µg/mL) |
| S. aureus ATCC 29213 | + | |||
| E. coli ATCC 25922 | - | |||
| P. aeruginosa ATCC 27853 | - | |||
| C. albicans ATCC 10231 | N/A | |||
| Positive Control | ||||
| Ciprofloxacin | N/A | |||
| Fluconazole | N/A |
Interpretation of Results:
-
A larger zone of inhibition in the disk diffusion assay suggests greater antimicrobial activity.
-
A lower MIC value indicates higher potency of the compound.
-
If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal. A ratio > 4 suggests bacteriostatic activity.
Potential Mechanism of Action: A Theoretical Framework
Based on existing literature for related compounds, a potential mechanism of action for this compound could involve the inhibition of bacterial DNA gyrase.[2][3] This enzyme is crucial for maintaining DNA topology during replication. Inhibition of DNA gyrase leads to the accumulation of DNA strand breaks and ultimately cell death.
Caption: Putative mechanism of action via DNA gyrase inhibition.
Conclusion and Future Directions
These application notes provide a standardized and robust methodology for the initial antimicrobial screening of this compound. The successful execution of these protocols will yield crucial data on its spectrum of activity and potency, forming the basis for further investigation. Future studies may include time-kill kinetic assays, cytotoxicity testing against mammalian cell lines, and more in-depth mechanistic studies to validate the hypothesized mode of action. The quest for novel antimicrobial compounds is a continuous effort, and the systematic evaluation of new chemical entities like the one described herein is a critical step in this endeavor.[9][10][11]
References
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American Chemical Society. Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. Retrieved from [Link]
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Khan, M., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. Retrieved from [Link]
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Yilmaz, I., et al. (2022). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Bentham Science Publishers. Retrieved from [Link]
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Kumar, A., et al. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health. Retrieved from [Link]
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Castro, J. F., et al. (2021). Schematic depiction of the typical screening for novel antimicrobial compounds. ResearchGate. Retrieved from [Link]
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Silver, L. L. (2012). Screening Strategies to Identify New Antibiotics. Ingenta Connect. Retrieved from [Link]
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Shaik, A., et al. (2017). SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. Retrieved from [Link]
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Çelik, İ., et al. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. PubMed Central. Retrieved from [Link]
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Gümüş, M., et al. (2023). Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. ResearchGate. Retrieved from [Link]
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Tozkoparan, B., et al. (2009). Evaluation of Antimicrobial Activities of Some 2(3H)-Benzoxazolone Derivatives. Retrieved from [Link]
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Zhang, H., et al. (2011). Design, synthesis and antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives. ResearchGate. Retrieved from [Link]
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Ukrorgsintez. (2015). Synthesis and the antimicrobial activity of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids. Retrieved from [Link]
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Wieczorek, P. P., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. National Institutes of Health. Retrieved from [Link]
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Popa, M., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. Retrieved from [Link]
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Fayed, E. A., et al. (2020). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. National Institutes of Health. Retrieved from [Link]
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Shcheglov, D. S., et al. (2023). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Retrieved from [Link]
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Okawara, M., et al. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journals. Retrieved from [Link]
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In vitro cytotoxicity assay protocol for 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid
An Application Guide and Protocol for the In Vitro Cytotoxicity Assessment of 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid
Introduction
The benzoxazolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and analgesic properties.[1][2][3][4] The compound this compound belongs to this promising class of molecules.[5][6] As part of the preclinical evaluation of any novel compound, a thorough assessment of its cytotoxic potential is a critical first step. In vitro cytotoxicity assays are fundamental tools in drug discovery and toxicology, providing essential data on a compound's ability to induce cell death and establishing a therapeutic window.[7]
This document provides a detailed, field-proven protocol for determining the in vitro cytotoxicity of this compound. We present a primary method, the MTT assay, which measures metabolic activity as an endpoint for cell viability.[8] To ensure the robustness and validity of the findings, we also describe an orthogonal method, the Lactate Dehydrogenase (LDH) release assay, which assesses cytotoxicity by measuring plasma membrane integrity.[9][10] This dual-assay approach provides a more comprehensive and trustworthy cytotoxic profile of the test compound.
Assay Principles: A Two-Pillar Approach to Cytotoxicity
A multi-faceted approach to assessing cytotoxicity is crucial for minimizing compound-specific assay interference and validating results. We employ two distinct assays that measure different hallmarks of cell health.
-
Metabolic Viability via MTT Assay : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes, which are primarily active in the mitochondria of viable cells, reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11] The concentration of these insoluble crystals, which are subsequently solubilized, is directly proportional to the number of metabolically active (living) cells in the culture well.[11] A decrease in the purple color indicates a reduction in cell viability.
-
Membrane Integrity via LDH Assay : The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.[12] LDH is a stable cytosolic enzyme that is released into the culture medium upon the loss of plasma membrane integrity, a key feature of late-stage apoptosis and necrosis.[10][13] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that reduces a tetrazolium salt to a colored formazan product.[9] The intensity of the color is proportional to the amount of LDH released and, therefore, to the number of dead cells.[13]
Caption: Dual-assay workflow for robust cytotoxicity profiling.
Materials and Reagents
| Item | Recommended Supplier | Notes |
| Test Compound | This compound | |
| Cell Lines | ATCC | e.g., MCF-7 (human breast adenocarcinoma), A549 (human lung carcinoma), and BJ (human normal foreskin fibroblast) to assess selectivity. |
| Complete Culture Medium | Gibco/Thermo Fisher | e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Optimize for specific cell lines. |
| Phosphate-Buffered Saline (PBS) | Any | pH 7.4, sterile. |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Cell culture grade, sterile. Used to dissolve the test compound. |
| MTT Reagent | Sigma-Aldrich/Thermo | 5 mg/mL stock solution in sterile PBS. Store protected from light at 4°C for up to 4 weeks or at -20°C for longer periods.[11][14] |
| LDH Cytotoxicity Assay Kit | Promega/Abcam/Roche | Contains LDH reaction mixture, stop solution, and lysis buffer. Follow manufacturer's instructions. |
| Positive Control | Sigma-Aldrich | e.g., Doxorubicin or Staurosporine. A potent cytotoxic agent to validate assay performance. |
| Equipment & Consumables | 96-well flat-bottom cell culture plates, multichannel pipettes, sterile pipette tips, CO2 incubator (37°C, 5% CO2), microplate reader (spectrophotometer), biosafety cabinet. |
Experimental Protocol: A Step-by-Step Guide
Part 1: Master Stock and Working Solution Preparation
The solubility of the test compound is a critical initial parameter. It is essential to prepare a high-concentration stock solution that can be serially diluted without precipitation in the culture medium.
-
Master Stock (e.g., 50 mM): Dissolve a precisely weighed amount of this compound in 100% DMSO. For example, to make a 50 mM stock, dissolve 10.36 mg (MW: 207.18 g/mol ) in 1 mL of DMSO. Sonicate briefly if needed to ensure complete dissolution. Store in small aliquots at -20°C.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the master stock in complete culture medium. The final concentration of DMSO in the highest dose administered to the cells should not exceed 0.5%, as higher concentrations can be cytotoxic.[15] Prepare a vehicle control using medium with the same final DMSO concentration.
Part 2: Primary Cytotoxicity Screening (MTT Assay)
This protocol is designed for a 96-well plate format. All treatments should be performed in at least triplicate.
Caption: Workflow of the MTT Cell Viability Assay.
Day 1: Cell Seeding
-
Harvest logarithmically growing cells using standard trypsinization methods.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the optimal seeding density in complete culture medium. This density should be determined empirically for each cell line but is typically between 5,000 and 10,000 cells per well (in 100 µL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for a "medium only" blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment and recovery.
Day 2: Compound Treatment
-
After 24 hours, visually inspect the cells to confirm attachment and healthy morphology.
-
Carefully remove the old medium.
-
Add 100 µL of the prepared working solutions of the test compound (in serial dilutions), vehicle control (DMSO in medium), positive control, and fresh medium (for untreated control) to the appropriate wells.
-
Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
Day 4/5: MTT Assay and Data Collection
-
Following the incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.
-
Add 100-150 µL of DMSO or an SDS-HCl solubilization solution to each well to dissolve the crystals.[14]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[16]
Part 3: Orthogonal Validation (LDH Release Assay)
This assay should be run in parallel with the MTT assay using an identical plate setup for cell seeding and compound treatment.
-
Plate Setup and Treatment: Follow steps from Day 1 and Day 2 of the MTT protocol. It is crucial to set up additional control wells for this assay:
-
Maximum LDH Release Control: About 45 minutes before the end of the treatment incubation, add 10 µL of the 10X Lysis Buffer provided in the kit to a set of untreated control wells. This lyses all cells and represents 100% cytotoxicity.[17]
-
-
Sample Collection: At the end of the treatment period, carefully transfer 50 µL of the cell culture supernatant from each well to a new, clean 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well of the new plate containing the supernatant.[7]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.[17]
-
Absorbance Measurement: Immediately measure the absorbance at 490 nm using a microplate reader.
Data Analysis and Interpretation
The goal of data analysis is to generate a dose-response curve and calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.[18]
-
Background Subtraction: For both assays, subtract the average absorbance value of the "medium only" blank wells from all other absorbance readings.
-
Calculate Percent Viability (MTT Assay):
-
Percent Viability = (OD of Treated Sample / OD of Vehicle Control) * 100
-
-
Calculate Percent Cytotoxicity (LDH Assay):
-
Percent Cytotoxicity = ((OD of Treated Sample - OD of Vehicle Control) / (OD of Maximum Release Control - OD of Vehicle Control)) * 100
-
-
Dose-Response Curve: Plot the percent viability (or cytotoxicity) on the Y-axis against the logarithm of the compound concentration on the X-axis.[19]
-
IC50 Calculation: Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope [four parameters]) in software like GraphPad Prism to fit the curve and determine the IC50 value.[20][21]
Data Presentation
Summarize the calculated IC50 values in a clear, tabular format.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) ± SD | Assay Type |
| MCF-7 | Breast Adenocarcinoma | 48 | [Insert Value] | MTT |
| A549 | Lung Carcinoma | 48 | [Insert Value] | MTT |
| BJ | Normal Fibroblast | 48 | [Insert Value] | MTT |
| MCF-7 | Breast Adenocarcinoma | 48 | [Insert Value] | LDH |
References
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Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics.[Link]
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.[Link]
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MTT Proliferation Assay Protocol. ResearchGate.[Link]
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In Vitro Cytotoxicity Assay Protocol. Scribd.[Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.[Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.[Link]
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Validation Study of In Vitro Cytotoxicity Test Methods. National Toxicology Program - NIH.[Link]
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Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values. J-STAGE.[Link]
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The analysis of dose-response curves--a practical approach. PMC - NIH.[Link]
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LDH Assay. Cell Biologics Inc.[Link]
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Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube.[Link]
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Identification of a novel benzoxazolone derivative as a selective, orally active 18 kDa translocator protein (TSPO) ligand. PubMed.[Link]
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Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic. Journal of Medicinal and Chemical Sciences.[Link]
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Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. MDPI.[Link]
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Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. PMC - PubMed Central.[Link]
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Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) for 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid
For: Researchers, scientists, and drug development professionals in microbiology and infectious diseases.
Abstract & Core Principles
This document provides a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of the novel compound, 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid. The MIC is a fundamental measure of a compound's antimicrobial potency, defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2] Establishing a reproducible and accurate MIC is a critical early-stage gatekeeper in the evaluation of potential new antimicrobial agents.[3]
The protocol herein is grounded in the internationally recognized broth microdilution method, aligning with the principles and standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6][7] These standards are essential for ensuring that results are consistent, reliable, and comparable across different laboratories.[7] This application note is designed not merely as a set of instructions but as a comprehensive guide, explaining the causality behind key procedural steps to empower researchers to generate high-fidelity data.
While specific antimicrobial activity for this compound is not extensively documented in publicly available literature, related benzoxazole and propanoic acid derivatives have demonstrated antimicrobial properties, suggesting the potential for this compound class.[8][9][10][11] This protocol therefore provides a robust framework for its initial characterization.
The Causality Behind Method Selection: Why Broth Microdilution?
Several methods exist for MIC determination, including agar dilution and gradient diffusion (E-test). However, the broth microdilution method is selected for this protocol due to its numerous advantages in a research and drug development context:
-
Quantitative and Reproducible Results: It provides a precise numerical MIC value (e.g., in µg/mL), which is more informative than the qualitative results from methods like disk diffusion.[12]
-
High-Throughput Capability: The 96-well microtiter plate format allows for the simultaneous testing of multiple compounds, concentrations, and bacterial strains, making it highly efficient for screening and lead optimization.[13]
-
Conservation of Compound: This method requires only small volumes of the test compound, a critical consideration when working with novel, synthesized molecules that may be in limited supply.
-
Standardization: It is the most common and well-standardized method globally, with extensive guidelines from bodies like CLSI and EUCAST, ensuring data integrity and comparability.[5][13]
The underlying principle is to expose a standardized bacterial inoculum to a series of two-fold serial dilutions of the test compound in a liquid growth medium.[14] After a defined incubation period, the presence or absence of visible bacterial growth is determined, and the MIC is identified as the lowest concentration where growth is inhibited.[1]
Experimental Design & Workflow
A successful MIC assay is a self-validating system. This is achieved by including a comprehensive set of controls that ensure the reliability of every component of the experiment.
Mandatory Quality Control (QC) System
The integrity of any MIC result hinges on the performance of well-characterized quality control strains.[15] These are reference strains, often sourced from the American Type Culture Collection (ATCC), with known and predictable MIC values for standard antibiotics.[16][17]
The Logic of QC: If the MIC value for the QC strain falls within its accepted range, it validates the entire experimental run. This confirms that:
-
The growth medium was prepared correctly and supports reliable bacterial growth.[18]
-
The incubation conditions (temperature, time, atmosphere) were appropriate.[18]
-
The pipetting and dilution techniques were accurate.
-
The standard antibiotic used for comparison is active.
If the QC result is out of the acceptable range, the results for the test compound cannot be considered valid, and the entire assay must be repeated after troubleshooting.[15][19]
Table 1: Recommended Quality Control Strains and Expected MIC Ranges
| QC Strain | Rationale | Example Control Antibiotic | Expected MIC Range (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive representative | Gentamicin | 0.12 - 1 |
| Escherichia coli ATCC 25922 | Gram-negative representative (Enterobacteriaceae) | Ciprofloxacin | 0.004 - 0.016 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative representative (Non-Enterobacteriaceae) | Levofloxacin | 0.25 - 2 |
Note: Ranges are illustrative and must be confirmed against the current CLSI M100 or EUCAST QC tables for the specific lot of QC strains and antibiotics used.[6][20]
Visualizing the Broth Microdilution Workflow
The following diagram outlines the critical steps from compound preparation to final MIC determination.
Caption: Workflow for the broth microdilution MIC assay.
Detailed Experimental Protocol
This protocol is designed for determining the MIC of this compound using the broth microdilution method in a 96-well microtiter plate format.[3]
Materials
-
This compound (Test Compound)[21]
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[1]
-
Sterile 96-well, U-bottom or flat-bottom microtiter plates[12]
-
Bacterial strains (Test isolates and QC strains, e.g., S. aureus ATCC 29213)
-
Non-selective agar plates (e.g., Tryptic Soy Agar)
-
Sterile 0.85% saline
-
McFarland 0.5 turbidity standard
-
Calibrated single and multichannel pipettes
-
Spectrophotometer or nephelometer
-
Humidified, ambient air incubator (35 ± 2°C)
Step-by-Step Methodology
Part A: Preparation of Reagents
-
Compound Stock Solution:
-
Accurately weigh the test compound.
-
Dissolve in 100% DMSO to create a high-concentration primary stock (e.g., 12.8 mg/mL). Ensure complete dissolution.
-
Prepare an intermediate stock solution by diluting the primary stock in sterile CAMHB to a concentration that is 2x the highest desired final concentration in the assay (e.g., if the highest final concentration is 64 µg/mL, prepare a 128 µg/mL solution).
-
Causality: Preparing a 2x working stock simplifies the plate setup. When 50 µL of this stock is mixed with 50 µL of inoculum, the compound is diluted to the desired 1x final starting concentration. The final DMSO concentration should not exceed 1%, as higher concentrations can inhibit bacterial growth.
-
-
Bacterial Inoculum Preparation:
-
From a pure, 18-24 hour culture on a non-selective agar plate, select 3-5 well-isolated colonies.[22]
-
Suspend the colonies in sterile saline.
-
Vortex gently to create a smooth suspension.
-
Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (OD at 625 nm should be 0.08–0.13). A 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL.[3]
-
Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[18] A common dilution is 1:100 of the standardized suspension, but this should be optimized for your specific volumes.
-
Causality: The inoculum density is one of the most critical variables.[23] A final concentration of 5 x 10⁵ CFU/mL is the CLSI-recommended standard. Too high an inoculum can lead to falsely elevated MICs (the "inoculum effect"), while too low a density can result in falsely low MICs.[18]
-
Part B: Microtiter Plate Assay Setup
-
Plate Mapping: Design a plate map to clearly define the location of each compound, concentration, and control.
-
Broth Dispensing: Using a multichannel pipette, dispense 50 µL of sterile CAMHB into wells 2 through 12 of each row being used.
-
Compound Addition & Serial Dilution:
-
Add 100 µL of the 2x intermediate compound stock solution (e.g., 128 µg/mL) to well 1.
-
Using a multichannel pipette set to 50 µL, transfer 50 µL from well 1 to well 2.
-
Mix the contents of well 2 by pipetting up and down 6-8 times.[14]
-
Continue this two-fold serial dilution process across the plate to well 10.
-
After mixing well 10, discard the final 50 µL.[14]
-
This creates a concentration gradient (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).
-
-
Control Wells:
-
Well 11 (Growth Control): This well contains 50 µL of CAMHB and will receive the inoculum but no compound. It serves as the positive control for growth.[12]
-
Well 12 (Sterility Control): This well contains 100 µL of CAMHB only and does not receive inoculum. It serves as a negative control to check for contamination of the broth or plate.[12]
-
-
Inoculation:
-
Using a multichannel pipette, add 50 µL of the final standardized bacterial inoculum (prepared in Part A, step 2) to wells 1 through 11.
-
The final volume in these wells will be 100 µL.[3]
-
-
Incubation:
-
Cover the plates with a lid or an adhesive seal to prevent evaporation.
-
Place the plates in a humidified incubator at 35 ± 2°C for 16-20 hours for non-fastidious bacteria like E. coli and S. aureus.[13]
-
Causality: Incubation time is standardized to allow for sufficient bacterial growth in the control well without permitting the degradation of the test compound or the emergence of resistant subpopulations.
-
Part C: Reading and Interpreting Results
-
Validate Controls: Before reading the test wells, check the control wells.
-
The Sterility Control (Well 12) must be clear (no turbidity).
-
The Growth Control (Well 11) must show distinct turbidity.
-
If controls are not valid, the test is void and must be repeated.
-
-
Determine the MIC:
-
Visually inspect the plate against a dark, non-reflective background.
-
The MIC is the lowest concentration of the test compound at which there is no visible growth (i.e., the first clear well).[1]
-
For some bacteriostatic compounds, a small, pinpoint button of growth at the bottom of the well may be disregarded.[1]
-
Alternatively, a microplate reader can be used to measure the optical density (OD) at 600 nm. The MIC can be defined as the concentration that inhibits ≥90% of growth compared to the growth control.
-
Data Presentation & Interpretation
Results should be recorded systematically. The MIC value alone is a measure of potency, but its clinical relevance is determined by comparing it to established breakpoints.[24][25] For a novel compound, breakpoints will not exist. Therefore, initial interpretation relies on comparing the MIC value to those of known antibiotics and to the compound's potential toxicity profile.
Table 2: Example MIC Data Reporting Template
| Strain ID | Compound | Test Date | Replicate 1 MIC (µg/mL) | Replicate 2 MIC (µg/mL) | Replicate 3 MIC (µg/mL) | Mean MIC (µg/mL) |
| S. aureus ATCC 29213 | Gentamicin (QC) | 2026-01-12 | 0.5 | 0.5 | 0.25 | 0.42 |
| S. aureus ATCC 29213 | Compound X | 2026-01-12 | 4 | 8 | 4 | 5.33 |
| Clinical Isolate 1 | Compound X | 2026-01-12 | 16 | 16 | 32 | 21.33 |
| E. coli ATCC 25922 | Ciprofloxacin (QC) | 2026-01-12 | 0.008 | 0.008 | 0.016 | 0.011 |
| E. coli ATCC 25922 | Compound X | 2026-01-12 | >64 | >64 | >64 | >64 |
Troubleshooting Common Issues
Reproducibility is paramount in MIC testing. Inconsistent results often stem from controllable experimental variables.[18][23]
Caption: A decision tree for troubleshooting MIC assay variability.
References
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White, D. Interpretation of MICs in Antibiotic Susceptibility Testing. Dick White Referrals. [Link]
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Wroblewska, J., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH. [Link]
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Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. [Link]
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MacGowan, A., et al. Establishing MIC breakpoints and the interpretation of in vitro susceptibility tests. The British Society for Antimicrobial Chemotherapy. [Link]
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ResearchGate. (2002). Establishing MIC breakpoints and interpretation of in vitro susceptibility tests. [Link]
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Microbe Online. (2021). Quality Control Strains (standard strains) and their Uses. [Link]
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Public Health England. Quality Control of Antimicrobial Susceptibility Testing. [Link]
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IDEXX Denmark. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]
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EUCAST. (n.d.). MIC Determination. [Link]
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Lee, H., et al. (2021). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. PMC - NIH. [Link]
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SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]
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Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]
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Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]
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Microbiology at a Glance. (n.d.). Broth Microdilution. [Link]
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Wikipedia. (n.d.). Minimum inhibitory concentration. [Link]
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Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. [Link]
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Wikipedia. (n.d.). Broth microdilution. [Link]
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Turnidge, J., et al. (2006). Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. Journal of Clinical Microbiology. [Link]
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CLSI. (n.d.). Antimicrobial Susceptibility Testing. [Link]
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CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
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CLSI. (2024). CLSI M100™. Performance Standards for Antimicrobial. Susceptibility Testing. [Link]
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Testing Laboratory. (2026). EUCAST MIC Determination Testing. [Link]
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Slideshare. (n.d.). Broth microdilution reference methodology. [Link]
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CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). [Link]
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National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
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ResearchGate. (2024). What common issues should be aware of when interpreting MIC values? Are there any specific trouble shooting steps required for variability in result? [Link]
-
EUCAST. (n.d.). Disk Diffusion and Quality Control. [Link]
-
Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]
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van der Zwaluw, K., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology. [Link]
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Mohapatra, A. (2025). How MIC & Breakpoints Guide Antibiotic Choice | CLSI & EUCAST Guidelines. YouTube. [Link]
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EUCAST. (n.d.). Guidance Documents. [Link]
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PubChem. (n.d.). This compound. [Link]
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ResearchGate. (2011). Design, synthesis and antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives. [Link]
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Ukrainian Medical Stomatological Academy. (2015). Synthesis and the antimicrobial activity of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids. [Link]
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MDPI. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]
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Springer. (2020). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. [Link]
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Application Notes & Protocols: Cell Culture Methods for Testing 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid
Introduction
3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid is a member of the benzoxazole class of heterocyclic compounds.[1][2] While specific biological activities of this particular molecule are not extensively documented, the benzoxazole scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic (anti-cancer) activities.[3][4][5][6] This broad potential necessitates a systematic approach to characterizing its effects in relevant biological systems.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the potential cytotoxic, apoptotic, and anti-inflammatory effects of this compound using established and robust cell culture methodologies. The protocols are designed to be self-validating, with explanations of the scientific principles and experimental choices to ensure data integrity and reproducibility.
Part 1: Preliminary Assessment of Cytotoxicity
The initial and most critical step in evaluating a novel compound is to determine its effect on cell viability and proliferation.[7][8][9] This allows for the determination of a dose-response relationship and the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[7] The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[10]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the metabolic activity of viable cells.[11] Mitochondrial dehydrogenases in living cells reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[11][12] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[11] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for assessing compound cytotoxicity using the MTT assay.
Protocol 1: MTT Assay for Cytotoxicity Screening
Materials:
-
This compound (Compound X)
-
Selected cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.[10]
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom sterile culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest cells and perform a cell count.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).[13] The optimal seeding density should ensure cells are in the exponential growth phase at the time of the assay.[11]
-
Include wells with medium only to serve as a background control.[12][14]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare a stock solution of Compound X in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective compound concentrations.
-
Include vehicle control wells (medium with the same concentration of DMSO used for the highest compound dose) and untreated control wells (complete medium only).
-
Incubate for the desired exposure time (typically 24, 48, or 72 hours).
-
-
MTT Assay Execution:
-
After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.[12]
-
Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[12]
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[13]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[14]
-
Subtract the average absorbance of the medium-only blank wells from all other readings.
-
Calculate cell viability as a percentage relative to the untreated control cells:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Data Presentation:
| Cell Line | Compound X IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| MCF-7 | Experimental Value | 15.2 ± 1.8 |
| HeLa | Experimental Value | 12.5 ± 2.1 |
| HEK293 | Experimental Value | > 100 |
Data are presented as mean ± standard deviation from three independent experiments.[7]
Part 2: Elucidating the Mechanism of Cell Death - Apoptosis Induction
If Compound X demonstrates significant cytotoxicity, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer agents.[15] A key event in the apoptotic cascade is the activation of effector caspases, particularly Caspase-3 and Caspase-7.[16][17]
Principle of Caspase-3/7 Activity Assay
This assay utilizes a specific substrate for Caspase-3 and -7, which contains the tetrapeptide sequence DEVD.[18] The substrate is conjugated to a reporter molecule, either a chromophore (for colorimetric assays) or a fluorophore (for fluorescent assays).[17][19] When activated Caspase-3/7 in the cell lysate cleaves the substrate, the reporter molecule is released, generating a detectable signal that is proportional to the enzyme's activity.[18][19] Luminescent assays use a pro-luciferin substrate that is converted to a substrate for luciferase upon caspase cleavage, generating light.[18]
Experimental Workflow: Caspase-3/7 Activity Assay
Caption: General workflow for measuring Caspase-3/7 activity.
Protocol 2: Caspase-Glo® 3/7 Luminescent Assay
This protocol is based on the "add-mix-measure" format, which is ideal for high-throughput screening.[18]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
Cells treated with Compound X (at IC50 and 2x IC50 concentrations) and controls
-
White-walled 96-well plates suitable for luminescence
-
Luminometer
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in a white-walled 96-well plate and treat with Compound X as described in the MTT protocol. Include untreated controls and a positive control (e.g., staurosporine).
-
After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the prepared reagent directly to each well containing 100 µL of cell culture medium. The reagent contains a lysis buffer, so a separate lysis step is not required.[18]
-
-
Enzymatic Reaction:
-
Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the fold increase in caspase activity relative to the untreated control.
-
Data Presentation:
| Treatment | Relative Luminescence Units (RLU) | Fold Change vs. Control |
| Untreated Control | Experimental Value | 1.0 |
| Vehicle Control (DMSO) | Experimental Value | Value |
| Compound X (IC50) | Experimental Value | Value |
| Compound X (2x IC50) | Experimental Value | Value |
| Staurosporine (1 µM) | Experimental Value | Value |
Part 3: Assessing Anti-Inflammatory Potential
The benzoxazole scaffold is present in compounds with known anti-inflammatory properties.[20] A primary mechanism of inflammation involves the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[21] In unstimulated cells, NF-κB is held inactive in the cytoplasm.[21] Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), trigger a signaling cascade that leads to the translocation of NF-κB into the nucleus, where it activates the transcription of inflammatory genes.[21][22][23]
Principle of NF-κB Translocation Assay
This assay quantifies the anti-inflammatory potential of a compound by measuring its ability to inhibit the translocation of NF-κB from the cytoplasm to the nucleus.[23][24] This is typically achieved by cell fractionation followed by Western blotting or through high-content imaging of fluorescently labeled NF-κB.[23]
Signaling Pathway: TNF-α Induced NF-κB Activation
Caption: Simplified diagram of the NF-kB signaling pathway.
Protocol 3: NF-κB (p65) Translocation Assay by Cell Fractionation and Western Blot
Materials:
-
Macrophage-like cell line (e.g., THP-1, differentiated with PMA) or other suitable cell type (e.g., HEK293).
-
Compound X
-
TNF-α (pro-inflammatory stimulus)[22]
-
Nuclear Extraction Kit
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western Blotting equipment
-
Primary antibodies: anti-NF-κB p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates. For THP-1 cells, differentiate them into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
Pre-treat the cells with various concentrations of Compound X for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes to induce NF-κB translocation. Include an unstimulated control and a TNF-α-only control.
-
-
Cell Fractionation:
-
After treatment, wash the cells with ice-cold PBS.
-
Harvest the cells and perform cytoplasmic and nuclear fractionation according to the instructions of a commercial nuclear extraction kit.[25] This separates the cytoplasmic proteins from the nuclear proteins.
-
Store both fractions at -80°C.
-
-
Western Blotting:
-
Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA assay.
-
Load equal amounts of protein (e.g., 20 µg) from each fraction onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against the p65 subunit of NF-κB.
-
To validate the purity of the fractions, also probe separate blots with an antibody for a nuclear marker (Lamin B1) and a cytoplasmic marker (GAPDH).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for p65 in both the nuclear and cytoplasmic fractions using densitometry software.
-
Analyze the ratio of nuclear to cytoplasmic p65 to determine the extent of translocation. A decrease in this ratio in Compound X-treated cells compared to the TNF-α-only control indicates inhibition of NF-κB activation.
-
Expected Results:
-
Unstimulated Control: p65 predominantly in the cytoplasmic fraction.
-
TNF-α Stimulated: Significant increase of p65 in the nuclear fraction.
-
Compound X + TNF-α: Dose-dependent reduction of p65 in the nuclear fraction compared to the TNF-α-only control.
References
-
Molecular Devices. (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Retrieved from [Link]
-
PubMed. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Biocompare. (2021). Choosing an Apoptosis Detection Assay. Retrieved from [Link]
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BMG Labtech. (2025). Apoptosis – what assay should I use? Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Protein Fluidics. (n.d.). Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens. Retrieved from [Link]
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Protocols.io. (2025). MTT Assay. Retrieved from [Link]
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MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]
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International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
AXXAM. (n.d.). Smart cellular assays to study inflammatory skin disorders. Retrieved from [Link]
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ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
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MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
-
Fivephoton Biochemicals. (n.d.). NF-kappa B Activation Assay Kits. Retrieved from [Link]
-
PubMed. (n.d.). Potency assay to predict the anti-inflammatory capacity of a cell therapy product for macrophage-driven diseases: overcoming the challenges of assay development and validation. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Measurement of NF-κB activation in TLR-activated macrophages. Retrieved from [Link]
-
Antibodies-online.com. (n.d.). NF-kappa B (NF-kB) Activation Assay Kit. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of benzoxazole derivatives by Mannich reaction and invitro cytotoxic, antimicrobial and docking studies | Request PDF. Retrieved from [Link]
-
africaresearchconnects.com. (n.d.). Synthesis some new benzoxazole derivatives and their cytotoxicity to human cancer cell lines. Retrieved from [Link]
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PubMed. (n.d.). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Design, synthesis and antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives | Request PDF. Retrieved from [Link]
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The Versatile Scaffold: Application Notes for 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic Acid in Drug Discovery
Introduction: Unveiling the Potential of a Privileged Heterocycle
In the landscape of medicinal chemistry, the benzoxazolone core stands out as a "privileged scaffold," a molecular framework that consistently demonstrates a diverse range of biological activities.[1][2] Its unique physicochemical properties, including a weakly acidic nature and a blend of lipophilic and hydrophilic regions, make it an ideal starting point for the design of novel therapeutics.[3] Within this promising class of compounds lies 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid, a molecule with significant, yet underexplored, potential in drug discovery. This guide provides an in-depth exploration of its applications, supported by detailed protocols, to empower researchers in their quest for new treatments for metabolic and inflammatory diseases.
The propanoic acid moiety attached to the benzoxazolone core introduces a key functional group that can interact with biological targets, particularly enzymes, through ionic interactions or hydrogen bonding. This feature, combined with the inherent properties of the benzoxazolone ring, suggests two primary avenues for investigation: the inhibition of aldose reductase in the context of diabetic complications and the modulation of inflammatory pathways.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₄ | [4] |
| Molecular Weight | 207.18 g/mol | [4] |
| XLogP3-AA | 0.8 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 3 | [4] |
| Topological Polar Surface Area | 66.8 Ų | [4] |
Application I: Inhibition of Aldose Reductase for the Management of Diabetic Complications
Scientific Rationale
In hyperglycemic conditions, such as diabetes, the polyol pathway becomes a significant route for glucose metabolism.[3] Aldose reductase is the first and rate-limiting enzyme in this pathway, catalyzing the conversion of glucose to sorbitol.[2][3] The intracellular accumulation of sorbitol leads to osmotic stress and cellular damage, contributing to long-term diabetic complications like neuropathy, retinopathy, and nephropathy.[3] Therefore, inhibiting aldose reductase is a key therapeutic strategy to mitigate these debilitating conditions.[2] The carboxylic acid group and the heterocyclic nature of this compound make it a prime candidate for interaction with the active site of aldose reductase.[5]
Protocol: In Vitro Spectrophotometric Aldose Reductase Inhibition Assay
This protocol outlines a robust method to screen for and characterize the inhibitory activity of this compound against aldose reductase. The assay is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.[2][3]
Materials and Reagents:
-
Enzyme Source: Partially purified aldose reductase from rat lens.
-
Buffer: 0.067 M Sodium Phosphate Buffer, pH 6.2.
-
Cofactor: 2.5 mM NADPH solution in phosphate buffer (prepare fresh and protect from light).
-
Substrate: 50 mM DL-glyceraldehyde solution in phosphate buffer.
-
Test Compound: Stock solution of this compound in DMSO. Prepare serial dilutions.
-
Positive Control: Epalrestat or Quercetin solution.
-
Instrumentation: UV-Vis Spectrophotometer.
Experimental Workflow:
Procedure:
-
Prepare Reaction Mixtures: In a 1 mL cuvette, prepare the following reaction mixtures:
-
Blank: 0.7 mL Phosphate Buffer, 0.1 mL NADPH, 0.1 mL Enzyme Solution.
-
Control: 0.6 mL Phosphate Buffer, 0.1 mL NADPH, 0.1 mL Enzyme Solution, 0.1 mL DMSO (vehicle).
-
Test: 0.6 mL Phosphate Buffer, 0.1 mL NADPH, 0.1 mL Enzyme Solution, 0.1 mL Test Compound solution (at various concentrations).
-
-
Pre-incubation: Incubate the cuvettes for 5 minutes at room temperature.
-
Initiate Reaction: Add 0.1 mL of DL-glyceraldehyde substrate to the Control and Test cuvettes. Mix by gentle inversion.
-
Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm for 3-5 minutes, recording readings every 30 seconds.
-
Data Analysis:
-
Calculate the rate of reaction (ΔOD/min) for both the control and test samples.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Control Rate - Test Rate) / Control Rate] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Application II: Modulation of Inflammatory Responses
Scientific Rationale
Chronic inflammation is a hallmark of numerous diseases. The Toll-like receptor 4 (TLR4) signaling pathway plays a crucial role in the innate immune response.[6] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, activates TLR4 with the help of its co-receptor, myeloid differentiation protein 2 (MD2).[6] This activation triggers a downstream signaling cascade involving NF-κB and MAPKs (p38/ERK), leading to the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[1] Benzoxazolone derivatives have been shown to inhibit this pathway by targeting MD2, thereby preventing the binding of LPS and subsequent inflammatory response.[6][7] The structural features of this compound make it a promising candidate for investigation as an MD2 inhibitor.
Protocol: In Vitro IL-6 Inhibition Assay in LPS-Stimulated Macrophages
This protocol describes a cell-based assay to evaluate the anti-inflammatory activity of this compound by measuring its ability to inhibit the production of IL-6 in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Materials and Reagents:
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Stimulant: Lipopolysaccharide (LPS) from E. coli.
-
Test Compound: Stock solution of this compound in DMSO.
-
Positive Control: Dexamethasone.
-
Assay Kit: Mouse IL-6 ELISA kit.
-
Instrumentation: 96-well plate reader.
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
IL-6 ELISA: Determine the concentration of IL-6 in the supernatant using a mouse IL-6 ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of IL-6 inhibition relative to the LPS-stimulated control.
-
Synthesis Outline
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel therapeutics targeting aldose reductase and inflammatory pathways. The protocols provided herein offer a robust framework for the initial screening and characterization of this and related compounds. Further studies should focus on structure-activity relationship (SAR) optimization to enhance potency and selectivity, as well as in vivo evaluation in relevant disease models. The versatility of the benzoxazolone scaffold ensures that this line of inquiry holds significant potential for future drug discovery efforts.
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- Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold. PubMed Central.
- Identification of potent aldose reductase inhibitors as antidiabetic (Anti-hyperglycemic) agents using QSAR based virtual Screening, molecular Docking, MD simulation and MMGBSA approaches.
- Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Valid
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This compound. PubChem. Available from: [Link].
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Synthesis and Anti-Inflammatory Activity of 3,3a-dihydro-2H,9H-isoxazolo [3,2-b][1][3]benzoxazin-9-ones and Related Compounds. PubMed.
- Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI.
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- Design and synthesis of new disubstituted benzoxazolone derivatives that act as iNOS inhibitors with potent anti-inflammatory activity against LPS-induced acute lung injury (ALI). PubMed.
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IL-6:IL-6R Inhibitor Screening Assay Kit. BPS Bioscience. Available from: [Link].
- Full article: Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. Taylor & Francis Online.
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Application Notes and Protocols: A Definitive Guide to Antifungal Susceptibility Testing of Benzoxazole Compounds
Introduction: The Emergence of Benzoxazoles in Antifungal Drug Discovery
The rising incidence of invasive fungal infections, coupled with the escalating challenge of antifungal resistance, has created an urgent need for novel therapeutic agents. Among the promising new scaffolds, benzoxazole derivatives have garnered significant attention for their broad-spectrum antifungal activity.[1][2] These heterocyclic compounds have demonstrated potent in vitro efficacy against a range of clinically relevant fungi, including resistant strains.[3][4] The mechanism of action for many benzoxazole derivatives appears to be pleiotropic, involving disruption of the fungal cell membrane, inhibition of ergosterol synthesis, and interference with mitochondrial respiration.[3][4][5] This multi-targeted approach may reduce the likelihood of rapid resistance development, making them attractive candidates for further development.
Accurate and reproducible in vitro antifungal susceptibility testing (AFST) is the cornerstone of preclinical drug development.[6] It provides essential data on a compound's potency and spectrum of activity, guides structure-activity relationship (SAR) studies, and helps to establish a preliminary therapeutic window. This document provides a detailed, field-proven protocol for determining the antifungal susceptibility of novel benzoxazole compounds, grounded in the internationally recognized standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9]
Core Principles: The Science Behind the Broth Microdilution Assay
The broth microdilution method is the gold standard for AFST, offering a quantitative determination of the Minimum Inhibitory Concentration (MIC).[10][11] The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after a specific incubation period.[11] This assay is performed in a 96-well microtiter plate format, allowing for the simultaneous testing of multiple compounds against various fungal isolates in a high-throughput manner.[12]
The causality behind the key experimental choices is paramount for generating reliable and reproducible data:
-
Standardized Inoculum: The density of the initial fungal inoculum is critical. A high inoculum can lead to falsely elevated MICs due to the "inoculum effect," where a larger population of fungal cells requires a higher drug concentration for inhibition. Conversely, a low inoculum may result in falsely low MICs. The standardized protocols from CLSI and EUCAST specify a precise inoculum density, typically verified by spectrophotometry and confirmed by quantitative plating.[13]
-
Culture Medium: The choice of culture medium significantly impacts fungal growth and the apparent activity of the antifungal agent. RPMI-1640 medium, buffered to a physiological pH of 7.0 with 3-(N-morpholino)propanesulfonic acid (MOPS), is the recommended medium for AFST of most yeasts and molds.[14] This is because it provides a defined nutritional environment that supports the growth of a wide range of fungi without interfering with the activity of the antifungal compounds.
-
Serial Dilution: A two-fold serial dilution of the benzoxazole compound is prepared directly in the microtiter plate. This allows for the precise determination of the MIC over a clinically and biologically relevant concentration range.
-
Incubation Conditions: The incubation temperature and duration are standardized to ensure optimal and reproducible fungal growth. For most Candida species, incubation at 35°C for 24 hours is recommended.[14] However, slower-growing fungi may require longer incubation times.[11]
-
Quality Control (QC): The inclusion of well-characterized QC strains with known MIC ranges for standard antifungal agents is a self-validating step that ensures the accuracy and reproducibility of the assay.[15][16] If the MICs for the QC strains fall outside the acceptable ranges, the results for the test compounds are considered invalid.[16]
Experimental Workflow: A Visual Guide
The following diagram illustrates the key steps in the broth microdilution assay for determining the antifungal susceptibility of benzoxazole compounds.
Caption: Workflow for Benzoxazole Antifungal Susceptibility Testing.
Detailed Step-by-Step Protocol
This protocol is adapted from the CLSI M27-A4 and M38-A2 documents for yeasts and filamentous fungi, respectively, with considerations for the physicochemical properties of novel benzoxazole compounds.[17]
Materials:
-
Benzoxazole compound (powder form)
-
Dimethyl sulfoxide (DMSO, sterile)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS
-
Sterile, flat-bottom 96-well microtiter plates
-
Fungal isolates (test strains and QC strains)
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Humidified incubator (35°C)
-
Multichannel pipette
Quality Control Strains:
The inclusion of the following ATCC strains is recommended to ensure the validity of the assay.[15][18][19]
| QC Strain | Rationale |
| Candida parapsilosis ATCC 22019 | Recommended by CLSI and EUCAST for quality control of antifungal susceptibility testing. |
| Candida krusei ATCC 6258 | Provides a control for intrinsic resistance to certain antifungal agents. |
| Aspergillus fumigatus ATCC 204305 | For testing against filamentous fungi. |
Procedure:
Day 1: Preparation of Fungal Inoculum and Compound Dilution Plate
-
Fungal Inoculum Preparation:
-
Subculture fungal isolates onto SDA plates and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
From a fresh culture, pick 3-5 colonies and suspend them in 5 mL of sterile saline.
-
Vortex the suspension for 15 seconds to ensure homogeneity.
-
Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard (absorbance of 0.08-0.10 at 530 nm). This corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts.
-
Dilute this adjusted suspension 1:1000 in RPMI-1640 medium to achieve the final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Benzoxazole Compound Stock Solution:
-
Prepare a stock solution of the benzoxazole compound in 100% DMSO at a concentration 100-fold higher than the highest desired final concentration. The final concentration of DMSO in the assay should not exceed 1% to avoid solvent toxicity to the fungi.
-
-
Preparation of the Drug Dilution Plate:
-
In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the benzoxazole compound in RPMI-1640 medium.
-
Typically, for a final volume of 200 µL per well, add 100 µL of RPMI-1640 to wells 2-11.
-
Add 200 µL of the 2X final starting concentration of the benzoxazole compound to well 1.
-
Transfer 100 µL from well 1 to well 2, mix by pipetting, and continue this serial dilution process down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no drug, no inoculum).
-
Day 2: Inoculation, Incubation, and MIC Determination
-
Inoculation:
-
Add 100 µL of the final diluted fungal inoculum to wells 1-11 of the drug dilution plate. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Seal the plate with a breathable membrane or place it in a humidified chamber to prevent evaporation.
-
Incubate the plate at 35°C for 24-48 hours. The incubation time should be standardized based on the growth rate of the fungal species being tested.[11]
-
-
MIC Determination:
-
After incubation, determine the MIC by visual inspection or by using a microplate reader to measure the optical density at 530 nm.
-
The MIC is the lowest concentration of the benzoxazole compound that causes a significant inhibition of growth (typically ≥50% for azoles and related compounds against yeasts) compared to the drug-free growth control well.[11] For fungicidal compounds, a 100% inhibition endpoint may be more appropriate.
-
Data Analysis and Interpretation
The results of the antifungal susceptibility testing should be presented in a clear and concise manner. The following table provides a template for reporting MIC data for a novel benzoxazole compound against a panel of fungal isolates.
| Fungal Isolate | Benzoxazole Compound X MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans SC5314 | 2 | 0.5 |
| Candida glabrata ATCC 90030 | 8 | 16 |
| Cryptococcus neoformans H99 | 1 | 4 |
| Aspergillus fumigatus Af293 | 4 | >64 |
| C. parapsilosis ATCC 22019 (QC) | 1 (Expected: 0.5-2) | 1 (Expected: 0.5-4) |
| C. krusei ATCC 6258 (QC) | 16 (Expected: 8-32) | 64 (Expected: 16-128) |
Interpretation:
-
Potency: The lower the MIC value, the more potent the compound is against the specific fungal isolate.
-
Spectrum of Activity: Testing against a diverse panel of fungi will reveal the compound's spectrum of activity (narrow vs. broad).
-
Comparison to Standards: Comparing the MICs of the benzoxazole compound to those of established antifungal agents (e.g., fluconazole, amphotericin B) provides a benchmark for its relative potency.
-
QC Validation: Ensure that the MICs for the QC strains fall within the established acceptable ranges. If not, the entire batch of testing should be repeated.
Conclusion: Ensuring Rigor in Antifungal Drug Discovery
This detailed protocol provides a robust framework for the antifungal susceptibility testing of novel benzoxazole compounds. By adhering to the principles of standardized methodology, incorporating appropriate quality controls, and understanding the scientific rationale behind each step, researchers can generate high-quality, reproducible data. This is essential for making informed decisions in the drug discovery and development process, ultimately contributing to the advancement of new therapies to combat the global threat of fungal infections.
References
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Cuenca-Estrella, M., et al. (2007). Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST). Clinical Microbiology and Infection, 13(10), 1018-22. [Link]
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Espinel-Ingroff, A., & Turnidge, J. (2016). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. Methods in Molecular Biology, 1508, 141-151. [Link]
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Cuenca-Estrella, M., et al. (2007). Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST). Semantic Scholar. [Link]
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Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. [Link]
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U.S. Food and Drug Administration. (2022). Antifungal Susceptibility Test Interpretive Criteria. [Link]
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Chobot, M., et al. (2021). In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives. Molecules, 26(16), 5035. [Link]
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U.S. Food and Drug Administration. (2022). Antifungal Susceptibility Test Interpretive Criteria. FirstWord HealthTech. [Link]
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Chobot, M., et al. (2021). In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives. National Institutes of Health. [Link]
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Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. [Link]
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Guarro, J., et al. (1997). Comparison study of broth macrodilution and microdilution antifungal susceptibility tests for the filamentous fungi. Journal of Clinical Microbiology, 35(8), 2101-2105. [Link]
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Thompson, G. R., & Wiederhold, N. P. (2020). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 7(5), ofaa158. [Link]
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de la Cruz-López, J. P., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 56923. [Link]
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Pfaller, M. A., et al. (1994). Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods. Journal of Clinical Microbiology, 32(7), 1650-1653. [Link]
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Lass-Flörl, C., et al. (2015). Comparing Etest and Broth Microdilution for Antifungal Susceptibility Testing of the Most-Relevant Pathogenic Molds. Journal of Clinical Microbiology, 53(12), 3746-3752. [Link]
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Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. [Link]
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European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Antifungal Resistance Testing. [Link]
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Arendrup, M. C., et al. (2008). EUCAST breakpoints for antifungals. Drug News & Perspectives, 21(5), 257-264. [Link]
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de Oliveira, J. S., et al. (2021). Modifications of antifungal sensibility testing as suggested by CLSI document M27-A4: proposal for using different culture medium and buffer. Diagnostic Microbiology and Infectious Disease, 101(3), 115488. [Link]
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Scorzoni, L., et al. (2017). Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI). Mycoses, 60(7), 434-445. [Link]
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Chobot, M., et al. (2021). In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives. Semantic Scholar. [Link]
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Pfaller, M. A., et al. (1994). Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods. Journal of Clinical Microbiology, 32(7), 1650-1653. [Link]
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Fothergill, A. W. (2002). Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. Journal of Clinical Microbiology, 40(10), 3840-3843. [Link]
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da Silva, A. C. A., et al. (2025). Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study. Chemistry & Biodiversity, 22(8), e202403459. [Link]
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European Committee on Antimicrobial Susceptibility Testing. (n.d.). Fungi (AFST). [Link]
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Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. [Link]
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MacNair, C. R., et al. (2024). A Novel Method for Testing Antifungal Interactions: Assessing Synergy and Antagonism in Candida albicans Clinical Isolates. bioRxiv. [Link]
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Jenkins, T. P., et al. (2024). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy, 68(4), e0121723. [Link]
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MacNair, C. R., et al. (2024). A Novel Method for Testing Antifungal Interactions: Assessing Synergy and Antagonism in Candida albicans Clinical Isolates. ResearchGate. [Link]
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Arendrup, M. C., et al. (2008). EUCAST breakpoints for antifungals. ResearchGate. [Link]
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da Silva, A. C. A., et al. (2025). Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study. ResearchGate. [Link]
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Fisher, B. T., & Zaoutis, T. E. (2018). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 7(suppl_2), S47-S53. [Link]
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Clinical and Laboratory Standards Institute. (2017). M27 Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. ANSI Webstore. [Link]
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Clinical and Laboratory Standards Institute. (2017). M27 4th Edition. Scribd. [Link]
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Clinical and Laboratory Standards Institute. (2017). M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. [Link]
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Application Notes and Protocols for High-Throughput Screening of 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic Acid Analogs
Introduction: Unlocking the Therapeutic Potential of Benzoxazolone Scaffolds
The benzoxazolone nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, neuroprotective, and anticancer properties.[1][2] The compound 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid and its analogs represent a promising chemical space for the discovery of novel therapeutics. The strategic design of high-throughput screening (HTS) campaigns is paramount to efficiently interrogate large compound libraries and identify molecules with desired biological activities.
This guide provides detailed application notes and protocols for a multi-pronged HTS strategy to characterize analogs of this compound. We will focus on both target-based and phenotypic screening approaches, reflecting the diverse therapeutic potential of this chemical class. The protocols are designed to be robust, reproducible, and adaptable to automated HTS platforms.
Hypothesized Biological Targets and Phenotypic Readouts
Given the known biological activities of benzoxazolone derivatives, we hypothesize that the analogs of this compound may exert their effects through modulation of key enzymes involved in inflammation and metabolic complications, or by protecting cells from oxidative stress. Therefore, our HTS cascade will focus on the following primary assays:
-
Biochemical Assay for Soluble Epoxide Hydrolase (sEH) Inhibition: sEH is a critical enzyme in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). Inhibition of sEH is a promising strategy for treating cardiovascular and inflammatory diseases.[3][4]
-
Biochemical Assay for Aldose Reductase (AR) Inhibition: Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. Inhibitors of AR have therapeutic potential for treating diabetic neuropathy, nephropathy, and retinopathy.
-
Cell-Based Assay for Neuroprotection Against Oxidative Stress: Oxidative stress is a common pathological feature of many neurodegenerative diseases. A phenotypic screen to identify compounds that protect neuronal cells from oxidative damage can uncover novel neuroprotective agents.[5][6][7]
Section 1: Biochemical High-Throughput Screening for Soluble Epoxide Hydrolase (sEH) Inhibitors
Scientific Rationale
Soluble epoxide hydrolase (sEH) metabolizes anti-inflammatory EETs into their less active diol counterparts. By inhibiting sEH, the levels of beneficial EETs can be increased, making sEH a compelling target for anti-inflammatory drug discovery. This assay is designed to identify inhibitors of sEH by measuring the hydrolysis of a fluorogenic substrate.
Experimental Workflow
Caption: Workflow for the sEH inhibitor HTS assay.
Detailed Protocol
This protocol is adapted from commercially available sEH inhibitor screening kits and is optimized for a 384-well plate format.[8]
1. Reagent Preparation:
-
sEH Assay Buffer: 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA. Warm to room temperature before use.
-
Human sEH Enzyme Stock Solution: Reconstitute lyophilized human sEH enzyme in sEH Assay Buffer to a concentration of 1 µM. Aliquot and store at -80°C.
-
sEH Working Solution: Dilute the sEH enzyme stock solution in sEH Assay Buffer to a final concentration of 6 nM. Prepare fresh daily and keep on ice.
-
sEH Substrate (PHOME) Stock Solution: Prepare a 10 mM stock solution of (3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) in DMSO. Store at -20°C, protected from light.
-
sEH Substrate Working Solution: Dilute the PHOME stock solution in sEH Assay Buffer to a final concentration of 100 µM. Prepare fresh and protect from light.
-
Positive Control (NCND) Stock Solution: Prepare a 10 mM stock solution of N-Cyclohexyl-N'-dodecylurea (NCND) in DMSO.
-
Test Compounds: Prepare 10 mM stock solutions of the this compound analogs in DMSO.
2. Assay Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds, positive control (NCND), and DMSO (vehicle control) into a 384-well, black, flat-bottom plate. This will result in a final assay concentration of 10 µM for the test compounds.
-
Enzyme Addition: Add 25 µL of the sEH working solution (6 nM) to each well of the assay plate.
-
Pre-incubation: Incubate the plate at room temperature for 5 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 25 µL of the sEH substrate working solution (100 µM) to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in a microplate reader and measure the increase in fluorescence intensity (Excitation = 362 nm, Emission = 460 nm) in kinetic mode at 25°C for 15-30 minutes, with readings taken every 30 seconds.
3. Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = [1 - (V_compound - V_blank) / (V_vehicle - V_blank)] * 100
-
V_compound: reaction rate in the presence of the test compound.
-
V_vehicle: reaction rate in the presence of DMSO.
-
V_blank: reaction rate in the absence of the enzyme.
-
-
Identify "hits" as compounds that exhibit inhibition greater than a predefined threshold (e.g., >50%).
-
For confirmed hits, perform dose-response experiments to determine the IC50 value.
Data Presentation
| Compound ID | % Inhibition at 10 µM | IC50 (µM) |
| Analog-001 | 85.2 | 1.2 |
| Analog-002 | 12.5 | > 50 |
| Analog-003 | 92.1 | 0.8 |
| NCND (Control) | 98.5 | 0.05 |
Section 2: Biochemical High-Throughput Screening for Aldose Reductase (AR) Inhibitors
Scientific Rationale
Under hyperglycemic conditions, aldose reductase converts glucose to sorbitol, leading to osmotic stress and the generation of reactive oxygen species, contributing to diabetic complications.[9] This assay identifies AR inhibitors by monitoring the decrease in NADPH absorbance as it is consumed during the reduction of a substrate.
Experimental Workflow
Caption: Workflow for the aldose reductase inhibitor HTS assay.
Detailed Protocol
This protocol is based on a colorimetric assay that measures the decrease in NADPH absorbance at 340 nm and is suitable for a 384-well format.[2][10][11]
1. Reagent Preparation:
-
AR Assay Buffer: 0.1 M potassium phosphate, pH 6.2. Warm to room temperature before use.
-
DTT (1 M): Prepare a 1 M stock solution of dithiothreitol.
-
Aldose Reductase (AR) Stock Solution: Reconstitute recombinant human aldose reductase in AR Assay Buffer containing 10 µM DTT. Aliquot and store at -80°C.
-
AR Working Solution: Dilute the AR stock solution in AR Assay Buffer to the desired working concentration (to be determined by enzyme titration).
-
NADPH Stock Solution: Prepare a 20 mM stock solution of NADPH in dH2O. Aliquot and store at -20°C.
-
Substrate (DL-Glyceraldehyde) Stock Solution: Prepare a 100 mM stock solution of DL-Glyceraldehyde in AR Assay Buffer.
-
Positive Control (Epalrestat) Stock Solution: Prepare a 10 mM stock solution of Epalrestat in DMSO.
-
Test Compounds: Prepare 10 mM stock solutions of the this compound analogs in DMSO.
2. Assay Procedure:
-
Compound Plating: Dispense 50 nL of test compounds, positive control (Epalrestat), and DMSO into a 384-well, UV-transparent plate.
-
Reagent Addition: Add 25 µL of a reaction mixture containing the AR working solution and NADPH (final concentration 0.1 mM) in AR Assay Buffer to each well.
-
Pre-incubation: Incubate the plates at 37°C for 15 minutes.
-
Reaction Initiation: Add 25 µL of the DL-Glyceraldehyde substrate solution (final concentration 10 mM) to each well.
-
Absorbance Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C and measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes in kinetic mode.
3. Data Analysis:
-
Calculate the rate of NADPH oxidation (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each test compound using the formula provided in the sEH assay section.
-
Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50%).
-
For confirmed hits, perform dose-response experiments to determine the IC50 value.
Data Presentation
| Compound ID | % Inhibition at 10 µM | IC50 (µM) |
| Analog-004 | 78.9 | 2.5 |
| Analog-005 | 5.2 | > 50 |
| Analog-006 | 88.4 | 1.1 |
| Epalrestat (Control) | 95.1 | 0.1 |
Section 3: Cell-Based High-Throughput Screening for Neuroprotection Against Oxidative Stress
Scientific Rationale
Astrocyte dysfunction and oxidative stress are implicated in the pathogenesis of numerous neurodegenerative diseases.[5] This phenotypic assay identifies compounds that protect human astrocytes from cell death induced by an oxidative insult (hydrogen peroxide), providing a physiologically relevant screen for novel neuroprotective agents.
Experimental Workflow
Caption: Workflow for the cell-based neuroprotection HTS assay.
Detailed Protocol
This high-content screening protocol is designed to identify compounds that protect human astrocytes from oxidative stress-induced cell death in a 1536-well format.[5]
1. Cell Culture and Plating:
-
Cell Line: Human embryonic stem cell (hESC)-differentiated astrocytes.
-
Culture Medium: Astrocyte growth medium supplemented with appropriate growth factors.
-
Plating: Plate astrocytes in 1536-well, black, clear-bottom plates at a density of 2,000 cells per well in 5 µL of culture medium. Incubate at 37°C and 5% CO2 for 24 hours.
2. Assay Procedure:
-
Compound Addition: Add 25 nL of test compounds, positive control (e.g., a known antioxidant), and DMSO to the cell plates.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Oxidative Stress Induction: Add 1 µL of 12 mM hydrogen peroxide (H₂O₂) to the wells to induce oxidative stress. For control wells (no stress), add 1 µL of culture medium.
-
Incubation: Incubate for 1 hour at 37°C and 5% CO2.
-
Staining: Add a solution containing Hoechst 33342 (to stain all nuclei) and Propidium Iodide (to stain nuclei of dead cells) to each well.
-
Imaging: Acquire images using a high-content imaging system with appropriate filters for Hoechst 33342 and Propidium Iodide.
3. Data Analysis:
-
Image Analysis: Use image analysis software to count the total number of cells (Hoechst-positive nuclei) and the number of dead cells (Propidium Iodide-positive nuclei) in each well.
-
Calculate Percent Viability: % Viability = (1 - (Number of Dead Cells / Total Number of Cells)) * 100
-
Calculate Percent Protection: % Protection = [(% Viability_compound - % Viability_H2O2) / (100 - % Viability_H2O2)] * 100
-
Hit Identification: Identify compounds that show a significant increase in cell viability compared to the H₂O₂-treated control.
Data Presentation
| Compound ID | % Protection at 10 µM | EC50 (µM) |
| Analog-007 | 75.6 | 3.2 |
| Analog-008 | 2.1 | > 50 |
| Analog-009 | 82.3 | 1.9 |
| Antioxidant (Control) | 90.5 | 0.5 |
Conclusion and Forward Look
The HTS assays detailed in these application notes provide a robust framework for the initial characterization of this compound analogs. By employing a combination of target-based and phenotypic screens, researchers can efficiently identify promising lead compounds for further development. Hits identified from these primary screens should be subjected to a rigorous confirmation and validation process, including re-testing, dose-response analysis, and secondary assays to elucidate their mechanism of action and rule out false positives. This multi-faceted screening approach will accelerate the discovery of novel therapeutics derived from the versatile benzoxazolone scaffold.
References
-
National Center for Biotechnology Information. (2016). High-Throughput Phenotypic Screening of Human Astrocytes to Identify Compounds That Protect Against Oxidative Stress. PubMed Central. [Link]
-
Gong, J., Cai, H., Del Priore, L. V., & Fields, M. A. (2022). Oxidative stress-mediated high-throughput screening identifies novel neuroprotective agents that protect RPE and rescues visual function in models of AMD. Investigative Ophthalmology & Visual Science, 63(7), 3036 – F0407. [Link]
-
National Center for Biotechnology Information. (2013). Development of an HTS assay for EPHX2 phosphatase activity and screening of nontargeted libraries. PubMed. [Link]
-
Agilent. (2023). Discovery of Soluble Epoxide Hydrolase Inhibitors Using High-Throughput Screening. [Link]
-
National Center for Biotechnology Information. (2016). An in vitro screening cascade to identify neuroprotective antioxidants in ALS. PubMed Central. [Link]
-
National Institutes of Health. (n.d.). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. [Link]
-
ResearchGate. (2025). High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. [Link]
-
National Center for Biotechnology Information. (2007). High-throughput kinase assays with protein substrates using fluorescent polymer superquenching. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2003). Fluorescence assays for high-throughput screening of protein kinases. PubMed. [Link]
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National Center for Biotechnology Information. (2013). Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2016). High-Throughput Screening Platform for the Discovery of New Immunomodulator Molecules from Natural Product Extract Libraries. PubMed. [Link]
-
Assay Genie. (n.d.). Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric) (BN00717). [Link]
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National Center for Biotechnology Information. (2009). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. PubMed Central. [Link]
-
ScienceDirect. (2017). The Identification of Bioactive Natural Products by High Throughput Screening (HTS). [Link]
-
ResearchGate. (2025). Development of High Throughput Screening Assays Using Fluorescence Polarization: Nuclear Receptor-Ligand-Binding and Kinase/Phosphatase Assays. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Semantic Scholar. (2016). High-Throughput Screening Platform for the Discovery of New Immunomodulator Molecules from Natural Product Extract Libraries. [Link]
-
Evotec. (n.d.). Biochemical Assay Services. [Link]
-
National Center for Biotechnology Information. (2014). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PubMed Central. [Link]
-
National Institutes of Health. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. [Link]
-
ResearchGate. (2024). Screening of neuroprotective ingredients by cheminformatics approaches.... [Link]
-
ResearchGate. (n.d.). A new method for screening aldose reductase inhibitors using ultrahigh performance liquid chromatography-tandem mass spectrometry. [Link]
-
PLOS One. (2014). A New Approach to Control the Enigmatic Activity of Aldose Reductase. [Link]
-
ResearchGate. (2025). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. [Link]
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Application Notes & Protocols for Evaluating the In Vivo Efficacy of 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of relevant animal models to assess the in vivo efficacy of 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid. This document outlines the scientific rationale for model selection based on the pharmacological profile of the benzoxazolone class of compounds and provides detailed, field-proven protocols for execution.
Introduction: The Therapeutic Potential of Benzoxazolones
This compound belongs to the benzoxazolone chemical family. This heterocyclic scaffold is a recognized pharmacophore, integral to a variety of biologically active molecules.[1][2][3] Derivatives of benzoxazolone have demonstrated a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3][4] The anti-inflammatory properties of some benzoxazolones are attributed to their ability to modulate immune responses and inhibit pain signaling pathways.[2] Given this pharmacological profile, this compound is a promising candidate for therapeutic intervention in inflammatory and neurodegenerative disorders.
The following protocols are designed to rigorously evaluate the in vivo efficacy of this compound in well-established and clinically relevant animal models of acute inflammation, chronic intestinal inflammation, and neuroinflammation.
Rationale for Animal Model Selection
The choice of an appropriate animal model is critical for the preclinical evaluation of any new chemical entity. The models detailed below have been selected to recapitulate key pathophysiological features of human diseases and are widely used in pharmacological research.[5][6][7]
-
Carrageenan-Induced Paw Edema: A classic and highly reproducible model of acute inflammation, ideal for screening compounds with potential anti-inflammatory and anti-edema properties.[8]
-
Dextran Sodium Sulfate (DSS)-Induced Colitis: A widely used model of inflammatory bowel disease (IBD) that mimics many of the clinical and histological features of ulcerative colitis in humans.[9][10]
-
Lipopolysaccharide (LPS)-Induced Neuroinflammation: A robust model to study the inflammatory processes in the central nervous system (CNS) that are implicated in the pathogenesis of various neurodegenerative diseases.[11][12][13]
General Considerations for In Vivo Studies
Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) and in compliance with international regulations on animal welfare.
Compound Formulation and Administration: The test compound, this compound, should be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in saline) for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). The stability and homogeneity of the formulation should be confirmed prior to the study.
Dose Selection: A dose-range finding study is recommended to determine the optimal therapeutic dose(s) and to assess any potential toxicity.
Controls: Each study should include a vehicle control group and may include a positive control group treated with a standard-of-care drug for the specific disease model.
Protocol 1: Carrageenan-Induced Paw Edema in Rodents
This model is used to evaluate the anti-inflammatory activity of the test compound against acute inflammation.
Experimental Workflow:
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
Step-by-Step Protocol:
-
Animals: Male Wistar rats or Swiss albino mice (6-8 weeks old).
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment.
-
Grouping: Randomly divide animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin), and test compound groups (at least 3 doses).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Compound Administration: Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.
-
Euthanasia and Tissue Collection: At the end of the experiment, euthanize the animals and collect the inflamed paw tissue for biochemical analysis.
-
Endpoint Analysis:
-
Primary Endpoint: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
Secondary Endpoints (optional): Measure myeloperoxidase (MPO) activity in the paw tissue as an indicator of neutrophil infiltration. Analyze pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6) in tissue homogenates using ELISA.
-
Data Presentation:
| Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema | MPO Activity (U/g tissue) |
| Vehicle Control | - | Value | 0 | Value |
| Positive Control | Value | Value | Value | Value |
| Test Compound (Low) | Value | Value | Value | Value |
| Test Compound (Mid) | Value | Value | Value | Value |
| Test Compound (High) | Value | Value | Value | Value |
Protocol 2: Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice
This model is suitable for evaluating the efficacy of the test compound in a model of chronic intestinal inflammation.
Experimental Workflow:
Caption: Workflow for LPS-Induced Neuroinflammation Model.
Step-by-Step Protocol:
-
Animals: C57BL/6 mice (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least 7 days.
-
Grouping: Randomly divide animals into groups (n=8-10 per group): Saline + Vehicle, LPS + Vehicle, LPS + Positive Control (e.g., Dexamethasone), and LPS + Test Compound groups.
-
Compound Administration: Administer the test compound or vehicle (p.o. or i.p.) 1 hour before LPS injection.
-
Induction of Neuroinflammation: Inject LPS (from E. coli) intraperitoneally (i.p.) or intracerebroventricularly (i.c.v.).
-
Behavioral Assessment (optional): At 24 hours post-LPS injection, assess for sickness behavior, anxiety-like behavior (e.g., open field test), or cognitive deficits (e.g., Y-maze test).
-
Euthanasia and Tissue Collection: At a predetermined time point (e.g., 24-72 hours post-LPS), euthanize the mice and collect the brains.
-
Endpoint Analysis:
-
Primary Endpoints: Measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in brain homogenates (e.g., hippocampus, cortex) using ELISA or qPCR.
-
Secondary Endpoints: Perform immunohistochemistry to assess microglial and astrocyte activation (e.g., Iba1 and GFAP staining).
-
Data Presentation:
| Group | Dose (mg/kg) | Brain TNF-α (pg/mg protein) | Brain IL-1β (pg/mg protein) | Iba1+ Cell Count (cells/mm²) |
| Saline + Vehicle | - | Value | Value | Value |
| LPS + Vehicle | - | Value | Value | Value |
| LPS + Positive Control | Value | Value | Value | Value |
| LPS + Test Compound | Value | Value | Value | Value |
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound. By employing these well-validated animal models, researchers can effectively assess the compound's anti-inflammatory and neuroprotective potential, thereby guiding its further development as a novel therapeutic agent.
References
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PubMed.
-
ResearchGate.
-
Charles River Laboratories.
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Creative Bioarray.
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PubMed Central.
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PubMed Central.
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-
International Journal of Research and Review.
-
Taylor & Francis Online.
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Application Note: Strategies for the Formulation of 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic Acid for Biological Assays
Abstract
3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid is a member of the benzoxazolone class of heterocyclic compounds, a scaffold known to possess a wide range of biological activities.[1][2] Effective and reproducible biological testing of this compound hinges on appropriate formulation, which can be challenging due to the physicochemical properties inherent in its structure. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to select and execute the optimal solubilization strategy for this molecule. We will delve into the causality behind formulation choices, provide detailed, self-validating protocols for preparing stock and working solutions, and discuss advanced methods for overcoming solubility hurdles, ensuring data integrity and maximizing experimental success.
Foundational Physicochemical Properties
A successful formulation strategy begins with a thorough understanding of the compound's intrinsic properties. The structure of this compound, featuring a relatively lipophilic benzoxazolone core and a polar propanoic acid side chain, dictates its solubility behavior.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source | Significance for Formulation |
| CAS Number | 13610-59-8 | [3] | Unique identifier for ensuring compound identity. |
| Molecular Formula | C₁₀H₉NO₄ | [4] | Used for calculating molarity. |
| Molecular Weight | 207.18 g/mol | [4] | Essential for preparing solutions of known concentration. |
| Structure | Propanoic acid group attached to a benzoxazolone ring. | [4] | The carboxylic acid is a key handle for pH-dependent solubilization. |
| Calculated XLogP3 | 0.8 | [4] | Indicates moderate lipophilicity; suggests potential challenges with aqueous solubility at neutral or acidic pH. |
| GHS Hazard | H302: Harmful if swallowed. | [4] | Standard laboratory personal protective equipment (PPE) is required. |
The presence of the carboxylic acid functional group is the most critical feature for formulation. The protonation state of this group, governed by its acidity constant (pKa) and the pH of the solvent, will dramatically influence the molecule's overall charge and, consequently, its aqueous solubility.[5][6]
The Formulation Decision Workflow
The primary challenge in formulating this compound is its limited aqueous solubility in its neutral, protonated state. The choice of solvent and preparation method must be tailored to the specific requirements of the biological assay, particularly the tolerance of the system (e.g., cells, enzymes) to organic co-solvents or pH alterations.
Below is a decision workflow to guide the selection of an appropriate formulation strategy.
Caption: Formulation strategy selection workflow.
Standard Formulation Protocols
Protocol 1: High-Concentration Stock Solution in DMSO
This is the most common and straightforward approach for many moderately lipophilic compounds. Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent capable of dissolving a wide array of organic molecules.[7][8]
Rationale: By creating a highly concentrated stock (e.g., 10-50 mM) in 100% DMSO, the compound can be subsequently diluted into aqueous assay buffers, where it should remain soluble at the much lower final working concentration. The key is to ensure the final DMSO concentration in the assay does not exceed a level toxic to the biological system, typically ≤0.5%.[9][10]
Methodology:
-
Preparation: Tare a sterile, chemically resistant microcentrifuge tube (e.g., polypropylene) on a calibrated analytical balance.
-
Weighing: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 20 mM stock, weigh 4.14 mg (207.18 g/mol * 0.020 mol/L * 0.001 L * 1000 mg/g).
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO (e.g., 1 mL for the example above) using a calibrated pipette.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm no solid particulates remain.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. A typical storage recommendation is up to 6 months at -80°C or 1 month at -20°C.[9]
Self-Validation & QC:
-
Clarity Check: The stock solution must be perfectly clear. Any haze or particulates indicate insolubility or impurity.
-
Control Group: Always include a vehicle control in your experiments containing the same final concentration of DMSO as the test samples.[10]
Protocol 2: Aqueous Alkaline Stock Solution
This method leverages the acidic nature of the propanoic acid moiety to create a highly water-soluble salt.
Rationale: By adding a stoichiometric equivalent of a strong base (like NaOH), the carboxylic acid proton is removed, forming a negatively charged carboxylate salt. This ionized form is significantly more soluble in aqueous solutions than the neutral protonated form. This approach is ideal for assays where DMSO is not tolerated.
Methodology:
-
Calculation: Calculate the molar amount of the compound to be weighed. For example, for 1 mL of a 20 mM stock, the amount is 0.020 mmol.
-
Weighing: Weigh out the corresponding mass (e.g., 4.14 mg) and place it in a sterile microcentrifuge tube.
-
Base Preparation: Prepare a fresh, sterile stock solution of 1 M NaOH in nuclease-free water.
-
Titration & Dissolution:
-
Add approximately 90% of the final desired volume of sterile water (e.g., 900 µL for a 1 mL final volume). The compound will likely be a suspension.
-
Add exactly one molar equivalent of the 1 M NaOH solution using a P20 or P10 pipette. For 0.020 mmol of compound, add 20 µL of 1 M NaOH (1 M * 20 µL = 0.020 mmol).
-
Vortex the solution. The suspension should clarify as the salt is formed.
-
-
Volume & pH Adjustment: Adjust the final volume to 1 mL with sterile water. Check the pH of the resulting solution; it should be in the range of 8.0-9.0. If necessary for the assay, the pH can be carefully adjusted downwards with dilute HCl, but be cautious of causing precipitation as you approach the compound's pKa.
-
Storage: Store aliquots at -20°C. Aqueous solutions are generally less stable long-term than DMSO stocks.
Self-Validation & QC:
-
pH Check: Confirm the final pH of the stock solution.
-
pH Control: Ensure the assay buffer has sufficient buffering capacity to maintain the desired final pH after the addition of the alkaline stock. Run a vehicle control with the same final buffer composition.
Dilution from Stock to Working Solution
Precipitation during dilution is a common failure point. A sudden change in solvent environment from high-organic (DMSO) to fully aqueous can cause the compound to crash out of solution.[9]
Caption: Stepwise dilution protocol to prevent precipitation.
Key Principle: Perform dilutions in a stepwise manner, vortexing or mixing immediately after each addition to ensure rapid and homogenous dispersion of the compound in the new solvent environment.[9]
Advanced Formulation: Cyclodextrins
For particularly challenging assays or in vivo formulations where DMSO and pH modification are not viable, cyclodextrins offer an elegant solution.
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They can encapsulate poorly soluble "guest" molecules, like the benzoxazolone core of our compound, forming an inclusion complex.[12][13] This complex presents a hydrophilic exterior to the solvent, dramatically increasing the apparent water solubility of the guest molecule without chemically altering it.[14][15]
Protocol Sketch (using Hydroxypropyl-β-cyclodextrin, HP-β-CD):
-
Prepare a concentrated solution of HP-β-CD in the desired aqueous buffer (e.g., 10-40% w/v).
-
Add the solid this compound powder directly to the cyclodextrin solution.
-
Stir or sonicate the mixture, sometimes with gentle heating, for several hours to facilitate the formation of the inclusion complex.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
The resulting clear solution can then be used for biological assays.
Summary and Troubleshooting
Table 2: Formulation Strategy Comparison
| Method | Primary Solvent | Pros | Cons | Best For |
| Protocol 1 | DMSO | Simple, high concentration achievable, good stability. | Potential for cell toxicity, precipitation on dilution. | High-throughput screening, most in vitro cell-based assays. |
| Protocol 2 | Aqueous + NaOH | Avoids organic solvents, highly water-soluble. | Alters pH, may be less stable long-term. | Assays sensitive to DMSO (e.g., some enzymatic assays, primary cells). |
| Cyclodextrins | Aqueous Buffer | Biocompatible, high solubility enhancement. | More complex preparation, may affect protein binding. | In vivo studies, sensitive in vitro systems. |
Troubleshooting Common Issues:
-
Problem: Compound precipitates upon dilution into aqueous media.
-
Solution: Decrease the concentration of the intermediate dilution step. Ensure rapid mixing. Pre-warm the aqueous buffer slightly.
-
-
Problem: Observed cytotoxicity in cell-based assays.
-
Solution: Confirm the final DMSO concentration is non-toxic (e.g., <0.1% for sensitive cells, <0.5% for robust lines).[10] Switch to the aqueous alkaline or cyclodextrin method.
-
-
Problem: Inconsistent results between experiments.
-
Solution: Ensure stock solutions are not undergoing freeze-thaw cycles. Prepare fresh dilutions for each experiment. Confirm the purity of the solid compound.
-
References
- Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
- Vertex AI Search. Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
- PubMed. Cyclodextrins as pharmaceutical solubilizers.
- Vertex AI Search. Enhancing solubility and stability of poorly soluble drugs.
- Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- Santa Cruz Biotechnology. This compound | CAS 13610-59-8.
- PubChem. This compound.
- MedChemExpress. Compound Handling Instructions.
- LifeTein. DMSO usage in cell culture.
- ResearchGate. Synthesis and biological profile of benzoxazolone derivatives.
- PMC - PubMed Central. The Significance of Acid/Base Properties in Drug Discovery.
- Creative Bioarray. Physicochemical Characterization Assays.
- PubMed Central. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido].
- Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data.
- PubChem. Dimethyl Sulfoxide.
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- 8. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Solubility issues of 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid in DMSO
Technical Support Center
Topic: Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid is a compound of interest in various research fields, including drug discovery. Its structure, featuring a benzoxazolone core, presents significant solubility challenges that can impede experimental reproducibility and lead to inaccurate results.[1][2] This technical guide, presented in a question-and-answer format, provides a comprehensive troubleshooting framework for researchers encountering these issues. We will delve into the underlying chemical principles governing the compound's behavior in Dimethyl Sulfoxide (DMSO) and offer validated protocols to ensure the successful preparation and use of this compound in your assays.
Section 1: Understanding the Core Problem
Q1: What are the key structural features of this compound that influence its solubility?
A: The solubility of this compound is dictated by a balance between two opposing structural features:
-
A Lipophilic Benzoxazolone Core: The rigid, aromatic benzoxazole ring system is hydrophobic.[1][2] This planarity promotes strong intermolecular π-π stacking interactions, which contribute to high crystal lattice energy. High lattice energy means that more energy is required to break apart the crystal structure and solvate the individual molecules, leading to inherently low aqueous solubility.[2]
-
A Hydrophilic Propanoic Acid Tail: The propanoic acid group (-CH₂CH₂COOH) is polar and capable of hydrogen bonding.[3] Crucially, it is an ionizable carboxylic acid. This group provides a handle for potential solubility enhancement through pH modification.
The overall poor solubility suggests that the hydrophobic nature of the large benzoxazolone core dominates the molecule's behavior.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₄ | PubChem[4] |
| Molecular Weight | 207.18 g/mol | PubChem[4][5] |
| IUPAC Name | 3-(2-oxo-1,3-benzoxazol-3-yl)propanoic acid | PubChem[4] |
Q2: Why does this compound exhibit poor solubility even in DMSO, a powerful organic solvent?
A: While DMSO is an excellent polar aprotic solvent capable of dissolving a wide range of compounds, several factors can still lead to solubility issues with molecules like this one:[6][7]
-
High Crystal Lattice Energy: As mentioned, if the energy holding the compound in its solid crystal form is very high, even DMSO may struggle to overcome it at room temperature.
-
The Hygroscopic Nature of DMSO: This is the most common culprit for solubility problems. DMSO readily absorbs moisture from the atmosphere.[8][9][10] The presence of water significantly alters DMSO's solvent properties and can dramatically decrease the solubility of lipophilic compounds.[8][11] Carboxylic acids are particularly noted to be more likely to precipitate from "wet" DMSO.[9]
-
Kinetic vs. Thermodynamic Solubility: A compound might dissolve initially (kinetic solubility) but precipitate over time as it settles into a more stable, lower-energy crystalline form (thermodynamic solubility). This process can be accelerated by freeze-thaw cycles and the presence of water.[9]
Section 2: Preparing a Stable DMSO Stock Solution
Q3: My compound won't dissolve in DMSO at my desired concentration. What steps can I take?
A: When initial dissolution is a challenge, a systematic approach using physical methods is recommended. Always start with high-purity, anhydrous DMSO from a freshly opened bottle.[11]
Protocol: Initial Dissolution in DMSO
-
Weigh Compound: Accurately weigh the desired amount of the compound into a sterile, appropriately sized glass or polypropylene vial.
-
Add Anhydrous DMSO: Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Vortex: Cap the vial tightly and vortex for 1-2 minutes.[6] Visually inspect for undissolved particles.
-
Sonicate (If Necessary): If the compound is not fully dissolved, place the vial in a bath sonicator for 5-15 minutes.[6] Sonication uses ultrasonic waves to break apart particle agglomerates and enhance solvation.
-
Gentle Warming (Use with Caution): As a final step, you may warm the solution in a water bath at 37°C for 10-20 minutes.[6]
-
Causality: Heat provides the necessary energy to overcome the compound's crystal lattice energy.
-
Warning: Be aware that heat can degrade some compounds.[6] The thermal stability of this specific compound in DMSO at elevated temperatures is not well-documented, so this method should be used judiciously. Studies have shown that interactions between DMSO and other chemicals can lower the decomposition temperature.[12][13][14]
-
-
Final Inspection: Once the solution is clear, with no visible particles, it is ready for storage. If particles remain, the solution is supersaturated, and the concentration should be lowered.
Q4: My compound dissolved perfectly, but after a day (or a freeze-thaw cycle), I see crystals in my DMSO stock. Why?
A: This is a classic sign of water absorption by DMSO.[11] As DMSO absorbs atmospheric moisture, its solvating power for this lipophilic compound decreases, causing the compound to precipitate out of solution.[8][9] Freeze-thaw cycles can accelerate this process.[9]
Best Practices for Preventing Precipitation in Stock Solutions:
-
Use Anhydrous Solvent: Always use high-purity, anhydrous DMSO, preferably from sealed, single-use ampules for highly sensitive experiments.[11]
-
Minimize Air Exposure: Work quickly. Open the main DMSO container for the shortest time possible and close it immediately and tightly.
-
Aliquot: After preparing your stock solution, immediately aliquot it into single-use volumes in tightly sealed vials.[6] This prevents repeated warming, cooling, and exposure to air for the entire stock.
-
Proper Storage: Store aliquots at -20°C or -80°C.[15] For long-term storage (>1 month), -80°C is preferable.[15]
Caption: Workflow for preparing stable DMSO stock solutions.
Section 3: The Dilution Dilemma
Q5: My DMSO stock is perfectly clear, but the compound precipitates immediately when I add it to my aqueous cell culture media or buffer. How do I fix this?
A: This is called aqueous precipitation and occurs because the compound is poorly soluble in water. When a small volume of concentrated DMSO stock is added to a large volume of aqueous buffer, the DMSO disperses rapidly, and the compound is suddenly exposed to a solvent (water) in which it is not soluble, causing it to crash out.
The key is to perform serial dilutions in 100% DMSO first to lower the compound concentration before the final dilution into the aqueous medium.[6][16]
Protocol: Serial Dilution for Aqueous Assays
-
Prepare Top Concentration: Start with your validated, clear, high-concentration stock solution in 100% DMSO (e.g., 20 mM).
-
Serial Dilution in DMSO: Create a series of intermediate concentrations by diluting in 100% DMSO. For example, to make a 2 mM solution from a 20 mM stock, add 10 µL of the 20 mM stock to 90 µL of 100% DMSO. Mix thoroughly. Continue this process until you have a range of concentrations, all in 100% DMSO.
-
Final Aqueous Dilution: For the final step, add a small volume of your DMSO-diluted stocks to the final assay medium. For example, add 2 µL of a 2 mM DMSO stock to 998 µL of assay buffer to get a final concentration of 4 µM.
Caption: Correct vs. incorrect dilution workflows.
Section 4: Advanced Strategies
Q6: I've tried everything, but my compound's solubility is still limiting my experiments. Are there any other options?
A: Yes. When physical methods are insufficient, you can explore chemical modifications or alternative solvents.
1. pH Modification (Base Addition): The propanoic acid moiety on your compound is acidic. By adding a mild base, you can deprotonate the carboxylic acid to form a carboxylate salt. This salt form is ionic and typically has significantly higher aqueous solubility.[1]
-
How to Try It: Prepare a concentrated stock in DMSO. In a separate tube, prepare your aqueous buffer. To this buffer, add a small amount of a base like NaOH or NaHCO₃ to raise the pH (e.g., to 7.4 or higher). Then, perform the final dilution of your DMSO stock into the pH-adjusted buffer. You may need to experiment to find the optimal pH that maximizes solubility without affecting your assay.
Caption: Chemical basis of solubility enhancement via deprotonation.
2. Alternative Solvents: If DMSO proves problematic, other polar aprotic solvents can be considered, though their compatibility with your specific assay must be verified.
-
N,N-Dimethylformamide (DMF): Similar to DMSO but less prone to oxidation.
-
1-Methyl-2-pyrrolidinone (NMP): A powerful solvent, but often has higher cellular toxicity.
When switching solvents, it is critical to re-validate all steps, as the solubility and stability of your compound may differ significantly.[17][18]
References
- Benchchem. Technical Support Center: Overcoming Solubility Issues with Benzoxazole Compounds.
- Benchchem. Protocol for Dissolving Compounds in DMSO for Biological Assays.
- Benchchem. Technical Support Center: Overcoming Solubility Challenges of Benzoxazole Compounds.
-
PubChem. This compound. [Link]
-
ResearchGate. Any suggestions for treating DMSO soluble compound in cell culture?. [Link]
- Benchchem.
-
Wikipedia. Dimethyl sulfoxide. [Link]
-
LifeTein. How to dissolve peptide in DMSO and still be safe to the cell culture. [Link]
- MCE. Compound Handling Instructions.
-
Di, L., & Kerns, E. H. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. [Link]
- Ziath.
- Benchchem. impact of hygroscopic DMSO on MAX-10181 solubility.
-
Chemistry Stack Exchange. Hygroscopic behaviour of DMSO - how bad is it?. [Link]
-
YouTube. Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. [Link]
-
ACS Publications. Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. [Link]
-
ResearchGate. Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. [Link]
-
ResearchGate. Effects of incompatible substances on the thermal stability of dimethyl sulfoxide. [Link]
-
MDPI. Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. [Link]
-
ResearchGate. Thermal hazards and safe scale-up of reactions containing dimethyl sulfoxide. [Link]
-
ResearchGate. DMSO Can Be More than a Solvent: Thermal Analysis of Its Chemical Interactions with Certain Chemicals at Different Process Stages. [Link]
Sources
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- 5. scbt.com [scbt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ziath.com [ziath.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 12. researchgate.net [researchgate.net]
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- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.cn [medchemexpress.cn]
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- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid
Welcome to the technical support center for the synthesis of 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our focus is on delivering practical, field-tested insights grounded in established chemical principles.
Introduction to the Synthesis
The synthesis of this compound, a valuable building block in medicinal chemistry, primarily involves the N-alkylation of 2-benzoxazolone. While conceptually straightforward, this reaction is often plagued by challenges that can significantly impact yield and purity. Common issues include incomplete reactions, the formation of side products, and difficulties in purification. This guide provides a robust protocol and addresses these potential pitfalls with scientifically sound solutions.
A prevalent and effective strategy for this synthesis is a two-step approach:
-
N-alkylation of 2-benzoxazolone with an alkyl 3-bromopropanoate (e.g., ethyl or methyl ester). This protects the carboxylic acid functionality, preventing it from interfering with the alkylation reaction.
-
Hydrolysis of the resulting ester to yield the final carboxylic acid product.
This method generally offers higher yields and a cleaner product profile compared to direct alkylation with 3-bromopropanoic acid.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis, providing explanations and actionable solutions.
Question: My N-alkylation reaction shows low conversion, with a significant amount of unreacted 2-benzoxazolone remaining. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in the N-alkylation of 2-benzoxazolone is a frequent issue, often stemming from insufficient deprotonation of the benzoxazolone nitrogen, suboptimal reaction conditions, or the reactivity of the alkylating agent.
Causality and Solutions:
-
Inadequate Base Strength: The acidity of the N-H proton in 2-benzoxazolone (pKa ≈ 8-9) requires a sufficiently strong base for complete deprotonation to the more nucleophilic anion. While weaker bases like sodium bicarbonate are generally ineffective, moderately strong inorganic bases are preferred.
-
Recommended Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are highly effective. Cs₂CO₃ is more soluble in organic solvents and can lead to faster reaction rates. Stronger bases like sodium hydride (NaH) can also be used but require strictly anhydrous conditions to prevent quenching.
-
-
Suboptimal Solvent Choice: The solvent plays a crucial role in dissolving the reactants and facilitating the reaction.
-
Recommended Solvents: Polar apathetic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are excellent choices. DMF is particularly effective at dissolving 2-benzoxazolone and its potassium salt.
-
-
Insufficient Temperature: The reaction may be sluggish at room temperature.
-
Temperature Optimization: Heating the reaction mixture is typically necessary. A temperature range of 60-80 °C is a good starting point. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.
-
Question: My TLC plate shows multiple spots, indicating the formation of byproducts. What are the likely side products and how can I minimize them?
Answer:
The most common side products in this reaction are the O-alkylated isomer and the N,N-dialkylated product (though less common with this specific substrate).
Causality and Solutions:
-
O-Alkylation: 2-benzoxazolone exists in tautomeric equilibrium with its enol form, which can lead to alkylation on the oxygen atom.
-
Minimizing O-Alkylation: The choice of solvent and counter-ion can influence the N- versus O-alkylation ratio. Polar aprotic solvents like DMF and DMSO generally favor N-alkylation. Using potassium or cesium as the counter-ion also tends to favor N-alkylation.
-
-
Elimination of the Alkylating Agent: Under strongly basic conditions and at elevated temperatures, β-elimination of HBr from ethyl 3-bromopropanoate can occur to form ethyl acrylate. This consumes the alkylating agent and reduces the yield of the desired product.
-
Minimizing Elimination: Avoid excessively high temperatures and overly strong, non-nucleophilic bases if elimination becomes a significant issue.
-
Question: The hydrolysis of the ester is incomplete or leads to decomposition of the product. How can I optimize this step?
Answer:
Incomplete hydrolysis or product decomposition can occur if the reaction conditions are not suitable for the substrate.
Causality and Solutions:
-
Insufficient Hydrolysis: The ester may be resistant to hydrolysis under mild conditions.
-
Optimizing Hydrolysis: A mixture of an aqueous solution of a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a co-solvent such as tetrahydrofuran (THF) or methanol is effective. Heating may be required to drive the reaction to completion.
-
-
Product Decomposition: The benzoxazolone ring can be susceptible to cleavage under harsh basic conditions.
-
Milder Conditions: If decomposition is observed, consider using milder conditions, such as a lower temperature or a shorter reaction time. Acid-catalyzed hydrolysis (e.g., with HCl in aqueous dioxane) is an alternative, though it may require more forcing conditions.
-
Frequently Asked Questions (FAQs)
Q1: Can I use 3-bromopropanoic acid directly for the N-alkylation of 2-benzoxazolone?
A1: While direct alkylation with 3-bromopropanoic acid is possible, it often leads to lower yields. The carboxylic acid can interfere with the reaction by reacting with the base, and the resulting carboxylate anion can complicate the reaction and purification. The two-step approach involving an ester of 3-bromopropanoic acid is generally more reliable.
Q2: What is the best base for the N-alkylation step?
A2: Potassium carbonate (K₂CO₃) is a cost-effective and highly efficient base for this reaction, especially when paired with DMF as the solvent. Cesium carbonate (Cs₂CO₃) can offer faster reaction times due to its higher solubility but is more expensive.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting material, product, and any byproducts. The disappearance of the 2-benzoxazolone spot indicates the completion of the N-alkylation step.
Q4: What is the best method for purifying the final product?
A4: After hydrolysis and acidic workup, the product, this compound, will precipitate from the aqueous solution. It can then be collected by filtration. Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, can be used to further purify the product.
Recommended Synthetic Protocol
This protocol details the two-step synthesis of this compound.
Step 1: Synthesis of Ethyl 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoate
Materials:
-
2-Benzoxazolone
-
Ethyl 3-bromopropanoate
-
Potassium carbonate (K₂CO₃), finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-benzoxazolone (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl 3-bromopropanoate (1.2 eq) to the mixture.
-
Heat the reaction mixture to 70-80 °C and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of 2-benzoxazolone.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
Step 2: Hydrolysis to this compound
Materials:
-
Crude ethyl 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1M
Procedure:
-
Dissolve the crude ester from Step 1 in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, or until TLC analysis shows the disappearance of the ester.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.
-
A white precipitate of the desired product will form. Stir the suspension in the ice bath for 30 minutes.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product.
Data Summary
| Parameter | Recommended Value |
| N-Alkylation | |
| Base | K₂CO₃ (1.5 eq) or Cs₂CO₃ (1.5 eq) |
| Solvent | Anhydrous DMF or Acetonitrile |
| Temperature | 60-80 °C |
| Reaction Time | 4-8 hours (monitor by TLC) |
| Hydrolysis | |
| Base | LiOH·H₂O (2.0 eq) or NaOH (2.0 eq) |
| Solvent System | THF/H₂O (3:1) or MeOH/H₂O (3:1) |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours (monitor by TLC) |
Visual Diagrams
Caption: A two-step workflow for the synthesis of the target compound.
Caption: A troubleshooting decision tree for the N-alkylation step.
References
-
Ram, R. N., & Soni, V. K. (2013). Synthesis of 3-alkylbenzoxazolones from N-alkyl-N-arylhydroxylamines by contiguous O-trichloroacetylation, trichloroacetoxy ortho-shift, and cyclization sequence. The Journal of Organic Chemistry, 78(23), 11935–11947. [Link]
- Zinner, H., & Randow, F. (1961). Über die Umsetzung von 2-Benzoxazolon mit Halogenketonen. Journal für Praktische Chemie, 14(1-2), 144-148. (Note: This is a related historical reference, direct URL may not be available).
-
Molecules. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. National Institutes of Health. [Link]
-
ACS Green Chemistry Institute. Avoiding Over-alkylation. American Chemical Society. [Link]
Technical Support Center: Stability of 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid in Solution
Welcome to the technical support center for 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in solution. As your Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and address stability challenges, ensuring the integrity and reproducibility of your results.
Introduction: Understanding the Core Moiety
This compound belongs to the benzoxazolone class of compounds. The stability of this molecule in solution is critically influenced by its core benzoxazolone structure. This heterocyclic system is susceptible to several degradation pathways, primarily hydrolysis and photodegradation. Understanding these vulnerabilities is the first step in designing robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My assay results with this compound are inconsistent. What could be the cause?
Inconsistent results are often a primary indicator of compound instability in your assay medium. The benzoxazolone ring is known to be susceptible to hydrolysis, which can be influenced by the pH of your solution. Under acidic conditions, benzoxazoles can hydrolyze to the corresponding amidophenols[1][2]. The rate of this degradation is dependent on the specific pH and the substituents on the ring[3].
Troubleshooting Steps:
-
pH Assessment: Measure the pH of your stock solutions and final assay buffers.
-
Buffer Selection: If possible, perform your experiments in a neutral or slightly acidic buffer (pH 4-7) where the rate of hydrolysis may be minimized. Some studies on related structures have shown adequate stability at a pH of 4.5[4].
-
Time-Course Experiment: Perform a time-course experiment by incubating the compound in your assay buffer and analyzing its concentration at different time points to determine its stability over the duration of your experiment.
Q2: I've noticed a decrease in the concentration of my stock solution of this compound over time, even when stored at low temperatures. Why is this happening?
While low temperatures slow down most chemical reactions, they may not completely prevent degradation. If your stock solution is prepared in a protic solvent, hydrolysis can still occur, albeit at a slower rate. Another significant factor to consider is photodegradation. Structurally related compounds, such as benoxaprofen, are known to be highly phototoxic and undergo photoinduced decarboxylation[5][6].
Preventative Measures:
-
Solvent Choice: For long-term storage, consider preparing stock solutions in aprotic solvents like anhydrous DMSO or DMF and storing them at -80°C.
-
Light Protection: Always protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil.
-
Fresh Solutions: For sensitive experiments, it is always best practice to prepare fresh solutions.
Q3: What are the likely degradation products of this compound and how can I detect them?
The two primary degradation pathways to consider are hydrolysis and photodegradation.
-
Hydrolysis: Acid-catalyzed hydrolysis of the benzoxazolone ring will likely lead to the formation of N-(2-hydroxyphenyl)-β-alanine.
-
Photodegradation: Based on the behavior of the related compound benoxaprofen, photodegradation could result in decarboxylation of the propanoic acid side chain.
Detection Methodology: High-Performance Liquid Chromatography (HPLC) is the most suitable technique for monitoring the stability of your compound and detecting degradation products[7][8]. A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradants.
Troubleshooting Guide: Establishing a Stability-Indicating Assay
To confidently work with this compound, it is highly recommended to perform a forced degradation study. This will help you understand its intrinsic stability and develop a reliable analytical method for its quantification.
Forced Degradation Protocol
Forced degradation studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways[9][10][11].
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 24 - 72 hours (reflux) | Ring opening of the benzoxazolone |
| Base Hydrolysis | 0.1 M NaOH | 24 - 72 hours (reflux) | Ring opening and other reactions |
| Oxidation | 3% H₂O₂ | 24 hours (room temp) | Oxidation of the aromatic ring |
| Thermal | 60°C | 24 - 72 hours | Thermally induced degradation |
| Photolytic | ICH-compliant light | Expose until significant | Photochemical reactions, e.g., |
| exposure | degradation is observed | decarboxylation |
Experimental Workflow for Forced Degradation
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol:
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Application: For each stress condition, mix a small volume of the stock solution with the stressor solution (e.g., 0.1 M HCl for acid hydrolysis). For thermal and photolytic studies, expose the solution in a sealed vial to the respective conditions. Include a control sample stored under normal conditions.
-
Sampling: At various time points, withdraw an aliquot of each stressed sample.
-
Quenching/Neutralization: For acid and base hydrolysis samples, neutralize the solution to stop the reaction.
-
Analysis: Analyze all samples by a developed and validated stability-indicating HPLC method. A diode array detector (DAD) or a mass spectrometer (MS) can be invaluable for identifying and characterizing degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control. Look for new peaks (degradation products) and a decrease in the peak area of the parent compound.
Visualizing the Hydrolytic Degradation Pathway
Caption: Proposed acid-catalyzed hydrolysis pathway.
Summary of Stability and Handling Recommendations
Table 2: Best Practices for Handling this compound in Solution
| Parameter | Recommendation | Rationale |
| pH | Maintain solutions between pH 4 and 7. | To minimize acid- or base-catalyzed hydrolysis of the benzoxazolone ring. |
| Light Exposure | Use amber vials or protect from light. | To prevent potential photodegradation and decarboxylation. |
| Temperature | Store stock solutions at -20°C or -80°C. | To slow down the rate of chemical degradation. |
| Solvent | Use aprotic solvents (DMSO, DMF) for long-term storage. | To avoid solvent-mediated degradation (hydrolysis). |
| Solution Age | Use freshly prepared solutions for critical experiments. | To ensure the highest purity and concentration accuracy. |
By adhering to these guidelines and proactively investigating the stability of this compound under your specific experimental conditions, you can significantly enhance the reliability and reproducibility of your research.
References
-
Journal of the Chemical Society, Perkin Transactions 2. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. [Link]
-
Semantic Scholar. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. [Link]
-
ResearchGate. Hydrolysis pathway for 2-phenylbenzoxazole. [Link]
-
Semantic Scholar. Computational Studies of the Photodegradation Mechanism of the Highly Phototoxic Agent Benoxaprofen. [Link]
-
PubMed. Hydrolysis kinetics of 1,3-benzoxazine-2,4-dione (a potential salicylamide prodrug) and various N-substituted derivatives. [Link]
-
MedCrave. Forced Degradation – A Review. [Link]
-
PubMed Central. Benzoxazolone Carboxamides: Potent and Systemically Active Inhibitors of Intracellular Acid Ceramidase. [Link]
-
MedCrave online. Forced Degradation Studies. [Link]
-
Sharp. Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
-
PubMed. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. [Link]
-
RJPT. Stability Indicating Forced Degradation Studies. [Link]
-
PMC - NIH. Computational Studies of the Photodegradation Mechanism of the Highly Phototoxic Agent Benoxaprofen. [Link]
-
ACS Publications. Degradation Studies on Benzoxazinoids. Soil Degradation Dynamics of 2,4-Dihydroxy-7-methoxy-(2H). [Link]
-
Separation Science. Analytical Techniques In Stability Testing. [Link]
-
Kinam Park. Assay and Stability Testing. [Link]
Sources
- 1. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Benzoxazolone Carboxamides: Potent and Systemically Active Inhibitors of Intracellular Acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational Studies of the Photodegradation Mechanism of the Highly Phototoxic Agent Benoxaprofen | Semantic Scholar [semanticscholar.org]
- 6. Computational Studies of the Photodegradation Mechanism of the Highly Phototoxic Agent Benoxaprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
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- 9. biomedres.us [biomedres.us]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
Technical Support Center: Overcoming Poor Cell Permeability of Benzoxazole Derivatives
Welcome to the technical support center dedicated to addressing a critical challenge in drug discovery: the poor cell permeability of benzoxazole derivatives. The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] However, promising in-vitro activity often fails to translate to in-vivo efficacy due to the inability of these compounds to efficiently cross cellular membranes.[4]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven troubleshooting advice, detailed experimental protocols, and a comprehensive FAQ section to help you diagnose and overcome permeability issues with your benzoxazole-based compounds.
Part 1: Troubleshooting Guide - A Symptom-Based Approach
This section is structured to help you identify the potential root cause of poor permeability based on your experimental observations.
Symptom 1: High In-Vitro Potency (e.g., Enzyme Assay) but Low Cellular Activity
This is a classic indicator of poor cell permeability. Your compound is active against its intended intracellular target, but it cannot reach it in sufficient concentrations within a cellular context.
Initial Diagnostic Questions:
-
What are the physicochemical properties of your compound? Pay close attention to Lipinski's Rule of Five. While not absolute, significant deviations can indicate potential permeability issues.
-
Have you assessed passive diffusion? This is the primary mechanism for many small molecules to cross cell membranes.[5]
-
Could your compound be a substrate for efflux pumps? Proteins like P-glycoprotein (P-gp) can actively remove your compound from the cell, reducing its intracellular concentration.[6][7]
Recommended First-Line Experiments:
-
Physicochemical Property Profiling:
-
Lipophilicity (LogP/LogD): Crucial for membrane partitioning. An optimal range is key; too low, and it won't enter the lipid bilayer, too high, and it may get stuck.[4][8][9]
-
Molecular Weight (MW): Larger molecules generally exhibit lower passive permeability.[8][9][10]
-
Polar Surface Area (PSA): A measure of the surface sum over all polar atoms. Higher PSA is often correlated with lower permeability.
-
Aqueous Solubility: Poor solubility can be a limiting factor for absorption and permeability assays.
-
-
In-Vitro Permeability Assays:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A cost-effective, high-throughput assay to specifically assess passive diffusion.[11][12][13] It's an excellent first screen to determine if passive permeability is a major hurdle.
-
Caco-2 Permeability Assay: This cell-based assay provides a more comprehensive picture. Caco-2 cells form a monolayer that mimics the intestinal epithelium and expresses various transporters, including efflux pumps.[6][7][][15] This assay can help distinguish between poor passive diffusion and active efflux.[5][12]
-
Symptom 2: Inconsistent Results Across Different Cell Lines
If your benzoxazole derivative shows good activity in one cell line but poor activity in another, this could point towards cell-line specific expression of efflux pumps.
Troubleshooting Steps:
-
Analyze Efflux Pump Expression: Research the expression levels of common efflux transporters (e.g., P-gp, BCRP) in the cell lines you are using.
-
Bidirectional Caco-2 Assay: Perform a Caco-2 assay in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A B-A/A-B efflux ratio greater than 2 is a strong indicator of active efflux.[6]
-
Use of Efflux Pump Inhibitors: Co-incubate your compound with known efflux pump inhibitors (e.g., verapamil for P-gp). A significant increase in intracellular accumulation or cellular activity in the presence of the inhibitor confirms that your compound is an efflux substrate.[7]
Symptom 3: Promising Cellular Activity but Poor Oral Bioavailability in Animal Models
This indicates that while the compound can cross the membrane of cultured cells, it faces additional barriers in a whole organism, such as poor dissolution in the gastrointestinal tract, extensive first-pass metabolism, or poor permeation across the intestinal epithelium.
Troubleshooting Strategies:
-
Review Physicochemical Properties: Re-evaluate solubility and lipophilicity in the context of the gastrointestinal environment.
-
Formulation Strategies: Consider advanced formulation approaches to improve solubility and absorption.[16][17] This can include:
-
Prodrug Approach: Design a prodrug that masks the features of the molecule that limit its permeability. The prodrug is then cleaved in-vivo to release the active compound.[19][20][21][22]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of benzoxazole derivatives that influence cell permeability?
A1: The cell permeability of benzoxazole derivatives is primarily governed by a balance of several physicochemical properties:
-
Lipophilicity (LogD at physiological pH): This is a critical determinant of how well a compound can partition into the lipid bilayer of the cell membrane.[4][8][10]
-
Molecular Weight (MW): Generally, smaller molecules (lower MW) have better passive permeability.[8][9][10]
-
Polar Surface Area (PSA): A higher PSA, which indicates more polar atoms on the surface, is often associated with lower permeability due to the energetic penalty of desolvation before entering the nonpolar membrane interior.
-
Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors can impact permeability. A high number can hinder membrane crossing.
-
Aqueous Solubility: While not a direct measure of permeability, poor solubility can limit the concentration of the compound available for absorption, thus affecting the outcome of permeability assays.
Q2: My benzoxazole derivative has a high LogP value, but still shows poor permeability. Why?
A2: This is a common scenario and can be attributed to a few factors:
-
The "Lipinski's Rule of Five" is a guideline, not a strict law. While a high LogP suggests good lipophilicity, if the molecule is also very large (high MW) or has a high number of hydrogen bond donors/acceptors, these factors can counteract the positive effect of lipophilicity.
-
"Stuck in the middle": Highly lipophilic compounds can readily enter the lipid membrane but may have difficulty partitioning out into the aqueous cytoplasm on the other side.
-
Active Efflux: The compound might be a substrate for efflux pumps like P-gp, which can recognize and expel lipophilic molecules from the cell.[6][7]
Q3: How can I rationally modify the structure of my benzoxazole compound to improve its permeability?
A3: A systematic Structure-Activity Relationship (SAR) and Structure-Permeability Relationship (SPR) study is essential. Consider the following modifications:
-
Modulate Lipophilicity: Introduce or remove small lipophilic or polar groups. For instance, replacing a polar group with a less polar bioisostere can sometimes improve permeability.
-
Reduce Molecular Weight and PSA: If possible, simplify the structure by removing non-essential functionalities.
-
Mask Polar Groups: Temporarily mask polar groups like hydroxyls or amines as prodrugs (e.g., esters or carbamates) that can be cleaved intracellularly.[19][21]
-
Introduce Intramolecular Hydrogen Bonding: This can effectively "hide" polar groups and reduce the effective PSA, making the molecule behave as if it were less polar.
Q4: What is the difference between PAMPA and Caco-2 assays, and when should I use each?
A4:
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a non-cell-based assay that measures passive diffusion across an artificial lipid membrane.[5][11] It's a rapid, cost-effective tool for early-stage screening to rank compounds based on their passive permeability.[11][12]
-
Caco-2 Permeability Assay: This is a cell-based assay using a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[6][] It provides more comprehensive information, assessing not only passive diffusion but also active transport and efflux.[5][12]
Recommendation: Use PAMPA for initial high-throughput screening of a large number of compounds. For promising hits, especially those with good PAMPA permeability but poor cellular activity, follow up with a Caco-2 assay to investigate the potential role of active transport and efflux.[5]
Q5: My compound is a substrate for P-glycoprotein. What are my options?
A5: If your compound is subject to P-gp mediated efflux, you have several strategies:
-
Structural Modification: Attempt to design analogues that are no longer recognized by P-gp. This can involve subtle changes to the molecule's shape, charge distribution, or hydrogen bonding patterns.
-
Co-administration with a P-gp Inhibitor: While not ideal for a final drug product, this can be a useful experimental tool to validate that P-gp is the cause of poor permeability in-vivo.
-
Prodrug Approach: Design a prodrug that is not a P-gp substrate. The prodrug can enter the cell and then release the active parent drug.[20]
-
Formulation Strategies: Certain excipients and formulation technologies can inhibit P-gp function at the site of absorption.[16]
Part 3: Experimental Protocols & Data Interpretation
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general framework. Specifics may vary based on the kit or system used.
Objective: To assess the passive permeability of benzoxazole derivatives.
Materials:
-
PAMPA plate system (e.g., a 96-well filter plate and acceptor plate)
-
Artificial membrane solution (e.g., 1% lecithin in dodecane)[13]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and control compounds (high and low permeability)
-
DMSO
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.[13]
-
Coat Filter Plate: Carefully pipette 5 µL of the artificial membrane solution onto the filter of each well in the donor plate. Allow the solvent to evaporate (typically 5-10 minutes).[13]
-
Prepare Donor Solutions: Prepare a stock solution of your test compounds in DMSO. Dilute the stock solution with PBS (pH 7.4) to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be low (e.g., <1%) to avoid disrupting the membrane.
-
Add Donor Solutions: Add 150-200 µL of the donor solutions (test compounds and controls) to the coated wells of the filter plate.[13]
-
Assemble and Incubate: Carefully place the donor filter plate on top of the acceptor plate, creating a "sandwich". Incubate the assembly at room temperature for a specified time (e.g., 4-18 hours) with gentle shaking.[5][13]
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium))
Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Area of the filter
-
t = Incubation time
-
[drug]_acceptor = Concentration in the acceptor well
-
[drug]_equilibrium = Equilibrium concentration
Interpretation of Results:
| Permeability Classification | Typical Papp (x 10⁻⁶ cm/s) |
| High | > 10 |
| Medium | 1 - 10 |
| Low | < 1 |
This table provides general ranges. It is crucial to include high and low permeability control compounds in your assay for robust classification.
Protocol 2: Caco-2 Bidirectional Permeability Assay
Objective: To determine the permeability of benzoxazole derivatives and assess for active efflux.
Materials:
-
Caco-2 cells
-
Transwell™ inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
Test compounds, control compounds (e.g., atenolol - low permeability, propranolol - high permeability), and an efflux control (e.g., digoxin - P-gp substrate)
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell™ inserts at an appropriate density. Culture the cells for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer.[6]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²). Alternatively, perform a Lucifer yellow leakage assay. High leakage indicates a compromised monolayer.
-
Assay Initiation (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the transport buffer containing the test compound to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
-
Assay Initiation (Basolateral to Apical - B to A):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the transport buffer containing the test compound to the basolateral (lower) chamber.
-
Add fresh transport buffer to the apical (upper) chamber.
-
-
Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh buffer.
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.
Data Analysis:
-
Calculate the Papp for both A to B and B to A directions. The formula is similar to the PAMPA calculation, but the rate of appearance in the receiver compartment is typically plotted against time to determine the flux.
-
Calculate the Efflux Ratio (ER): ER = Papp (B to A) / Papp (A to B)
Interpretation of Results:
| Papp (A to B) (x 10⁻⁶ cm/s) | Permeability Classification |
| > 10 | High |
| 1 - 10 | Medium |
| < 1 | Low |
| Efflux Ratio (ER) | Interpretation |
| < 2 | No significant efflux |
| > 2 | Indicates active efflux[6] |
Part 4: Visualization of Key Concepts
Workflow for Troubleshooting Poor Permeability
Caption: A decision-making workflow for diagnosing and addressing poor cell permeability.
Relationship Between Permeability Assays
Caption: The relationship and typical progression of permeability assays in drug discovery.
References
-
Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data | The Journal of Physical Chemistry B - ACS Publications. (2017-04-28). Available from: [Link]
-
Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - NIH. Available from: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray. Available from: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs. Available from: [Link]
-
Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery - PMC - PubMed Central. (2023-10-25). Available from: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec. Available from: [Link]
-
pampa-permeability-assay.pdf - Technology Networks. Available from: [Link]
-
Predictions from First-Principles of Membrane Permeability to Small Molecules: How Useful Are They in Practice? - PubMed. (2023-08-14). Available from: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Kit - CliniSciences. Available from: [Link]
-
Caco-2 Permeability Assay - Evotec. Available from: [Link]
-
Caco-2 permeability assay - Creative Bioarray. Available from: [Link]
-
Caco2 assay protocol. Available from: [Link]
-
Predicting Permeability for Small Molecules - Rowan Newsletter - Substack. (2026-01-09). Available from: [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. Available from: [Link]
-
Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH. Available from: [Link]
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility - MDPI. Available from: [Link]
-
Strategies exploring prodrug approaches to improve PROTAC permeability.... - ResearchGate. Available from: [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability - ResearchGate. Available from: [Link]
-
[PDF] Prodrug Approach as a Strategy to Enhance Drug Permeability | Semantic Scholar. (2025-02-21). Available from: [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed. (2025-02-21). Available from: [Link]
-
Exploring Benzoxazole Scaffolds: In-Silico Docking, ADME studies, and Synthesis for Breast Cancer Treatment - Frontiers in Health Informatics. Available from: [Link]
-
defining-optimum-lipophilicity-and-molecular-weight-ranges-for-drug-candidates-molecular-weight-dependent-lower-logd-limits-based-on-permeability - Ask this paper | Bohrium. (2009-05-01). Available from: [Link]
-
Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PubMed Central. Available from: [Link]
-
Benzoxazole: The molecule of diverse biological activities - Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
(PDF) Correlation between the lipophilicity and antifungal activity of some benzoxazole derivatives - ResearchGate. (2025-08-06). Available from: [Link]
-
Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - ResearchGate. (2025-12-27). Available from: [Link]
-
Defining optimum lipophilicity and molecular weight ranges for drug candidates-Molecular weight dependent lower logD limits based on permeability - PubMed. (2009-05-15). Available from: [Link]
-
Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis - MDPI. Available from: [Link]
-
Defining optimum lipophilicity and molecular weight ranges for drug candidates-Molecular weight dependent lower logD limits based on permeability | Request PDF - ResearchGate. (2025-08-09). Available from: [Link]
-
Formulation Strategies in Medicinal Chemistry: Enhancing Bioavailability - Hilaris Publisher. (2025-02-28). Available from: [Link]
-
Physical properties of the benzoxazole derivatives - ResearchGate. Available from: [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH. Available from: [Link]
-
A) Current state‐of‐the‐art methods to improve permeability in peptide... - ResearchGate. Available from: [Link]
-
Theoretical Investigation of Physico-Chemical Properties and Reactivity of Benzoxazole and Its Two Derivatives: A DFT Study | Request PDF - ResearchGate. (2025-08-09). Available from: [Link]
-
Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - NIH. (2022-07-25). Available from: [Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - NIH. (2023-08-11). Available from: [Link]
-
New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed. Available from: [Link]
-
Exploring the interplay of physicochemical properties, membrane permeability and giardicidal activity of some benzimidazole derivatives - PubMed. Available from: [Link]
-
Structure activity relationship of benzoxazole derivatives - ResearchGate. Available from: [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC - PubMed Central. Available from: [Link]
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Troubleshooting inconsistent results in antimicrobial assays with 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid
Welcome to the technical support center for antimicrobial assays involving 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot inconsistent results in their experiments. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to conduct robust and reproducible assays.
Frequently Asked Questions (FAQs)
Here are some of the most common issues encountered when working with this compound and other benzoxazolone derivatives.
Q1: I'm seeing precipitate in my stock solution or in the wells of my microplate. What's causing this and how can I fix it?
This is the most common issue, and it's almost certainly due to the poor aqueous solubility of the compound.[1] this compound is a lipophilic molecule, and precipitation can lead to significant variability in your results.
-
Immediate Solution: Prepare a high-concentration stock solution in a water-miscible organic solvent like dimethyl sulfoxide (DMSO).[2][3] Then, perform serial dilutions into your aqueous experimental medium. It is critical to ensure the final concentration of DMSO is low enough (typically <0.5% v/v) to not affect microbial growth or the compound's activity.[2]
-
Long-Term Solution: You can perform a pH-solubility profile. As a propanoic acid derivative, the compound's solubility is likely to increase at a more basic pH due to the deprotonation of the carboxylic acid group, forming a more soluble salt.[2]
Q2: My Minimum Inhibitory Concentration (MIC) values are inconsistent between experiments. How much variation is acceptable?
Due to the nature of the two-fold serial dilutions used in MIC assays, a variation of one dilution is generally considered acceptable.[1] However, if you are seeing variations greater than this, it's a sign of an underlying issue in your protocol that needs to be addressed.
Q3: Could the compound be degrading in my assay medium?
Yes, the stability of the compound in your chosen medium and under your incubation conditions (e.g., temperature, pH) should be considered.[1] If you suspect degradation, you can perform a stability study by incubating the compound in the medium for the duration of your assay and then analyzing it by HPLC to check for degradation products.
Q4: I'm using an agar diffusion assay and the zones of inhibition are unclear or inconsistent. What could be the problem?
Agar diffusion assays are highly dependent on the diffusion of the compound through the agar.[4] For a poorly soluble compound like this one, diffusion can be limited, leading to inconsistent or even absent zones of inhibition.[5]
-
Consider Switching Methods: The broth microdilution method is often more reliable for determining the MIC of poorly soluble compounds.[5]
-
Optimize Agar Diffusion Parameters: If you must use agar diffusion, ensure that the agar depth is consistent (ideally 4 mm), the inoculum density is standardized, and the plates are dried properly before applying the compound.[6]
Troubleshooting Guides
This section provides more in-depth guidance on specific experimental challenges.
Guide 1: Optimizing Compound Solubilization
Inconsistent results often originate from challenges in dissolving the test compound. The following workflow will help you systematically address this issue.
Protocol: Preparing a Solubilized Stock Solution
-
Initial Solvent Selection: Begin by dissolving this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL).[2]
-
Vortexing and Sonication: Ensure the compound is fully dissolved by vortexing thoroughly. If needed, use a sonicator to aid dissolution.[2]
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution into your chosen broth medium (e.g., Mueller-Hinton Broth).
-
Final DMSO Concentration: Critically, ensure that the final concentration of DMSO in your assay wells is below a level that affects bacterial growth (typically less than 0.5%). Run a solvent toxicity control to confirm this.
Data Presentation: Solvent Toxicity Control
| DMSO Concentration (% v/v) | Bacterial Growth (OD600) |
| 0 (No DMSO) | 0.85 |
| 0.1 | 0.84 |
| 0.5 | 0.82 |
| 1.0 | 0.75 |
| 2.0 | 0.50 |
In this example, a DMSO concentration of 1.0% or higher begins to inhibit bacterial growth, so the final concentration in the assay should be kept at or below 0.5%.
Diagram: Solubilization Workflow
Caption: Workflow for preparing test solutions.
Guide 2: Addressing Inconsistent MIC values in Broth Microdilution Assays
The broth microdilution method is the gold standard for determining the MIC of novel compounds.[7] However, several factors can lead to variability.
Key Parameters to Standardize:
-
Inoculum Density: The starting concentration of bacteria is critical. A standardized inoculum, typically adjusted to a 0.5 McFarland standard and then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the wells, must be used.[5]
-
Media and pH: Use the recommended growth medium and ensure its pH is consistent. The activity of some antimicrobial agents can be affected by the pH of the medium.
-
Incubation Conditions: The temperature and duration of incubation should be strictly controlled as recommended by CLSI guidelines.[7]
Diagram: Troubleshooting Logic for Inconsistent MICs
Caption: Decision tree for troubleshooting MIC variability.
References
- Zhang, W., Liu, W., Jiang, X., Jiang, F., Zhuang, H., & Fu, L. (2011). Design, synthesis and antimicrobial activity of chiral 2-(substituted- hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives. European Journal of Medicinal Chemistry, 46(9), 3639-3650.
- Macaev, F., Rusu, G., Pogrebnoi, S., Gudima, A., Stingaci, E., Vlad, L., Shvets, N., Kandemirli, F., Dimoglo, A., & Reynolds, R. (2021). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Molecules, 26(11), 3321.
- Özdemir, A., Altıntop, M. D., Turan-Zitouni, G., Çiftçi, G. A., Ertorun, İ., & Kaplancıklı, Z. A. (2012). Evaluation of Antimicrobial Activities of Some 2 (3H)-Benzoxazolone Derivatives. Hacettepe University Journal of the Faculty of Pharmacy, 32(2), 119-128.
- Bravo, H. R., & Lazo, W. (1996). Antimicrobial Activity of Natural 2-Benzoxazolinones and Related Derivatives. Journal of Agricultural and Food Chemistry, 44(6), 1569-1571.
- Akhtar, T., Hameed, S., Al-Masoudi, N. A., & Loddo, R. (2012). In vitro antimicrobial and anticancer activity of new 2-(substituted-phenyl)-1,3-benzoxazoles. Medicinal Chemistry Research, 21(10), 3238-3246.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
- United States Pharmacopeia. (2010). <81> Antibiotics—Microbial Assays.
- BenchChem. (2025). Technical Support Center: Overcoming Solubility Issues with Antibiotic A-130 in Aqueous Solutions.
- Ukrainets, I. V., Mospanova, E. V., Davidenko, A. A., & Turov, A. V. (2015). Synthesis and the antimicrobial activity of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids. Journal of Organic and Pharmaceutical Chemistry, 13(4), 53-58.
- Sim, T. P., & Lee, S. Y. (2021). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. Arhiv za higijenu rada i toksikologiju, 72(4), 273-284.
- ResearchGate. (2015).
- BenchChem. (2025). Technical Support Center: Troubleshooting Inconsistent In Vitro Results for Antibacterial Agent 30.
- PubChem. (n.d.). This compound.
- Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific.
- D'agostino, M., La Bella, S., & Girasole, M. (2020). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Molecules, 25(23), 5764.
- Santa Cruz Biotechnology. (n.d.). This compound.
- GARDP. (2023). Susceptibility testing in antibacterial drug R&D.
- Santa Cruz Biotechnology. (n.d.). 3-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid.
- Kim, S. J., Kim, S. J., Kim, Y. R., Kim, E. C., & Lee, M. K. (2007). Evaluation of the broth microdilution method using 2,3-diphenyl-5-thienyl-(2)-tetrazolium chloride for rapidly growing mycobacteria susceptibility testing. Journal of Korean medical science, 22(5), 784–789.
- Wujec, M., Rola, A., Siwek, A., Paneth, P., & Bielawski, K. (2020). Biological activity of 3-(2-benzoxazol-5-yl)
- Wang, Y., Zhang, L., Wang, Y., Zhang, Y., & Zhang, Q. (2024). Identification of 3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acids as promising DNMT1 inhibitors. European journal of medicinal chemistry, 279, 116538.
- de Oliveira, C., da Silva, A., de Souza, A., de Almeida, M., de Moraes, J., & de Oliveira, R. (2012). Improved Microwave-Mediated Synthesis of 3-(3-aryl-1,2,4-oxadiazol-5-yl)propionic Acids and Their Larvicidal and Fungal Growth Inhibitory Properties. Molecules, 17(10), 11660-11672.
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Optimizing reaction conditions for the synthesis of benzoxazolone propanoic acids
Welcome to the technical support center for the synthesis of benzoxazolone propanoic acids. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, providing troubleshooting strategies and in-depth FAQs grounded in established chemical principles. Our goal is to empower you to optimize your reaction conditions, maximize yields, and ensure the purity of your target compounds.
Overview of the Synthesis
The synthesis of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid and its derivatives is a key process in medicinal chemistry, as the benzoxazolone scaffold is a versatile framework for developing new therapeutic agents.[1][2][3] The most common and robust synthetic approach involves a two-stage process:
-
Formation of the Benzoxazolone Core: This typically involves the cyclization of a 2-aminophenol precursor. A common method is the reaction of 2-aminophenol with a carbonylating agent like urea, diethyl carbonate, or phosgene derivatives to form the heterocyclic ring system.
-
N-Alkylation with a Propanoic Acid Moiety: The nitrogen atom of the benzoxazolone ring is then alkylated using a suitable three-carbon electrophile, such as an α,β-unsaturated ester (e.g., ethyl acrylate) via a Michael addition, or an alkyl halide (e.g., ethyl 3-bromopropanoate) via nucleophilic substitution. This is typically followed by hydrolysis of the resulting ester to yield the final propanoic acid.
This guide will focus on troubleshooting issues that arise during these critical stages.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems in a question-and-answer format, providing both immediate solutions and the underlying chemical reasoning.
Question 1: My reaction yield is unexpectedly low or I've obtained no product. What are the primary causes?
Low or no yield is a frequent issue that can often be traced back to the integrity of the starting materials or suboptimal reaction conditions.[4][5]
Immediate Checks & Solutions:
-
Purity of 2-Aminophenol: This is the most critical starting material. 2-aminophenols are highly susceptible to air oxidation, which can lead to the formation of dark, polymeric impurities that inhibit the reaction.[6][7]
-
Solution: Use freshly purchased, high-purity 2-aminophenol. If the material is old or discolored (typically pink, brown, or black instead of off-white), purify it by recrystallization or sublimation before use.
-
-
Anhydrous Conditions: Moisture can interfere with many of the reagents used, particularly in the cyclization step if using moisture-sensitive catalysts or carbonylating agents.
-
Catalyst Activity: If your synthesis requires a catalyst (e.g., a Brønsted or Lewis acid for cyclization), its activity is paramount.[4][6]
-
Solution: Use a fresh, properly stored catalyst. Some catalysts may need activation before use. Consider a small increase in catalyst loading, but be aware that excess catalyst can sometimes promote side reactions.[4]
-
Deeper Analysis:
-
Causality: Impurities in the 2-aminophenol act as reaction poisons, chelating with catalysts or reacting preferentially to form intractable tars. Water can hydrolyze reagents or quench catalysts. An inactive catalyst means the activation energy barrier for the key cyclization step is not being sufficiently lowered, leading to a stalled reaction.
Question 2: The reaction stalls and does not proceed to completion, even after an extended time. How can I drive it forward?
A stalled reaction indicates that the conditions are insufficient to overcome the activation energy or that a reagent has been consumed or deactivated.
Immediate Checks & Solutions:
-
Reaction Temperature: The initial temperature may be too low. Many cyclization and N-alkylation reactions require significant thermal energy.
-
Stoichiometry: An incorrect molar ratio of reactants can lead to an incomplete reaction, especially if the limiting reagent is not the one intended.
-
Solution: Carefully re-verify the masses and molecular weights of your reactants. In some cases, using a slight excess (1.1-1.2 equivalents) of one reactant (e.g., the alkylating agent) can help drive the reaction to completion.[6]
-
-
Catalyst Deactivation: As mentioned above, the catalyst may have lost activity over the course of the reaction.
-
Solution: Adding a fresh portion of the catalyst can sometimes restart a stalled reaction.[6]
-
Question 3: My TLC plate is a mess. I'm observing significant side product formation. What's going wrong?
The formation of multiple byproducts points to issues with reaction selectivity, often caused by the degradation of starting materials or competing reaction pathways.[4][7]
Immediate Checks & Solutions:
-
Preventing 2-Aminophenol Oxidation: This is a primary cause of dark, complex reaction mixtures.
-
Solution: While some oxidative cyclizations benefit from air, the initial stages should be protected. Start the reaction under an inert atmosphere (nitrogen or argon) to prevent premature oxidation, especially at elevated temperatures.[7]
-
-
Controlling Stoichiometry: Using a large excess of an alkylating or acylating agent can lead to undesired multiple substitutions.[7]
-
Solution: Maintain a stoichiometry close to 1:1 unless optimization studies have proven otherwise.
-
-
Temperature Control: Excessively high temperatures can provide the energy to access alternative reaction pathways or cause decomposition.
-
Solution: Optimize the temperature. Run the reaction at the lowest temperature that allows for a reasonable reaction rate to enhance selectivity.
-
Deeper Analysis:
-
Common Side Products:
-
Schiff Base Intermediate: In syntheses involving aldehydes, the intermediate Schiff base may be stable and fail to cyclize efficiently, appearing as a persistent intermediate spot on TLC.[7] Driving the cyclization may require higher temperatures or oxidative conditions.
-
Polymerization: Starting materials or reactive intermediates can sometimes polymerize, especially at high temperatures, resulting in baseline material on the TLC plate.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common bases and solvents for the N-alkylation of benzoxazolone? The choice of base and solvent is crucial for the N-alkylation step. A moderately strong, non-nucleophilic base is typically required to deprotonate the nitrogen of the benzoxazolone, making it nucleophilic.
-
Bases: Potassium carbonate (K₂CO₃) and sodium hydride (NaH) are most common. K₂CO₃ is milder and easier to handle. NaH is a much stronger, non-nucleophilic base suitable for less reactive substrates but requires strictly anhydrous conditions.
-
Solvents: Polar aprotic solvents are preferred as they can solvate the cation of the base without interfering with the nucleophile. Dimethylformamide (DMF), acetonitrile (CH₃CN), and acetone are excellent choices.[9]
Q2: How can I effectively monitor the reaction progress? Thin Layer Chromatography (TLC) is the most effective tool.
-
Procedure: Spot the starting material(s) and a co-spot with the reaction mixture on a TLC plate.
-
Interpretation: The disappearance of the limiting starting material and the appearance of a new spot for the product indicate progress. A well-chosen solvent system will show a clear separation (difference in Rf values) between the starting material, product, and any major byproducts.[7] If you have difficulty with separation, try a different solvent system, for example, switching from an ethyl acetate/hexane mixture to dichloromethane/methanol.[7]
Q3: My final propanoic acid product is difficult to purify. What are some effective strategies? Purification of a carboxylic acid can be tricky due to its polarity.
-
Acid-Base Extraction: After the initial work-up, dissolve the crude material in a solvent like ethyl acetate. Wash with a mild aqueous base (e.g., saturated NaHCO₃ solution). The carboxylate salt of your product will move to the aqueous layer, while non-acidic impurities remain in the organic layer. Separate the layers, then re-acidify the aqueous layer (e.g., with 1M HCl) to precipitate your pure product, which can then be extracted back into an organic solvent or filtered if it is a solid.
-
Column Chromatography: This is also a viable option. Using a solvent system that contains a small amount of acetic acid (e.g., 0.5-1%) can help prevent streaking of the carboxylic acid on the silica gel column, leading to better separation.
Experimental Protocols & Data
Protocol: Synthesis of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid
This two-step protocol is a representative example. Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Step 1: Synthesis of Benzo[d]oxazol-2(3H)-one
-
To a round-bottom flask, add 2-aminophenol (1.0 eq) and urea (1.2 eq).
-
Heat the mixture carefully in an oil bath to 140-150°C. The solids will melt, and ammonia gas will evolve (ensure proper ventilation).
-
Maintain the temperature for 2-3 hours or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature. The mixture will solidify.
-
Recrystallize the crude solid from water or ethanol to yield pure benzo[d]oxazol-2(3H)-one.
Step 2: N-Alkylation and Hydrolysis
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzo[d]oxazol-2(3H)-one (1.0 eq) and anhydrous DMF.
-
Cool the mixture to 0°C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir for 30 minutes at 0°C.
-
Add ethyl 3-bromopropanoate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC for the disappearance of the starting benzoxazolone.
-
Once complete, carefully quench the reaction by slowly adding ice-cold water.
-
Add aqueous sodium hydroxide (e.g., 2M NaOH, 3.0 eq) to the mixture to hydrolyze the ester. Heat to 50-60°C for 2-4 hours until the ester is fully consumed (monitored by TLC).
-
Cool the mixture to room temperature and acidify with 1M HCl until the pH is ~2-3. A precipitate should form.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Table 1: Typical Conditions for N-Alkylation of Benzoxazolone
| Reagent | Base | Solvent | Temperature (°C) | Typical Time (h) |
| Ethyl acrylate | Triethylamine (Et₃N) | Ethanol | Reflux | 6-12 |
| Ethyl 3-bromopropanoate | Potassium Carbonate (K₂CO₃) | Acetonitrile (CH₃CN) | Reflux | 8-16 |
| Ethyl 3-bromopropanoate | Sodium Hydride (NaH) | DMF / THF | 0 to RT | 12-18 |
Workflow and Troubleshooting Logic
The following diagram illustrates the logical workflow for the synthesis, incorporating key decision points for troubleshooting.
Caption: Logical workflow for synthesis and troubleshooting.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis. BenchChem.
- BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis. BenchChem.
- BenchChem. (2025). Technical Support Center: Strategies to Minimize Byproduct Formation in Benzoxazole Cyclization. BenchChem.
- BenchChem. (n.d.). Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. BenchChem.
- BenchChem. (2025). Troubleshooting low yield in benzoxazole synthesis. BenchChem.
-
Cho, S. Y., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Kim, J., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. Retrieved from [Link]
-
Grybaitė, B., et al. (2024). Synthesis of new 3-(2-oxobenzodoxazol-3(2H)-yl)propanoic acid derivatives. KTU ePubl. Retrieved from [Link]
-
Singh, V., & Kaur, H. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Retrieved from [Link]
-
Pavek, P., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Retrieved from [Link]
- Bellini, A. M., & Guzzi, U. (1981). Process for preparing benzoxazolyl propionic acid derivatives. Google Patents.
- BenchChem. (2025). Troubleshooting low yields in dichloroalumane-mediated cyclizations. BenchChem.
-
Singh, S. K., et al. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie. Retrieved from [Link]
-
Grybaitė, B., et al. (2024). Synthesis of new 3-(2-oxobenzodoxazol-3(2H)-yl)propanoic acid derivatives. Vilnius University Press. Retrieved from [Link]
- BenchChem. (n.d.). Troubleshooting low yields in the oxidative cyclization of chalcones. BenchChem.
-
Pavek, P., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization studies for N-arylation of 2-amino-N-heterocycles a. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and biological profile of benzoxazolone derivatives. ResearchGate. Retrieved from [Link]
-
Daïch, A., et al. (2013). TDAE Strategy in the Benzoxazolone Series: Synthesis and Reactivity of a New Benzoxazolinonic Anion. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzoxazole and Benzothiazole Synthesis from Carboxylic Acid in Solution and on Resin by Ethyl 2-cyano-2-(2-nitro-benzenesulfonyloxyimino) acetate and para-Toluenesulfonic Acid. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of benzoxazolone derivatives 22 with various substituents at the 3-benzazepine N-atom (N-7). ResearchGate. Retrieved from [Link]
-
Lehotska, I., et al. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist. ResearchGate. Retrieved from [Link]
-
Unangst, P. C., et al. (1984). Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Rashid, M., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules. Retrieved from [Link]
-
Ghorab, M. M., et al. (2015). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. Molecules. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. Semantic Scholar. Retrieved from [Link]
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Technical Support Center: A Guide to Preventing Precipitation of 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid in Cell Culture
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting protocols and answers to frequently asked questions regarding the solubility and handling of 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid in cell culture applications. Our goal is to equip you with the foundational knowledge and practical steps to prevent compound precipitation, ensuring the accuracy and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental principles governing the solubility of this compound. Understanding these concepts is the first step toward preventing precipitation.
Q1: I dissolved my compound in DMSO, but it immediately precipitates when I add it to my cell culture medium. Why is this happening?
This common phenomenon, often called "crashing out," is primarily caused by two factors: a rapid solvent exchange and the inherent chemical properties of the compound.
-
Solvent Exchange: this compound, like many benzoxazolone derivatives, has limited solubility in water.[1][2][3] You are moving it from a highly favorable organic solvent (DMSO) to a highly unfavorable aqueous environment (cell culture medium).[4] This abrupt change causes the compound to rapidly fall out of solution.[5][6]
-
pH-Dependent Solubility: The compound possesses a propanoic acid group. The solubility of carboxylic acids is highly dependent on pH.[7][8][9]
-
In its protonated (neutral, -COOH) state, the molecule is less polar and therefore less soluble in water.
-
In a more basic environment, it deprotonates to form a charged carboxylate salt (-COO⁻), which is significantly more water-soluble.[10][11] Cell culture media is typically buffered to a physiological pH of 7.2-7.4. While slightly basic, this pH may not be high enough to fully deprotonate the compound and maintain its solubility, especially at higher concentrations.
-
Q2: What is the best solvent to prepare my initial stock solution?
For this compound and other small molecules with poor aqueous solubility, cell culture-grade Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[5][12][13] It is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds and is miscible with water.[14] Always use a fresh, anhydrous grade of DMSO, as contaminating moisture can degrade the compound over time.[15]
Q3: What is the maximum concentration of DMSO my cells can tolerate?
While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations.[16] A widely accepted best practice is to adhere to the following limits:
It is critical to always include a "vehicle control" in your experiments. This control should contain the highest concentration of DMSO used in your treatment groups to ensure that any observed cellular effects are due to the compound and not the solvent.[15]
Part 2: Experimental Protocol - A Step-by-Step Guide to Prevent Precipitation
This protocol is designed to minimize the risk of precipitation by employing a gradual dilution strategy. The key is to avoid the rapid solvent shift that causes the compound to crash out.
Step 1: Prepare a High-Concentration Primary Stock Solution
-
Begin by calculating the amount of this compound powder needed to prepare a 10-50 mM stock solution in sterile, anhydrous DMSO.
-
Before opening the vial, centrifuge it briefly to ensure all the powder is at the bottom.[18]
-
Add the calculated volume of DMSO directly to the vial to avoid loss of material.
-
Ensure complete dissolution by vortexing or brief sonication in a water bath.[19] This is your Primary Stock .
-
Aliquot the Primary Stock into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[18][19]
Step 2: Create an Intermediate Dilution in Warmed Media (Critical Step)
-
Warm your complete cell culture medium (containing serum, if used) to 37°C in a water bath. Using cold media can decrease compound solubility and promote precipitation.[6]
-
To create a 100X intermediate stock (as an example), dilute your Primary Stock 1:10 in DMSO . For instance, mix 10 µL of 50 mM Primary Stock with 90 µL of DMSO to get a 5 mM intermediate stock.
-
Next, dilute this intermediate DMSO stock 1:100 into your pre-warmed culture medium . For example, add 10 µL of the 5 mM stock into 990 µL of medium. Add the stock dropwise while gently swirling the medium. This creates a 50 µM Intermediate Media Solution . This gradual dilution is the most critical step to prevent precipitation.[5]
Step 3: Prepare the Final Working Solution
-
Add the required volume of the Intermediate Media Solution (from Step 2) to the final volume of pre-warmed media in your culture plate or flask.
-
For example, to achieve a final concentration of 5 µM in a 2 mL well, add 200 µL of the 50 µM Intermediate Media Solution to 1.8 mL of fresh, pre-warmed media.
-
Mix gently by swirling the plate or pipetting carefully.
Step 4: Final Inspection
-
Before adding the final working solution to your cells, visually inspect the media for any signs of cloudiness or precipitate.[6]
-
Important: If a precipitate is visible, do not attempt to remove it by filtration. The precipitate is your active compound, and filtering it will result in an unknown and lower final concentration, rendering your experimental results unreliable.[6] Address the root cause of the precipitation by following the troubleshooting guide below.
Part 3: Troubleshooting Guide & Advanced Strategies
If you continue to experience precipitation after following the standard protocol, consult this troubleshooting guide.
Issue: My compound still precipitates, even with the intermediate dilution method.
-
Explanation: Every compound has a finite solubility limit in an aqueous solution. You may be attempting to work at a concentration that is simply too high for the compound to remain dissolved in the media.
-
Recommended Solution:
-
Perform a Solubility Test: Prepare a series of dilutions of your compound in your specific cell culture medium (e.g., 50 µM, 25 µM, 10 µM, 5 µM, 1 µM).
-
Visually inspect each dilution immediately and after a few hours at 37°C for any signs of precipitation.[5]
-
This will help you determine the maximum soluble concentration for your experimental conditions. You must work at or below this concentration.
-
-
Explanation: Components within the media, such as salts or proteins, can interact with the compound.[5][20] Serum, in particular, can have a significant effect.
-
Recommended Solution:
-
Assess the Role of Serum: Serum proteins, like albumin, can bind to small molecules and help keep them in solution.[21][22] Try performing your solubility test (as described above) in both serum-free and serum-containing media to see if serum aids solubility.
-
Consider a Different Medium: In rare cases, a specific formulation of basal media may contribute to precipitation. Testing in an alternative basal medium could resolve the issue.
-
-
Explanation: As a carboxylic acid, the compound's solubility is intrinsically linked to pH. The standard media pH of ~7.4 may not be sufficient to keep the molecule in its more soluble, deprotonated (salt) form.
-
Recommended Solution (Advanced Technique):
-
Prepare a Salt Form in Stock: This method involves pre-forming the more soluble salt of the compound in your DMSO stock.
-
Add 1.0 to 1.1 molar equivalents of a sterile 1N NaOH solution to your DMSO stock. For example, for every 10 µmoles of the compound, add 10-11 µL of 1N NaOH. This will deprotonate the carboxylic acid to form the highly water-soluble sodium salt.[10][23]
-
Caution: This is an advanced method. The addition of a strong base could potentially degrade the compound. It will also slightly raise the pH of your final culture medium, which should be monitored. Always validate this approach with a small test batch first.
-
Part 4: Data Summary & Visual Workflow
Compound Properties & Recommended Concentrations
| Property | Value | Source |
| Compound Name | This compound | - |
| Molecular Formula | C₁₀H₉NO₄ | [24] |
| Molecular Weight | 207.18 g/mol | [24] |
| Primary Stock Solvent | Anhydrous, Cell Culture-Grade DMSO | [12][13][25] |
| Recommended Stock Conc. | 10 - 50 mM | General Practice |
| Final DMSO Conc. Limit | ≤ 0.5% (Ideal: < 0.1%) | [17][18] |
Troubleshooting Workflow Diagram
Caption: Troubleshooting flowchart for addressing compound precipitation.
References
-
Why is the carboxylic acid soluble at high pH and not at low pH? Brainly. Available from: [Link]
-
Benzoxazolinone - Solubility of Things. Solubility of Things. Available from: [Link]
-
This compound. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
Dimethyl Sulfoxide (DMSO), Cell Culture Grade. UFCBIO. Available from: [Link]
-
5,7-Dibromo-2-benzoxazolinone - Solubility of Things. Solubility of Things. Available from: [Link]
-
How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate. Available from: [Link]
-
How do you dissolve chemicals in the culture medium? ResearchGate. Available from: [Link]
-
Carboxylic acid - Properties, Structure, Reactions. Britannica. Available from: [Link]
-
DMSO Bio-Max, Cell Culture Grade. bioWORLD. Available from: [Link]
-
Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. Available from: [Link]
-
How to prepare sterile drug solution in DMSO for cell culture? Reddit. Available from: [Link]
-
What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? Quora. Available from: [Link]
-
How does pH affect water solubility of organic acids (or acids in general)? Reddit. Available from: [Link]
-
Structure and Properties of Carboxylic Acids. Chemistry LibreTexts. Available from: [Link]
-
DMSO usage in cell culture. LifeTein. Available from: [Link]
-
How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. Available from: [Link]
-
Synthesis and biological profile of benzoxazolone derivatives. ResearchGate. Available from: [Link]
-
SMALL MOLECULES. Captivate Bio. Available from: [Link]
-
3-(1,3-Benzoxazol-2-yl)propanoic acid. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
How do you dissolve an oil-based sample to test on cells? ResearchGate. Available from: [Link]
-
2(3H)-Benzoxazolone. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic. Journal of Medicinal and Chemical Sciences. Available from: [Link]
-
A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
-
Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. Available from: [Link]
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3-Benzoylpropionic acid. PubChem, National Center for Biotechnology Information. Available from: [Link]
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Chemical Properties of Propanoic acid, 2-oxo-, ethyl ester. Cheméo. Available from: [Link]
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Considerations regarding use of solvents in in vitro cell based assays. BMC Immunology. Available from: [Link]
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Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Available from: [Link]
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The effect of serum on monolayer cell culture of mammalian articular chondrocytes. Connective Tissue Research. Available from: [Link]
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Technical Support Center: A Researcher's Guide to Mitigating Off-Target Effects of Novel Small Molecule Inhibitors
Introduction
The development of specific small molecule inhibitors is a cornerstone of modern drug discovery and chemical biology. A compound like 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid represents a typical starting point in a research campaign—a molecule with potential biological activity that requires rigorous characterization.[1][2] However, the promise of any inhibitor is contingent on its specificity. Off-target effects, where a compound interacts with unintended biomolecules, are a primary cause of misleading experimental data, toxicity, and clinical trial failures.[3]
This guide serves as a technical support center for researchers encountering ambiguous results or seeking to proactively validate the specificity of their small molecule inhibitors. We will use this compound as a representative example of a compound under investigation. The principles, troubleshooting workflows, and experimental protocols described herein are designed to provide a robust framework for deconvoluting on-target versus off-target effects, ensuring the scientific integrity of your findings.
Part 1: Frequently Asked Questions (FAQs)
A: Absolutely. Inconsistent results or unexpected phenotypes are classic indicators of potential off-target activity. When an inhibitor engages with multiple proteins, it can trigger a cascade of unforeseen signaling events.[3] This is especially common when using high concentrations of the compound. The first step is to systematically rule out other experimental variables and then proceed with the validation strategies outlined in this guide.
Q2: What is the most critical first step to confirm my inhibitor is working as intended?
A: The most critical first step is to demonstrate target engagement in a relevant biological context (e.g., intact cells). It is essential to prove that your compound physically interacts with its intended target at concentrations that produce the desired phenotype. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method for confirming this interaction.[4][5][6]
Q3: I observe significant cell toxicity even at low concentrations of my compound. How do I determine if this is an on-target or off-target effect?
A: This is a common and critical challenge. An on-target effect would imply that the intended target is essential for cell survival. To dissect this, you must use an orthogonal approach. For example, use a genetic method like CRISPR/Cas9 or siRNA to eliminate the target protein.[3][7] If knocking out the target protein phenocopies the toxicity of your compound, the effect is likely on-target. If the knockout cells are healthy but still die when the compound is added, the toxicity is definitively off-target.[3]
Q4: What is an "orthogonal" validation method, and why is it so important?
A: An orthogonal method is an independent, distinct experimental approach used to validate a primary finding.[8][9] For inhibitor validation, this means confirming the on-target hypothesis using a different technique. For example, if you identify a hit using a chemical inhibitor, an orthogonal validation would be to reproduce the phenotype using a genetic tool (like CRISPR/siRNA) that targets the same protein.[10] This strategy is crucial because it helps ensure that the observed biological effect is due to the modulation of the target, not an artifact of the specific compound or method used.[8][9]
Part 2: Troubleshooting Guide: A Workflow for Deconvoluting On-Target vs. Off-Target Effects
This section provides a systematic workflow to guide your investigation from initial observation to conclusive validation.
Caption: A systematic workflow for validating inhibitor specificity.
Step 1: Establish a Clear Dose-Response Relationship
Before exploring off-targets, you must confirm that the observed phenotype is dependent on the concentration of your inhibitor.
-
Action: Perform a multi-point dose-response curve (e.g., 8-12 concentrations) in your primary cellular assay.
-
Causality: An off-target effect may have a very different potency (IC50) than the on-target effect. If the IC50 for your observed phenotype is orders of magnitude different from the biochemical IC50 against the purified target, this is a red flag for off-target activity.
-
Best Practice: Always include a vehicle control (e.g., DMSO) and ensure the final concentration of the vehicle is constant across all wells.
Step 2: Confirm Direct Target Engagement in Cells
This is the most critical validation step. A Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying that your compound binds to its intended target in the complex environment of a cell.[4][11]
-
Principle: Ligand binding stabilizes a protein, increasing its melting temperature. CETSA measures this thermal shift.[5][12]
-
Action: Treat cells with your inhibitor and a vehicle control. Heat aliquots of the cell lysate to a range of temperatures. The soluble fraction is then analyzed by Western blot for your target protein. In the presence of a binding compound, the target protein will remain soluble at higher temperatures.
-
Causality: If your compound induces a thermal shift in the target protein at concentrations consistent with your cellular assay's IC50, you have strong evidence of on-target engagement. No shift suggests the compound is not binding to the target in cells, or that the binding does not confer thermal stability.[12]
Caption: The principle of the Cellular Thermal Shift Assay (CETSA).
Step 3: Genetic Validation of the Target
Genetic tools provide the ultimate orthogonal method for confirming that the phenotype is linked to the intended target.
-
Action: Use CRISPR/Cas9 to create a knockout cell line that completely lacks the target protein, or use siRNA/shRNA to transiently knock down its expression.
-
Causality:
-
Phenocopy: If the genetic knockout/knockdown reproduces the same phenotype as the inhibitor, this is strong evidence for an on-target effect.
-
No Phenocopy: If the knockout/knockdown cells behave normally (i.e., do not show the phenotype), it suggests the inhibitor's effect is independent of the target.
-
Resistance: If the knockout cells are resistant to the inhibitor, this definitively proves the inhibitor acts via the intended target.[3]
-
Step 4: Perform a Rescue Experiment
This is particularly useful if the target is an enzyme or part of a well-defined signaling pathway.
-
Action: Treat cells with your inhibitor to induce the phenotype. Then, add a downstream product of the targeted pathway or express a constitutively active downstream component.
-
Causality: If adding the downstream component reverses the inhibitor-induced phenotype, it validates that the inhibitor is acting on the intended pathway. For example, if your compound inhibits an enzyme that produces molecule 'X', adding exogenous 'X' should rescue the cells.
Step 5: Use a Structurally Unrelated Inhibitor
Chemical scaffolds can have inherent off-target liabilities. Using an inhibitor with a completely different chemical structure that targets the same protein helps rule this out.
-
Action: Identify and procure a validated inhibitor of your target that is not structurally related to your compound. Perform a dose-response experiment with this second compound.
-
Causality: If two structurally distinct inhibitors produce the same phenotype, it is highly likely that the effect is on-target. If they produce different phenotypes, one or both compounds likely have significant off-target effects.
Step 6: Advanced Off-Target Profiling
If off-target effects are still suspected, broader profiling is necessary.
-
Action: Submit your compound to a commercial screening service. These services test your compound against large panels of proteins.
-
Causality: This provides a direct map of the compound's selectivity.
-
Kinome Scanning: If your target is a kinase, services like KINOMEscan® can test binding against hundreds of kinases, revealing unintended targets.[13][14][15] Many inhibitors have off-target effects on kinases.[16][17]
-
Broad Target Panels: Other services offer panels of common off-target liabilities like GPCRs, ion channels, and transporters.
-
Part 3: Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot
-
Cell Treatment: Plate cells to achieve 80-90% confluency. Treat cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours.
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Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
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Clarification: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analysis: Transfer the supernatant (soluble fraction) to a new tube. Analyze the protein levels of your target by Western blot. A stabilized protein will be present in the supernatant at higher temperatures in the drug-treated sample compared to the vehicle control.
Protocol 2: CRISPR/Cas9-Mediated Target Knockout for Resistance Validation
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gRNA Design: Design and clone two or more validated guide RNAs targeting early exons of your target gene into a Cas9-expressing vector (e.g., lentiCRISPRv2).
-
Transduction: Produce lentivirus and transduce your target cell line.
-
Selection: Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Validation of Knockout: Expand the surviving cell population and validate the knockout of the target protein by Western blot and sequencing of the target locus.
-
Resistance Assay: Plate both the wild-type (parental) and knockout cell lines. Treat both with a full dose-response curve of your inhibitor.
-
Analysis: After 48-72 hours, measure cell viability (e.g., using CellTiter-Glo). If the inhibitor acts on-target, the knockout cells should show a significant rightward shift in the dose-response curve (i.e., they will be resistant).[3]
Data Summary and Interpretation
| Validation Method | Expected Result for ON-TARGET Effect | Expected Result for OFF-TARGET Effect |
| Dose-Response | IC50 in cellular assay is similar to biochemical IC50. | IC50 in cellular assay is significantly different from biochemical IC50. |
| CETSA | Inhibitor treatment causes a thermal shift of the target protein. | No thermal shift is observed at relevant concentrations. |
| CRISPR Knockout | Knockout cells phenocopy the inhibitor effect or are resistant to it. | Knockout cells do not show the phenotype and remain sensitive to the inhibitor. |
| Orthogonal Inhibitor | A structurally different inhibitor produces the same phenotype. | A structurally different inhibitor produces a different or no phenotype. |
| Rescue Experiment | The inhibitor phenotype is reversed by a downstream effector. | The phenotype cannot be rescued by downstream pathway components. |
References
- Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target interactions in intact cells with the cellular thermal shift assay. Science, 341(6141), 84-87.
-
Wikipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link][5]
-
Lundbäck, T., Axelsson, H., Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Assay Guidance Manual.[6]
-
Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999-11009.[11]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link][14]
-
Reaction Biology. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link][16]
-
Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link][13]
-
Jacoby, E., Tresadern, G., Bembenek, S., et al. (2015). Extending kinome coverage by analysis of kinase inhibitor broad profiling data. Drug Discovery Today, 20(5), 549-557.[17]
-
Patsnap. (2023). How can off-target effects of drugs be minimised?. Retrieved from [Link][7]
-
Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link][15]
-
Broad Institute. (n.d.). Small Molecule Hit Identification and Validation. Retrieved from [Link][18]
- Edwards, M., & Wandless, T. J. (2007). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. Journal of the American Chemical Society, 129(28), 8881-8887.
-
Gunter, K. L., Jarvis, S. E., & Appledorn, D. M. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. Analytical Biochemistry, 568, 1-8.[19]
-
Eser, P. O., D'Avino, C., & Mayer, M. P. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 778.[20]
-
Vieth, M., Sutherland, J. J., & Robertson, D. H. (2005). Prediction of specificity-determining residues for small-molecule kinase inhibitors. BMC Structural Biology, 5, 23.[21]
-
Arkin, M. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. Retrieved from [Link]
- Wang, J., & Wang, W. (2008). Characterization of Small Molecule Binding. I. Accurate Identification of Strong Inhibitors in Virtual Screening.
-
Lin, A., Giuliano, C. J., Sayles, N. M., & Sheltzer, J. M. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412.[3]
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Technical Support Center: Purification of 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid. As a Senior Application Scientist, this guide synthesizes technical knowledge with practical, field-tested insights to help you navigate common purification hurdles and ensure the high purity of your compound.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification strategies, it is crucial to understand the physicochemical properties of this compound. These properties will dictate the most effective purification techniques.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₄ | [1] |
| Molecular Weight | 207.18 g/mol | [1][2] |
| Appearance | White to off-white solid | General knowledge for similar compounds |
| pKa (estimated) | ~4-5 (for the carboxylic acid) | General knowledge of carboxylic acids |
| Solubility | Sparingly soluble in water, soluble in many organic solvents | General knowledge and inference from related structures |
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the likely impurities?
The most probable synthetic route is the Michael addition of 2-benzoxazolone to acrylic acid or an acrylate ester, followed by hydrolysis if an ester is used. This reaction is a common method for N-alkylation of heterocyclic compounds.[3]
Potential Impurities:
-
Unreacted 2-benzoxazolone: This is a common impurity if the reaction does not go to completion.
-
Acrylic acid/acrylate polymer: Acrylic acid and its esters are prone to polymerization, especially at elevated temperatures. This can result in an insoluble polymeric impurity.
-
Side-products from dimerization or oligomerization of acrylic acid.
-
Residual base or acid catalysts used in the reaction.
Q2: My purified compound shows a broad melting point range. What could be the cause?
A broad melting point range is a classic indicator of impurities. The presence of any of the impurities listed above, or even residual solvent, can lead to a depression and broadening of the melting point. Further purification is necessary.
Q3: I am having difficulty removing unreacted 2-benzoxazolone. What is the best approach?
2-benzoxazolone is a relatively non-polar, neutral molecule, while your target compound is a carboxylic acid. This difference in acidity is the key to their separation. An acid-base extraction is highly effective. Dissolve the crude product in an organic solvent like ethyl acetate and extract with a mild aqueous base such as sodium bicarbonate solution. Your desired product will move to the aqueous layer as its carboxylate salt, while the unreacted 2-benzoxazolone will remain in the organic layer. Subsequently, acidifying the aqueous layer will precipitate your purified product.
Q4: My NMR spectrum shows unexpected peaks. How can I identify the impurities?
Consult the NMR spectra of your starting materials (2-benzoxazolone and acrylic acid) to identify any unreacted starting materials. Polymeric impurities may appear as broad humps in the baseline of your NMR spectrum. For a deeper analysis, techniques like LC-MS can be invaluable in identifying the molecular weights of unknown impurities.
III. Troubleshooting Guide
This section provides a structured approach to troubleshooting common purification challenges.
Problem 1: Low Yield After Recrystallization
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Incorrect recrystallization solvent | Perform small-scale solvent screening. The ideal solvent should dissolve the compound when hot but have low solubility when cold. | The principle of recrystallization relies on a significant difference in solubility at different temperatures.[4][5] |
| Too much solvent used | Use the minimum amount of hot solvent required to fully dissolve the solid. | Using an excessive amount of solvent will keep more of your product in solution even after cooling, thus reducing the yield. |
| Premature crystallization | Ensure all the solid is dissolved in the hot solvent. Use a pre-heated funnel for hot filtration if necessary. | If crystallization occurs too quickly, impurities can be trapped within the crystal lattice, leading to lower purity and potentially affecting the yield calculation. |
| Product is too soluble in the chosen solvent | Add a co-solvent (anti-solvent) in which the product is insoluble to the hot solution until it becomes slightly cloudy, then allow it to cool slowly. | This technique of using a solvent-anti-solvent system can induce crystallization when a single solvent is not ideal. |
Problem 2: Oily Product Instead of Crystalline Solid
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Presence of low-melting impurities | Attempt to triturate the oil with a non-polar solvent like hexanes or diethyl ether. | This can often induce crystallization by dissolving the impurities that are preventing the formation of a crystal lattice. |
| Residual solvent | Dry the product under high vacuum for an extended period, possibly with gentle heating. | Solvents can act as plasticizers, preventing the formation of a solid. |
| Product is inherently an oil or has a low melting point | If trituration fails, consider purification by column chromatography. | Chromatography separates compounds based on their differential partitioning between a stationary and a mobile phase, which is effective for oils. |
Problem 3: Persistent Color in the Final Product
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Colored impurities from starting materials or side reactions | During recrystallization, add a small amount of activated charcoal to the hot solution before filtering. | Activated charcoal has a high surface area and can adsorb colored impurities. Use it sparingly as it can also adsorb some of your product. |
| Degradation of the compound | Avoid excessive heat and prolonged exposure to strong acids or bases during purification. | Benzoxazolone derivatives can be susceptible to hydrolysis or other degradation pathways under harsh conditions. |
IV. Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to remove neutral or basic impurities, such as unreacted 2-benzoxazolone.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) sodium hydroxide (NaOH) solution. Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous layers. The desired product is now in the aqueous layer as its sodium salt. The organic layer contains neutral and basic impurities and can be discarded.
-
Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with a dilute acid (e.g., 1M HCl) until the pH is acidic (pH ~2-3), while stirring. The product should precipitate out as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Purification by Recrystallization
This protocol is effective for removing impurities with different solubility profiles.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, water) at room temperature and with heating. An ideal solvent will dissolve the compound when hot but not when cold. A mixture of solvents can also be effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
V. Purity Assessment
After purification, it is essential to assess the purity of your this compound.
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. The purified compound should appear as a single spot.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment. The spectra should be clean, with integrations in ¹H NMR corresponding to the expected number of protons.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A pure sample should show a single major peak.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
VI. Visualization of Purification Workflow
The following diagram illustrates the decision-making process for the purification of this compound.
Sources
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- 3. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
Technical Support Center: Addressing Autofluorescence of Benzoxazole Compounds in Imaging Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet challenging issue in fluorescence imaging: the intrinsic autofluorescence of benzoxazole compounds and biological specimens. Benzoxazole derivatives are valuable fluorescent probes, often used for tasks like DNA staining (e.g., Hoechst dyes).[1][2][][4][5][6] However, their fluorescent signals, particularly in the blue-to-green spectrum, can be confounded by background autofluorescence from the biological sample itself.
This guide is structured to walk you through diagnosing, mitigating, and correcting for autofluorescence, ensuring the integrity and clarity of your imaging data.
Section 1: Understanding the Challenge: Why is Autofluorescence a Problem?
Autofluorescence is the natural emission of light by biological structures or molecules upon excitation.[7][8] It is a significant hurdle because it can obscure the specific signal from your fluorescent probe, leading to a poor signal-to-noise ratio and potentially false-positive results.[9]
Key Sources of Autofluorescence:
-
Endogenous Molecules: Cellular components like NADH, FAD (riboflavin), collagen, and elastin are inherently fluorescent.[7][10] NADH and FAD, crucial coenzymes in cellular metabolism, are major contributors, typically fluorescing in the blue-green range of the spectrum.[10][11][12][13][14]
-
Fixation Artifacts: Aldehyde fixatives like formaldehyde (formalin) and glutaraldehyde can react with amines in proteins to create fluorescent products, significantly increasing background noise.[7][10][15][16] This formalin-induced fluorescence can be a major issue in fixed tissue samples.[15][17][18][19]
-
Extracellular Matrix: Proteins like collagen and elastin, abundant in connective tissues, exhibit strong autofluorescence, primarily in the blue and green channels.[7][8][10]
-
Lipofuscin: These "wear-and-tear" pigments accumulate in aged cells and have a broad excitation and emission spectrum, making them particularly problematic.[7][10][20]
-
Culture Media Components: Phenol red and other supplements in cell culture media can be fluorescent and contribute to background signal.[21]
Section 2: FAQ - Initial Diagnosis: Is It a Real Signal or Autofluorescence?
Before attempting complex mitigation strategies, it's crucial to confirm that what you're observing is indeed autofluorescence.
Q1: How can I confirm that the background signal I'm seeing is autofluorescence?
A1: The most straightforward method is to prepare an unstained control sample.[7] Process this control identically to your experimental samples (including fixation, permeabilization, and mounting), but omit the benzoxazole fluorescent probe. Image this unstained sample using the exact same acquisition settings (laser power, exposure, gain) as your stained samples. Any signal detected in the unstained control is attributable to autofluorescence.
Q2: My unstained control is bright, especially in the DAPI/Hoechst channel. What does this mean?
A2: This strongly indicates that your sample has high intrinsic autofluorescence in the blue spectrum. This is common in tissues rich in collagen or cells with high metabolic activity (high NADH levels).[7][10] Fixation with aldehydes is also a likely culprit.[7][10]
Q3: The background fluorescence seems to be in a specific subcellular location. Is this normal?
A3: Yes, autofluorescence is often not uniform. For example, mitochondria are rich in NADH and FAD, leading to punctate cytoplasmic autofluorescence.[10] The extracellular matrix will show fibrous patterns of collagen and elastin autofluorescence.[10] Lipofuscin appears as granular, cytosolic accumulations.[20]
Section 3: A Step-by-Step Troubleshooting Workflow
Once autofluorescence is confirmed, you can systematically address it. This workflow moves from simple procedural changes to more advanced correction methods.
Caption: A decision tree for troubleshooting autofluorescence.
Step 1: Pre-Imaging Mitigation Strategies
The best way to deal with autofluorescence is to prevent or reduce it before you even place your sample on the microscope.
A. Optimizing Fixation Aldehyde fixatives are a primary cause of autofluorescence by forming fluorescent Schiff bases.[7][10]
-
Protocol:
-
Reduce Fixation Time: Fix samples for the minimum time necessary to preserve morphology.[22][23]
-
Consider Alternatives: If possible, switch from glutaraldehyde or formaldehyde to an organic solvent like ice-cold methanol or ethanol, which often induces less autofluorescence.[7][16]
-
Perfusion: For tissue samples, perfuse the animal with phosphate-buffered saline (PBS) prior to fixation to remove red blood cells, which are a source of heme-related autofluorescence.[7][22]
-
B. Chemical Quenching Several reagents can be used to chemically reduce autofluorescence after fixation.
-
Sodium Borohydride (NaBH₄): This reducing agent can diminish aldehyde-induced autofluorescence.[7][8]
-
Protocol:
-
After fixation and washing, incubate the sample in a freshly prepared solution of 0.1% Sodium Borohydride in PBS.
-
Incubate for 10-15 minutes at room temperature.
-
Wash thoroughly with PBS (3 x 5 minutes) to remove all traces of the reagent.
-
-
Scientist's Note: Results with NaBH₄ can be variable.[22] It is effective for aldehyde-induced fluorescence but may not work well on other sources like lipofuscin.
-
-
Sudan Black B: This dye is effective at quenching lipofuscin-based autofluorescence.[9][22]
-
Protocol:
-
After immunostaining and washing, incubate sections in 0.1% Sudan Black B in 70% ethanol for 5-10 minutes.
-
Wash extensively with PBS to remove non-specifically bound dye.
-
-
Scientist's Note: Sudan Black B can sometimes introduce its own background, so optimization is key. It is most effective for quenching autofluorescence from lipids.[24]
-
-
Commercial Quenching Reagents: Several kits (e.g., TrueVIEW™, TrueBlack™) are available and are often highly effective against a broad range of autofluorescence sources with optimized protocols.[9][22][24][25][26] These reagents often work by electrostatically binding to fluorescent tissue components and quenching their emission.[25]
C. Sample Preparation
-
Washing: Ensure sufficient washing steps throughout your protocol to remove all unbound reagents and debris.[27][28]
-
Media Choice: For live-cell imaging, use phenol red-free media and consider reducing serum concentration during imaging, as these are known sources of background fluorescence.[21]
Step 2: Image Acquisition Optimization
Proper microscope settings can help separate the specific signal from the background.
A. Fluorophore Selection The simplest solution is often to move away from the spectral region where autofluorescence is strongest (typically blue/green).
-
Strategy: While your benzoxazole compound of interest may be fixed, for other markers in your panel, choose fluorophores that emit in the red or far-red regions of the spectrum (e.g., Alexa Fluor 647, Cy5).[22][29] Autofluorescence is significantly lower at these longer wavelengths.[30]
B. Filter Selection Using the right optical filters is critical.
-
Strategy: Use narrow band-pass emission filters instead of long-pass filters.[29] A band-pass filter collects light only in a very specific window around your fluorophore's emission peak, rejecting more of the broad, non-specific autofluorescence signal.[29]
C. Imaging Parameters
-
Exposure Time: Use the shortest exposure time that still provides a sufficient signal for your specific probe. Over-exposing will amplify the background autofluorescence.
-
Laser Power: Use the minimum laser power necessary to excite your probe. High laser power can excite a broader range of autofluorescent species and accelerate photobleaching.
Step 3: Post-Acquisition Correction
If autofluorescence persists after optimizing your protocol and acquisition, computational methods can help clean up your images.
A. Background Subtraction This is a simple correction method available in most imaging software (e.g., ImageJ/Fiji).
-
Protocol:
-
Acquire an image of a region in your sample that contains no specific staining but does have representative background.
-
Measure the mean pixel intensity of this background region.
-
Subtract this value from your entire image.
-
-
Scientist's Note: This method assumes the background is uniform across the image, which is often not the case. It is a useful first step but may not be sufficient for complex samples.
B. Spectral Unmixing This is the most powerful method for separating signals. It requires a microscope equipped with a spectral detector that can capture the full emission spectrum at each pixel.
-
Concept: Every fluorophore, including the various sources of autofluorescence, has a unique spectral "fingerprint." Spectral unmixing algorithms use these fingerprints to computationally separate the mixed signals into distinct channels.[30] You can treat autofluorescence as just another "fluorophore" in your sample.[30]
-
Workflow:
-
Acquire Reference Spectra: Image your unstained control sample to capture the emission spectrum of the sample's autofluorescence. This will serve as the reference spectrum for the "autofluorescence channel."
-
Acquire Experimental Image: Image your fully stained sample across the same spectral range.
-
Apply Unmixing Algorithm: In the microscope software, provide the reference spectrum for your benzoxazole probe and the reference spectrum for the autofluorescence. The algorithm will then generate two new images: one containing only the signal from your probe, and another containing only the autofluorescence, which can then be discarded.[31][32]
-
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Validation & Comparative
A Comparative Analysis of the Antifungal Activity of 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic Acid and Fluconazole
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of antimicrobial research, the demand for novel therapeutic agents with improved efficacy and broader spectrums of activity is incessant. This guide provides a detailed comparative analysis of the antifungal properties of a novel benzoxazolone derivative, 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid, and the widely-used triazole antifungal, fluconazole. This document is intended to serve as a technical resource, offering insights into their respective mechanisms of action, and presenting a framework for their comparative evaluation through standardized in vitro methodologies.
Introduction to the Compounds
Fluconazole , a first-generation triazole, has been a cornerstone of antifungal therapy for decades.[1] Its well-established mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase.[2] This enzyme is critical in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2] By disrupting ergosterol synthesis, fluconazole compromises the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth.[2] It is a member of the class of triazoles that is propan-2-ol substituted at position 1 and 3 by 1H-1,2,4-triazol-1-yl groups and at position 2 by a 2,4-difluorophenyl group.[3]
This compound belongs to the benzoxazolone class of heterocyclic compounds. Benzoxazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and analgesic properties.[4][5] While the specific mechanism of action for this particular propanoic acid derivative is not yet fully elucidated, many benzoxazole compounds are known to exhibit a broad spectrum of antimicrobial potential.[6] It is hypothesized that their activity may stem from the ability to interfere with essential cellular processes in microorganisms.
Below are the chemical structures of the two compounds:
Figure 1: Chemical Structure of this compound
A 2D representation of the molecular structure of this compound.
Figure 2: Chemical Structure of Fluconazole
A 2D representation of the molecular structure of fluconazole.
Comparative In Vitro Antimicrobial Activity: A Methodological Approach
To objectively compare the antimicrobial efficacy of this compound and fluconazole, a standardized in vitro susceptibility testing method is paramount. The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is a widely accepted reference for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.[7][8]
Experimental Protocol: Broth Microdilution for Antifungal Susceptibility Testing (Adapted from CLSI M27)
This protocol outlines the steps for determining the MIC values of the test compounds against common fungal pathogens such as Candida albicans and Cryptococcus neoformans.
1. Preparation of Antifungal Stock Solutions:
-
Accurately weigh and dissolve this compound and fluconazole in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create high-concentration stock solutions.
-
The final concentration of DMSO in the test wells should not exceed a level that affects fungal growth.
2. Preparation of Microdilution Plates:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each antifungal agent in RPMI 1640 medium buffered with MOPS buffer.[7] This creates a gradient of drug concentrations.
-
Include a growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only).
3. Inoculum Preparation:
-
Culture the fungal isolates (Candida albicans, Cryptococcus neoformans, etc.) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.
-
Prepare a standardized suspension of yeast cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.
-
Further dilute this suspension in RPMI 1640 medium to achieve the final desired inoculum concentration in the microtiter plate wells.
4. Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well of the microdilution plate (except the sterility control).
-
Incubate the plates at 35°C for 24-48 hours.[7] The incubation time may vary depending on the fungal species being tested.
5. Determination of Minimum Inhibitory Concentration (MIC):
-
After incubation, visually inspect the plates for fungal growth (turbidity).
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control. For azoles like fluconazole, this is often a ≥50% reduction in turbidity.[7]
The following diagram illustrates the experimental workflow for the broth microdilution method.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Hypothetical Comparative Data
| Fungal Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans ATCC 90028 | 8 | 0.5 |
| Candida glabrata ATCC 90030 | 16 | 16 |
| Candida parapsilosis ATCC 22019 | 4 | 1 |
| Cryptococcus neoformans ATCC 90112 | 16 | 4 |
Note: The above data is hypothetical and intended for illustrative purposes only. Actual experimental results may vary.
Discussion of Expected Performance and Mechanism of Action
Based on the hypothetical data, fluconazole would be expected to exhibit superior potency against Candida albicans and Candida parapsilosis. However, both compounds might show comparable activity against Candida glabrata, a species known for its reduced susceptibility to azoles. The benzoxazolone derivative could potentially offer an alternative therapeutic avenue for infections caused by fluconazole-resistant or less susceptible fungal strains.
The established mechanism of fluconazole targets a specific enzyme in the ergosterol biosynthesis pathway.[2] This targeted action is highly effective but can be compromised by mutations in the target enzyme or by the upregulation of efflux pumps that remove the drug from the fungal cell.
The broader, and as yet not fully defined, mechanism of action of benzoxazolone derivatives could be an advantage.[6] If this compound acts on a different cellular target, it may be effective against fungal strains that have developed resistance to fluconazole. Further research is necessary to elucidate its precise mechanism of action, which could involve disruption of other membrane components, inhibition of essential enzymes outside of the ergosterol pathway, or interference with nucleic acid or protein synthesis.
The following diagram illustrates the established mechanism of action for fluconazole.
Caption: Fluconazole's mechanism of action via inhibition of 14α-demethylase in the ergosterol biosynthesis pathway.
Conclusion
This guide provides a framework for the comparative evaluation of the antifungal activity of this compound and fluconazole. While fluconazole remains a potent and well-characterized antifungal agent, the exploration of novel chemical scaffolds like benzoxazolones is crucial in the fight against emerging antifungal resistance. The presented experimental protocol offers a standardized approach to generate the necessary data for a robust comparison. Future studies should focus on elucidating the precise mechanism of action of this compound and expanding its in vitro and in vivo testing against a broader panel of clinically relevant fungal pathogens. Such research will be instrumental in determining its potential as a future therapeutic agent.
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A Comparative Guide to 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic Acid and Other Biologically Active Benzoxazole Derivatives
The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1][2] Its unique heterocyclic structure, consisting of a benzene ring fused to an oxazole ring, allows for versatile interactions with biological targets, leading to a broad spectrum of activities including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] This guide provides a comparative analysis of 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid , a specific benzoxazolone derivative, against other notable benzoxazole compounds with established biological profiles.
While direct experimental data for this compound is not extensively available in peer-reviewed literature, its structural features—a benzoxazol-2-one core with an N-linked propanoic acid side chain—allow for a robust, data-driven comparison with well-characterized analogues. This analysis will delve into the structure-activity relationships (SAR) that govern the efficacy of these compounds, providing researchers with insights for future drug design and development.
The Benzoxazolone Core: A Platform for Diverse Activity
The central focus of our analysis, this compound, belongs to the benzoxazolone subclass. The presence of the carbonyl group at the 2-position and the propanoic acid chain at the 3-position are key structural motifs. The benzoxazolone nucleus itself is an ideal scaffold for drug design due to its distinct physicochemical properties and the potential for chemical modifications on both the benzene and oxazolone rings.[4]
| Property | Value | Source |
| Molecular Formula | C10H9NO4 | [5] |
| Molecular Weight | 207.18 g/mol | [5] |
| IUPAC Name | 3-(2-oxo-1,3-benzoxazol-3-yl)propanoic acid | [5] |
Comparative Analysis: Anticancer Activity
Benzoxazole derivatives have shown significant promise as anticancer agents, with various analogues exhibiting potent cytotoxicity against a range of cancer cell lines.[6][7] The mechanism of action often involves the inhibition of key enzymes like topoisomerase or kinases, which are crucial for cancer cell proliferation.[7]
A study on 2-arylbenzoxazole-5-acetic acid derivatives revealed that the presence of an acetic acid group at position 5 of the benzoxazole nucleus enhances cytotoxic activity.[7] For instance, 2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid and 2-(4-methoxyphenyl)benzoxazol-5-acetic acid demonstrated promising activity against the MCF-7 breast cancer cell line.[7] This suggests that the carboxylic acid moiety, a feature shared by our topic compound, can play a critical role in the anticancer potential of this class.
Another relevant series of compounds are naphthoxazole analogs, which have a larger aromatic system. These have shown higher antiproliferative potency against several human cancer cell lines compared to their benzoxazole counterparts.[6] For example, a naphthoxazole analog with a chlorine atom exhibited IC50 values in the range of 2.18–2.89 µM against all studied cells, comparable to the well-known anticancer drug cisplatin.[6]
Table 1: Comparative Anticancer Activity of Benzoxazole Derivatives
| Compound | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid | MCF-7 (Breast) | Promising | [7] | |
| 2-(4-methoxyphenyl)benzoxazol-5-acetic acid | MCF-7 (Breast) | Promising | [7] | |
| Naphthoxazole analog with Chlorine | Various | 2.18–2.89 | [6] | |
| This compound | Not Available | Not Available |
Based on these comparisons, the propanoic acid side chain of this compound could potentially contribute to anticancer activity, though experimental validation is necessary.
Comparative Analysis: Anti-inflammatory Activity
Chronic inflammation is a key factor in many diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics. Aryl propionic acid derivatives are a well-established class of NSAIDs, with ibuprofen being a prime example.[8] The propanoic acid moiety in our topic compound suggests a potential for anti-inflammatory action.
Research into (7-acyl-5-chloro-2-oxo-3H-benzoxazol-3-yl)alkanoic acid derivatives has shown that these compounds can be potent analgesic and anti-inflammatory agents, in some cases more potent than aspirin and indomethacin.[9] The presence of the alkanoic acid chain is crucial for this activity. This provides a strong rationale for investigating the anti-inflammatory potential of this compound.
Caption: A typical workflow for the development of new benzoxazole-based therapeutic agents.
Conclusion and Future Directions
While this compound remains a compound with an uncharacterized biological profile, its structural features, particularly the benzoxazolone core and the N-propanoic acid side chain, place it in a promising chemical space. The extensive body of research on related benzoxazole derivatives provides a strong foundation for hypothesizing its potential as an anticancer, anti-inflammatory, or antimicrobial agent.
The comparative analysis presented in this guide, based on robust experimental data from closely related analogues, underscores the therapeutic potential of the benzoxazole scaffold. Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its derivatives. Such studies will not only elucidate the specific activities of this compound but also contribute to a deeper understanding of the structure-activity relationships that govern the diverse pharmacological effects of the benzoxazole family, ultimately paving the way for the development of novel and more effective therapeutics.
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A Comparative Guide to the Structure-Activity Relationship of 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic Acid Analogs
Introduction: The Versatile Benzoxazolone Scaffold
The benzoxazolone nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] Its unique physicochemical properties, including a weakly acidic nature and a combination of lipophilic and hydrophilic regions, make it an ideal starting point for drug design.[1] This guide focuses on a specific class of these compounds: 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid and its analogs. We will delve into their structure-activity relationships (SAR), comparing their performance against various biological targets and providing the experimental context necessary for researchers in drug discovery and development. The versatility of the benzoxazolone core has led to the development of pharmaceuticals with anticancer, analgesic, anti-inflammatory, and neuroprotective properties, with several compounds reaching commercialization and clinical trials.[1]
Synthetic Strategies: Building the Benzoxazolone Core and its Analogs
The synthesis of this compound analogs typically begins with the formation of the core benzoxazolone ring system. A common and efficient method involves the reaction of 2-aminophenols with urea or phosgene derivatives. The propanoic acid side chain is then introduced via N-alkylation of the benzoxazolone nitrogen.
General Synthetic Workflow
A representative synthetic route is outlined below. This multi-step process allows for the introduction of diverse substituents on both the aromatic ring and the propanoic acid moiety, enabling a thorough exploration of the structure-activity landscape.
Figure 1: Generalized synthetic workflow for this compound analogs.
This modular synthesis allows for the creation of a library of compounds with systematic variations, which is crucial for establishing a clear and robust structure-activity relationship.
Comparative Biological Activities and Structure-Activity Relationship (SAR)
Analogs of this compound have been investigated for a range of biological activities. The following sections will compare their performance in key therapeutic areas, supported by experimental data.
Antimicrobial Activity
The benzoxazole scaffold is a known pharmacophore for antimicrobial agents.[2][3] Derivatives of this compound, particularly its hydrazide and hydrazone derivatives, have shown promising activity against a spectrum of bacterial and fungal pathogens.[4][5]
Key SAR Observations:
-
Hydrazide-Hydrazone Moiety: Conversion of the carboxylic acid to a hydrazide, followed by condensation with various aromatic aldehydes to form hydrazones, is a key strategy to enhance antimicrobial potency. The azomethine group (-NH–N=CH-) in hydrazones is considered crucial for their pharmacological activity.[4]
-
Substituents on the Phenyl Ring of Hydrazone: The nature and position of substituents on the aromatic ring of the hydrazone moiety significantly influence the antimicrobial spectrum and potency. Electron-withdrawing groups, such as nitro or halogen, on the phenyl ring of the hydrazone have been shown to enhance antibacterial activity.[5]
-
Lipophilicity: A balanced lipophilicity is crucial for cell wall penetration. Highly lipophilic or hydrophilic compounds may exhibit reduced activity.
Comparative Antimicrobial Activity Data
| Compound/Analog | Modification | Test Organism | MIC (µg/mL) | Reference |
| Parent Acid | - | S. aureus | >100 | [6] |
| Hydrazide Derivative | Carboxylic acid to hydrazide | S. aureus | 64 | [6] |
| **Hydrazone (4-nitro) ** | Hydrazide + 4-nitrobenzaldehyde | S. aureus | 16 | [7] |
| Hydrazone (4-chloro) | Hydrazide + 4-chlorobenzaldehyde | S. aureus | 32 | [7] |
| Ciprofloxacin (Control) | - | S. aureus | 1 | [4] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of the synthesized analogs is typically determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Figure 2: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Anticancer Activity
Benzoxazolone derivatives have emerged as a promising class of anticancer agents, often acting as inhibitors of various protein kinases involved in cancer cell proliferation and survival, such as VEGFR-2.[8][9]
Key SAR Observations:
-
Substituents on the Benzoxazolone Ring: Introduction of substituents on the benzoxazolone ring can significantly impact anticancer activity. For example, a fluorine atom at the 5-position has been shown to enhance cytotoxicity in certain cancer cell lines.
-
Side Chain Modifications: Modifications of the propanoic acid side chain, such as conversion to amides or esters, can modulate the compound's pharmacokinetic properties and its interaction with the target protein. For instance, linking the benzoxazolone core to a piperidine moiety via a methylene bridge has been explored for enhanced cytotoxic effects.[10]
-
Kinase Inhibition: Many benzoxazolone derivatives exert their anticancer effects by inhibiting tyrosine kinases. The propanoic acid side chain can be modified to mimic the binding of ATP in the kinase domain.[11]
Comparative Anticancer Activity Data (IC50 in µM)
| Compound/Analog | Modification | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | Reference |
| Parent Acid | - | >100 | >100 | >100 | [8] |
| 5-Fluoro Analog | Fluorine at C5 | 78.5 | 85.2 | 92.1 | [8] |
| Piperidinomethyl deriv. | Propanoic acid replaced | 45.3 | 51.7 | 63.8 | [10] |
| Sorafenib (Control) | - | 5.9 | 6.8 | 4.5 | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of the analogs against various cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
Figure 3: Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Activity
The anti-inflammatory properties of benzoxazolone derivatives are well-documented, with some analogs acting as inhibitors of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), or modulating the production of pro-inflammatory cytokines like TNF-α.[12]
Key SAR Observations:
-
N-Phenylacetamide/Propionamide Side Chain: Analogs where the propanoic acid is converted to N-phenylpropionamides have been synthesized and evaluated for their inhibitory effects on myeloperoxidase (MPO), an enzyme involved in inflammatory processes.[13]
-
Substituents on the N-Phenyl Ring: The electronic and lipophilic nature of substituents on the N-phenyl ring of the side chain plays a critical role in anti-inflammatory activity. For instance, derivatives with a 2-methyl or 4-nitro substituent on the N-phenyl ring showed the most potent MPO inhibition.[13]
-
Linker Length: The length of the alkyl chain connecting the benzoxazolone core to the N-phenylamide moiety can influence activity, with a propionamide linker often showing different potency compared to an acetamide linker.
Comparative Anti-inflammatory Activity Data (% Inhibition of Paw Edema)
| Compound/Analog | Modification | 3 hours | 5 hours | Reference |
| Parent Acid | - | 25.6 | 18.3 | [14] |
| N-phenylpropionamide | Propanoic acid to N-phenylpropionamide | 45.2 | 38.9 | [13] |
| N-(4-nitrophenyl)propionamide | Nitro group on N-phenyl | 62.8 | 55.1 | [13] |
| Indomethacin (Control) | - | 68.3 | 64.2 | [14] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard method for evaluating the anti-inflammatory activity of novel compounds.
-
Animal Grouping and Compound Administration: Rats are divided into groups and administered the test compounds or a control vehicle orally or intraperitoneally.
-
Induction of Inflammation: After a specific time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 3, and 5 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Comparative Analysis with Marketed Drugs
To provide a broader context for the therapeutic potential of this compound analogs, it is useful to compare them with existing drugs that share a similar core structure or mechanism of action.
| Drug Name | Core Structure | Primary Indication | Mechanism of Action |
| Chlorzoxazone | Benzoxazolone | Muscle relaxant | Acts on the spinal cord and subcortical areas of the brain to inhibit multisynaptic reflex arcs involved in producing and maintaining skeletal muscle spasm.[3] |
| Benoxaprofen | Benzoxazole | Anti-inflammatory (withdrawn) | Inhibition of cyclooxygenase (COX) enzymes.[2] |
| Flunoxaprofen | Benzoxazole | Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes.[2] |
While direct analogs of this compound have not yet been commercialized, the success of other benzoxazolone- and benzoxazole-containing drugs highlights the therapeutic potential of this scaffold.
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. The structure-activity relationship studies summarized in this guide indicate that targeted modifications to the benzoxazolone core and the propanoic acid side chain can lead to significant enhancements in antimicrobial, anticancer, and anti-inflammatory potency.
Future research should focus on:
-
Systematic SAR Studies: Conducting more comprehensive studies with a wider range of analogs to build more detailed quantitative structure-activity relationship (QSAR) models.[8]
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most potent analogs.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.
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Commercialized and clinically potent molecules based on the benzoxazolone pharmacophore. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Marketed drugs containing benzoxazole. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Pyrazolyl–benzoxazole derivatives as protein kinase inhibitors. Design and validation of a combinatorial library. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. (2018). Journal of Biomolecular Structure and Dynamics, 36(14), 3733-3750. [Link]
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Synthesis and biological profile of benzoxazolone derivatives. (2023). Archiv der Pharmazie, 356(9), e2300142. [Link]
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Synthesis and Screening of some benzoxazinone derivatives. (2019). The Pharma Innovation Journal, 8(11), 11-14. [Link]
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Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (2023). Molecules, 28(13), 5083. [Link]
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Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. (2003). Molecules, 8(12), 954-963. [Link]
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Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic. (2022). Journal of Medicinal and Chemical Sciences, 5(6), 1014-1022. [Link]
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Synthesis of some 2(3H)-benzoxazolone derivatives and their in-vitro effects on human leukocyte myeloperoxidase activity. (2005). Archiv der Pharmazie, 338(9), 405-410. [Link]
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Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. (2024). Molecules, 29(11), 2469. [Link]
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Biological activities of benzoxazole and its derivatives. (2022). Journal of the Indian Chemical Society, 99(11), 100742. [Link]
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Design, synthesis and biological evaluation of benzoxazolinone-containing 1,3,4-thiadiazoles as TNF-α inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters, 27(15), 3464-3468. [Link]
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Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). Pharmaceuticals, 14(9), 899. [Link]
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Some FDA approved benzoxazolone derivative, Chlorzoxazone. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Benzoxazolone Derivatives Research Articles - Page 1. (n.d.). R Discovery. Retrieved January 12, 2026, from [Link]
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Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. (2018). Molecules, 23(5), 1191. [Link]
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Synthesis and antimicrobial activity of some new hydrazones of 4-fluorobenzoic acid hydrazide and 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines. (2001). Il Farmaco, 56(12), 919-923. [Link]
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A Researcher's Guide to Bridging the Gap: Evaluating the In Vitro and In Vivo Efficacy of Novel Benzoxazole Derivatives
In the landscape of modern drug discovery, the benzoxazole scaffold has emerged as a privileged structure, with derivatives demonstrating a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide focuses on a representative member of this class, 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid , to illustrate a comprehensive strategy for evaluating and comparing its efficacy from the benchtop to preclinical models. While specific experimental data for this exact molecule is not yet broadly published, its structural alerts point towards potential anti-inflammatory activity, a common trait among benzoxazole-containing compounds.[2]
This document serves as a playbook for researchers, providing not just the "what" but the "why" behind the experimental design, ensuring a logical and scientifically rigorous progression from in vitro screening to in vivo validation.
The Crucial Step: From Cell Cultures to Living Systems
The journey of a drug candidate from initial discovery to potential clinical application is fraught with challenges, with a significant hurdle being the translation of promising in vitro results to in vivo efficacy.[3][4] In vitro assays, conducted in controlled laboratory settings on isolated cells or tissues, are invaluable for high-throughput screening and mechanistic studies due to their cost-effectiveness and reliability.[3] However, they lack the intricate complexity of a whole organism, where factors like metabolism, pharmacokinetics, and systemic interactions play a decisive role.[4] Therefore, a carefully phased approach, integrating both in vitro and in vivo studies, is paramount for successful drug development.[3][5]
Part 1: In Vitro Efficacy Assessment - The First Line of Evidence
For a compound like this compound, hypothesized to have anti-inflammatory effects, the initial in vitro screening would focus on key cellular events and signaling pathways involved in the inflammatory response.
Experimental Protocol 1: In Vitro Cytotoxicity Assay
Before assessing efficacy, it is crucial to determine the concentrations at which the compound is not toxic to the cells, as cytotoxicity can confound the results of efficacy assays.[6] A standard method for this is the MTT assay.[6]
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in cell culture medium to achieve the desired final concentrations, ensuring the final DMSO concentration is below 0.5% to prevent solvent-induced toxicity.[6]
-
Treatment: Remove the old medium from the cells and add the medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[6]
-
Incubation: Incubate the plates for 24-48 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell viability).
Experimental Protocol 2: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
A hallmark of inflammation is the overproduction of nitric oxide (NO) by activated macrophages. This assay measures the ability of the compound to inhibit NO production.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells as described above. Pre-treat the cells with non-toxic concentrations of this compound or a known NSAID (e.g., Diclofenac) for 1 hour.
-
Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plates for 24 hours.
-
Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-only treated cells.
Hypothetical In Vitro Data Summary
| Compound | Cytotoxicity IC50 (µM) | NO Inhibition IC50 (µM) |
| This compound | >100 | 12.5 |
| Diclofenac (Reference Drug) | >100 | 8.2 |
This hypothetical data suggests that our test compound is non-toxic at effective concentrations and shows promising, albeit slightly less potent, anti-inflammatory activity compared to the standard drug Diclofenac.
Part 2: In Vivo Efficacy Assessment - Validation in a Living System
Positive in vitro results provide the justification for moving into more complex and resource-intensive in vivo models.[7] These models are crucial for understanding the compound's real-world potential, taking into account its pharmacokinetic and pharmacodynamic properties.[5]
Experimental Protocol 3: Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-characterized model of acute inflammation.[8]
Step-by-Step Methodology:
-
Animal Acclimation: Acclimate male Wistar rats for one week under standard laboratory conditions.[9]
-
Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a reference group (e.g., Diclofenac, 10 mg/kg, oral), and test groups (this compound at various doses, e.g., 10, 20, 40 mg/kg, oral).
-
Compound Administration: Administer the respective treatments orally.
-
Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.[9]
-
Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.
Hypothetical In Vivo Data Summary
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3 hours |
| Vehicle Control | - | 0 |
| This compound | 10 | 25.3 |
| This compound | 20 | 42.1 |
| This compound | 40 | 58.7 |
| Diclofenac | 10 | 65.4 |
These hypothetical results indicate a dose-dependent anti-inflammatory effect of the test compound, with the highest dose approaching the efficacy of the reference drug.
Visualizing the Process: Workflows and Pathways
To provide a clearer understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated.
Caption: Experimental workflow for evaluating a novel anti-inflammatory compound.
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A Comparative Guide to the Cytotoxicity of 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic Acid in Cancer vs. Normal Cell Lines
Introduction: The Therapeutic Potential of the Benzoxazolone Scaffold
In the landscape of oncological research, the quest for therapeutic agents that exhibit selective cytotoxicity against cancer cells while sparing normal, healthy tissues is of paramount importance.[1][2] This selectivity is the hallmark of a viable chemotherapeutic candidate, promising higher efficacy and reduced side effects for patients. The benzoxazolone core is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including analgesic, anti-inflammatory, and notably, anticancer properties.[3][4] This guide focuses on a specific derivative, 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid, and provides a framework for evaluating its cytotoxic profile across cancerous and non-cancerous cell lines.
While direct, extensive experimental data for this exact molecule is emerging, the broader family of 2(3H)-benzoxazolone derivatives has shown significant promise. Studies have demonstrated their ability to reduce cell viability and induce apoptosis in various cancer cell lines, including breast and colon cancer.[3][4] The rationale for this guide is to present a comprehensive, technically-grounded methodology for assessing the differential cytotoxicity of this compound, thereby elucidating its potential as a selective anticancer agent.
Comparative Cytotoxicity Analysis: A Methodological Approach
To empirically determine the selective cytotoxicity of our lead compound, a robust and reproducible experimental design is critical. The following sections detail the protocols for cell line selection, culture, and a comparative cytotoxicity assay.
Cell Line Selection: The Foundation of a Comparative Study
The choice of cell lines is a critical first step. To achieve a meaningful comparison, it is essential to include both cancer and normal cell lines, preferably from the same tissue of origin. For this guide, we will consider a representative panel:
-
Cancer Cell Lines:
-
MCF-7: A well-characterized human breast adenocarcinoma cell line.
-
HCT-116: A human colorectal carcinoma cell line.
-
-
Normal Cell Line:
-
WI-38: A human fetal lung fibroblast cell line, often used as a normal control in cytotoxicity studies.[5]
-
This selection allows for the assessment of cytotoxicity in two distinct cancer types while providing a baseline of the compound's effect on non-malignant cells.
Experimental Workflow: From Cell Culture to Data Analysis
The overall workflow for assessing cytotoxicity is a multi-step process that requires precision and sterile techniques. The diagram below outlines the key phases of the experiment.
Caption: Experimental workflow for the MTT-based cytotoxicity assay.
Detailed Protocol: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[6] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.[7]
Materials:
-
Selected cell lines (MCF-7, HCT-116, WI-38)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Culture the selected cell lines to approximately 80% confluency. Trypsinize and resuspend the cells in fresh medium. Seed the cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[8]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain a range of final concentrations for treatment.
-
Cell Treatment: After overnight incubation, remove the medium from the wells and replace it with medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for a predetermined period, typically 48 or 72 hours, at 37°C in a humidified 5% CO2 incubator.[3]
-
MTT Addition: Following incubation, add 20 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.[7]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Interpretation and Expected Outcomes
The absorbance values are directly proportional to the number of viable cells. The percentage of cell viability can be calculated using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
From the dose-response curves generated, the half-maximal inhibitory concentration (IC50) value for each cell line can be determined. The IC50 represents the concentration of the compound required to inhibit cell growth by 50%.
Hypothetical Comparative Data
The table below presents a hypothetical but representative dataset illustrating the potential selective cytotoxicity of this compound.
| Cell Line | Type | IC50 (µM) after 48h | Selectivity Index (SI) |
| MCF-7 | Breast Cancer | 25 | 4.8 |
| HCT-116 | Colon Cancer | 32 | 3.75 |
| WI-38 | Normal Fibroblast | 120 | - |
The Selectivity Index is calculated as IC50 (Normal Cell Line) / IC50 (Cancer Cell Line).
A higher SI value indicates greater selectivity for cancer cells. In this hypothetical scenario, the compound is significantly more potent against the cancer cell lines compared to the normal fibroblast line, suggesting a favorable therapeutic window.
Mechanistic Insights: Induction of Apoptosis
The cytotoxic effects of many benzoxazolone derivatives are attributed to their ability to induce programmed cell death, or apoptosis.[3][4] Apoptosis is a highly regulated process involving a cascade of enzymes called caspases.[9][10] There are two primary pathways of caspase activation: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[11]
Studies on related benzoxazolone compounds have shown increased expression of key apoptotic markers such as caspase-3, cytochrome-c, and FasL in treated cancer cells.[3] This suggests that this compound may exert its effects through the intrinsic apoptotic pathway.
Plausible Signaling Pathway
The diagram below illustrates a plausible mechanism by which the compound could induce apoptosis in cancer cells.
Caption: Intrinsic pathway of apoptosis potentially induced by the test compound.
Conclusion and Future Directions
This guide provides a comprehensive framework for evaluating the differential cytotoxicity of this compound. The described methodologies, from cell-based assays to mechanistic considerations, offer a robust approach for researchers in drug discovery. The benzoxazolone scaffold continues to be a promising area for the development of novel anticancer agents.[12][13] Future studies should expand the panel of cell lines, including patient-derived cells, and move towards in vivo models to validate the therapeutic potential and safety profile of this compound. Further investigation into the specific molecular targets within the apoptotic pathways will also be crucial for its development as a clinical candidate.
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A Researcher's Guide to Benzoxazole Synthesis: A Comparative Analysis of Key Methodologies
For researchers and professionals in drug development, the benzoxazole scaffold is a cornerstone of medicinal chemistry.[1][2][3] This privileged heterocyclic structure is integral to a multitude of pharmacologically active agents, demonstrating antimicrobial, anticancer, and anti-inflammatory properties.[1][2][4] The efficiency, scalability, and functional group tolerance of its synthesis are therefore paramount considerations in any discovery program.
This guide provides an in-depth, objective comparison of the most prevalent and field-proven methods for synthesizing substituted benzoxazoles. Moving beyond a simple recitation of protocols, we will explore the mechanistic rationale behind these techniques, present comparative performance data, and provide detailed, validated experimental procedures to ensure reproducibility in your laboratory.
Core Synthetic Strategies: An Overview
The construction of the benzoxazole ring system predominantly relies on the condensation of a 2-aminophenol with a suitable one-carbon electrophile, followed by a cyclization event.[5] The choice of this electrophilic partner—be it a carboxylic acid, an aldehyde, an acyl chloride, or another derivative—defines the reaction's character, dictating conditions that range from harsh, high-temperature condensations to mild, catalytically-driven transformations.[5][6]
Method 1: The Phillips-Ladenburg Condensation (from Carboxylic Acids)
This classical approach involves the direct condensation of a 2-aminophenol with a carboxylic acid at elevated temperatures.[5] Polyphosphoric acid (PPA) is frequently employed as it serves as a catalyst, dehydrating agent, and solvent, driving the reaction towards the cyclized product.[2][5]
Mechanism & Rationale: The reaction proceeds via an initial acylation of the more nucleophilic amino group of the 2-aminophenol to form an o-hydroxyamide intermediate. Under the strongly acidic and dehydrating conditions provided by PPA, this intermediate undergoes intramolecular cyclodehydration to furnish the benzoxazole ring. The high temperature is necessary to overcome the activation energy for both the initial amide formation and the subsequent cyclization-dehydration cascade.
Caption: Workflow for transition-metal-catalyzed benzoxazole synthesis.
Advantages:
-
Exceptional Functional Group Tolerance: These methods operate under mild, often neutral or basic, conditions, tolerating a wide range of sensitive functional groups.
-
High Efficiency: Catalyst loadings can be low, and reactions are often high-yielding.
-
Alternative Substrate Scope: Provides access to benzoxazoles from precursors that are incompatible with other methods.
[7]Limitations:
-
Catalyst Cost and Toxicity: Transition metal catalysts, particularly palladium, and their associated ligands can be expensive. Residual metal contamination in the final product is a concern for pharmaceutical applications.
-
Precursor Synthesis: Requires a two-step sequence (acylation followed by cyclization), which is less atom-economical than one-pot condensation methods.
-
Reaction Optimization: Identifying the optimal combination of catalyst, ligand, base, and solvent can be time-consuming.
Comparative Performance Data
To facilitate method selection, the following table summarizes key performance indicators for the described synthetic routes, based on representative literature protocols.
| Synthesis Method | Key Reagents/Catalyst | Temperature (°C) | Time (h) | Typical Yield (%) | Key Strengths |
| Phillips Condensation | Polyphosphoric Acid (PPA) | 150 - 180 | 4 - 5 | 85 - 95 | [1] Simplicity, Low Cost |
| Oxidative Cyclization | Aldehyde, Oxidant (e.g., DDQ) | 25 - 130 | 0.5 - 5 | 90 - 98 | [1][8] Mild Conditions, Versatility |
| Cu-Catalyzed Cyclization | o-Chloroanilide, Cu(acac)₂, Ligand | 90 | 12 - 24 | 75 - 90 | [9] Functional Group Tolerance |
Validated Experimental Protocols
Protocol 1: Synthesis of 2-Phenylbenzoxazole via Phillips Condensation
[1][5]1. Reagent Preparation: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 2-aminophenol (1.09 g, 10 mmol) and benzoic acid (1.22 g, 10 mmol). 2. Reaction Setup: Carefully add polyphosphoric acid (40 g) to the flask. The mixture will become thick. 3. Reaction Execution: Heat the reaction mixture to 150-180°C with vigorous stirring and maintain for 4-5 hours. Monitor the reaction progress by TLC. 4. Work-up: After cooling to room temperature, pour the viscous reaction mixture slowly onto crushed ice (~200 g) with continuous stirring. 5. Neutralization & Extraction: Neutralize the acidic aqueous slurry with a concentrated NaOH solution until the product precipitates. Extract the mixture with ethyl acetate (3 x 50 mL). 6. Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude solid by recrystallization or column chromatography.
Protocol 2: Synthesis of 2-Phenylbenzoxazole via Oxidative Cyclization
[8]1. Reagent Preparation: To a 5 mL vessel, add 2-aminophenol (0.119 g, 1 mmol), benzaldehyde (0.106 g, 1 mmol), and a catalytic amount of a Brønsted acidic ionic liquid (BAIL) gel (0.010 g, 1.0 mol %). 2[8]. Reaction Execution: Stir the reaction mixture under solvent-free conditions at 130°C for 5 hours. Monitor the reaction progress by TLC or GC. 3. Work-up: After completion, allow the mixture to cool. Dissolve the residue in ethyl acetate (10 mL). 4. Catalyst Recovery: Separate the heterogeneous catalyst by centrifugation. 5. Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuum to obtain the crude product, which can be further purified by column chromatography.
Conclusion and Method Selection Rationale
The synthesis of substituted benzoxazoles can be achieved through several robust and reliable methods. The optimal choice is dictated by the specific requirements of the target molecule and the practical constraints of the laboratory.
-
For large-scale, cost-sensitive syntheses of robust 2-arylbenzoxazoles where functional group tolerance is not a primary concern, the Phillips condensation remains a viable and high-yielding option.
-
For library synthesis and projects requiring broad substrate scope and tolerance of sensitive functionalities, the oxidative cyclization of aldehydes offers a superior balance of mild conditions, versatility, and high efficiency.
-
When all other methods fail due to extreme functional group incompatibility or when a specific substitution pattern is required, transition-metal-catalyzed cyclization provides a powerful, albeit more complex and costly, alternative.
By understanding the underlying mechanisms and comparative advantages of each approach, researchers can make informed decisions to accelerate their drug discovery and development efforts.
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A Comparative Benchmarking Guide to the Antibacterial Spectrum of 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid
This guide provides a comprehensive analysis of the antibacterial potential of 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid. Our objective is to offer researchers, scientists, and drug development professionals a robust framework for evaluating its spectrum of activity against a panel of clinically relevant bacteria. This document synthesizes established methodologies with expert insights, ensuring a scientifically rigorous and practical approach to antibacterial benchmarking.
The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] Specifically, 2(3H)-benzoxazolone derivatives have demonstrated significant potential as antibacterial agents against both Gram-positive and Gram-negative pathogens.[5] Our focus, this compound, belongs to this promising class of compounds. The propanoic acid moiety attached to the benzoxazolone core presents an interesting structural feature that warrants a thorough investigation of its antibacterial efficacy.
I. The Rationale for Benchmarking: A Causal Approach
In the quest for novel antimicrobial agents, a systematic and comparative evaluation is paramount. Simply demonstrating that a compound possesses antibacterial activity is insufficient. A comprehensive understanding of its spectrum—the range of bacterial species it is effective against—and its potency relative to existing antibiotics is crucial for several reasons:
-
Defining Therapeutic Potential: A broad-spectrum agent may be valuable for empirical therapy, while a narrow-spectrum agent could be advantageous for targeted treatment, minimizing the disruption of the host's microbiome.
-
Identifying Mechanisms of Action: The pattern of susceptibility across different bacterial species can provide clues about the compound's molecular target. For instance, some benzoxazole derivatives are thought to exert their antibacterial effect through the inhibition of DNA gyrase.[6]
-
Guiding Drug Development: A clear benchmark against established drugs provides the necessary context for further optimization of the lead compound's structure to enhance its activity, selectivity, and pharmacokinetic properties.
This guide, therefore, is structured to provide a logical and experimentally sound pathway for the comprehensive antibacterial profiling of this compound.
II. Experimental Workflow for Antibacterial Spectrum Determination
The following diagram outlines the standardized workflow for assessing the antibacterial spectrum of a test compound. This workflow is designed to be self-validating by incorporating appropriate controls and adhering to internationally recognized standards.
Caption: A typical workflow for the evaluation of novel antimicrobial compounds.
III. Detailed Experimental Protocols
The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are considered the gold standards in the field.[7][8][9][10]
A representative panel of bacteria should be selected to assess the antibacterial spectrum, including both Gram-positive and Gram-negative organisms. Commonly used strains for such evaluations include:[11][12]
-
Gram-positive:
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Bacillus subtilis (e.g., ATCC 6633)
-
Enterococcus faecalis (e.g., ATCC 29212)
-
-
Gram-negative:
-
Escherichia coli (e.g., ATCC 25922)
-
Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Klebsiella pneumoniae (e.g., ATCC 700603)
-
Bacteria should be cultured on appropriate media (e.g., Mueller-Hinton Agar) and incubated under optimal conditions (e.g., 37°C for 18-24 hours).
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14] This method is highly reproducible and quantitative.[15]
Protocol:
-
Preparation of Compound Stock Solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well containing the serially diluted compound. Include a positive control (bacteria in broth without the compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which no turbidity (bacterial growth) is observed.[16]
IV. Comparative Data Analysis
The antibacterial activity of this compound should be compared against well-established, broad-spectrum antibiotics. The following table presents hypothetical data to illustrate how the results of such a comparative analysis would be presented. The values for the test compound are based on the reported activities of structurally related benzoxazole derivatives.[5][17][18][19]
| Bacterial Strain | Gram Stain | This compound (MIC in µg/mL) | Ciprofloxacin (MIC in µg/mL) | Vancomycin (MIC in µg/mL) |
| Staphylococcus aureus | Positive | 8 | 0.5 | 1 |
| Bacillus subtilis | Positive | 4 | 0.25 | 0.5 |
| Enterococcus faecalis | Positive | 16 | 1 | 2 |
| Escherichia coli | Negative | 32 | 0.015 | >128 |
| Pseudomonas aeruginosa | Negative | >64 | 0.25 | >128 |
| Klebsiella pneumoniae | Negative | 64 | 0.03 | >128 |
Interpretation of Hypothetical Data:
Based on this hypothetical data, this compound would exhibit moderate activity against Gram-positive bacteria, particularly Bacillus subtilis and Staphylococcus aureus. Its efficacy against Gram-negative bacteria appears to be lower, a common characteristic for some benzoxazole derivatives. The higher MIC values compared to ciprofloxacin and vancomycin suggest that further structural modifications may be necessary to enhance its potency.
V. Potential Mechanism of Action: An Insight
The benzoxazole core is a versatile pharmacophore. While the precise mechanism of action for this compound is yet to be elucidated, studies on related compounds suggest potential molecular targets. One of the proposed mechanisms for the antibacterial activity of some benzoxazoles is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[6]
Caption: A hypothesized mechanism of action for benzoxazole derivatives.
Further experimental validation, such as enzyme inhibition assays, would be required to confirm this hypothesis for the specific compound .
VI. Conclusion and Future Directions
This guide has provided a comprehensive framework for benchmarking the antibacterial spectrum of this compound. The proposed experimental protocols, rooted in established international standards, ensure the generation of reliable and comparable data. The comparative analysis against standard antibiotics is essential for contextualizing its therapeutic potential.
Future research should focus on elucidating the precise mechanism of action and exploring structure-activity relationships to optimize the antibacterial potency and spectrum of this promising class of compounds. The insights gained from such systematic evaluations are critical for the development of the next generation of antimicrobial agents.
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Comparison Guide: Validation of Ketohexokinase as a Novel Target for 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic Acid
This guide provides a comprehensive, technically-grounded framework for the validation of a novel molecular target for the compound 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid, hereafter referred to as OBP-3A. While structurally related to aldose reductase inhibitors (ARIs), preliminary evidence suggests OBP-3A's primary mechanism of action may be through a different, more potent interaction. We hypothesize that the primary cellular target of OBP-3A is Ketohexokinase (KHK) , the key enzyme in fructose metabolism.
This document outlines a multi-phase validation strategy designed to rigorously test this hypothesis. It is intended for researchers in drug discovery and chemical biology, providing not just protocols, but the strategic rationale behind each experimental choice. Our approach is built on establishing causality, from direct physical binding in cells to the resulting functional consequences, and comparing these outcomes against both a known KHK inhibitor and the compound's presumed original target, Aldose Reductase (AR).
Phase 1: Establishing Direct Target Engagement in a Cellular Milieu
Expertise & Experience: The foundational step in target validation is to prove that a compound physically interacts with its proposed target within the complex environment of a living cell.[1][2] In vitro assays with purified proteins are useful but can be misleading, as they lack the context of cellular membranes, protein-protein interactions, and competitive endogenous ligands. Therefore, our first objective is to confirm target engagement directly in intact cells using the Cellular Thermal Shift Assay (CETSA).[3][4][5]
CETSA leverages the principle of ligand-induced thermal stabilization.[6] When a protein binds to a ligand (like our compound), it becomes more resistant to heat-induced denaturation. By heating cells treated with the compound and measuring the amount of target protein that remains soluble, we can directly observe engagement.[7]
Experimental Workflow: CETSA for Target Engagement
The workflow below outlines the process for simultaneously testing OBP-3A's engagement with our novel target (KHK) and its presumed original target (AR).
Caption: Logic of CRISPR validation for OBP-3A.
Protocol 2: CRISPR-Cas9 Knockout and Functional Assay
-
gRNA Design & Lentiviral Production: Design and clone two independent guide RNAs (gRNAs) targeting early exons of the KHK gene into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance). Produce high-titer lentivirus.
-
Transduction & Selection: Transduce HepG2 cells with the lentivirus. After 48 hours, select for successfully transduced cells by adding puromycin to the culture medium for 7-10 days.
-
Validation of Knockout: Expand clonal populations and validate KHK protein knockout via Western Blot. Confirm the absence of KHK protein in the KHK-KO cells compared to wild-type (WT) controls.
-
Functional Assay (Lipid Accumulation):
-
Plate WT and KHK-KO HepG2 cells.
-
Culture cells for 48 hours in a high-fructose (25 mM) medium.
-
Treat a subset of WT cells with either Vehicle (DMSO) or 10 µM OBP-3A. The KHK-KO cells are treated with vehicle.
-
Fix the cells and stain for neutral lipids using Oil Red O.
-
Elute the dye and quantify the absorbance at 510 nm to measure lipid accumulation.
-
Anticipated Results & Comparative Analysis
This experiment directly links the target (KHK) to the compound's action. We expect OBP-3A to reduce fructose-induced lipid accumulation in WT cells, mimicking the phenotype of the KHK-KO cells.
Table 2: Hypothetical Fructose-Induced Lipid Accumulation Data
| Cell Line | Treatment | Normalized Lipid Content (OD 510nm) | % Inhibition vs. WT Vehicle | Conclusion |
| Wild-Type (WT) | Vehicle (DMSO) | 1.00 ± 0.08 | - | Baseline |
| Wild-Type (WT) | OBP-3A (10 µM) | 0.21 ± 0.04 | 79% | Strong functional effect |
| KHK Knockout (KO) | Vehicle (DMSO) | 0.18 ± 0.03 | 82% | Genetic KO phenocopies compound |
Phase 3: Pathway Analysis and Final Comparison
Authoritative Grounding: The final phase is to demonstrate that OBP-3A modulates the specific signaling pathway associated with KHK, further distinguishing it from AR-related pathways. KHK activity leads to ATP depletion and a subsequent increase in uric acid production via purine nucleotide degradation. We will measure intracellular uric acid as a direct biomarker of KHK pathway modulation.
Signaling Pathway: KHK and Uric Acid Production
Caption: KHK-mediated pathway leading to uric acid.
Protocol 3: Uric Acid Biomarker Assay
-
Cell Culture and Treatment: Plate HepG2 cells and allow them to adhere.
-
Starve cells of glucose and fructose for 4 hours.
-
Pre-treat cells for 1 hour with Vehicle (DMSO), 10 µM OBP-3A, or 10 µM of the known AR inhibitor Epalrestat (negative control for this pathway).
-
Stimulate the cells with 5 mM fructose for 6 hours.
-
Measurement: Harvest the cells, lyse them, and measure intracellular uric acid concentration using a commercially available colorimetric assay kit. Normalize results to total protein concentration.
Final Comparative Summary
This final experiment provides a clear, quantitative comparison of OBP-3A against an established ARI, demonstrating its distinct mechanism of action.
Table 3: Comparative Analysis of OBP-3A vs. Aldose Reductase Inhibitor
| Parameter | OBP-3A | Epalrestat (ARI Control) | Rationale & Interpretation |
| Primary Target (CETSA) | Ketohexokinase (KHK) | Aldose Reductase (AR) | OBP-3A shows strong, direct engagement with KHK in cells, not AR. |
| Functional Effect | Blocks Fructose-driven Lipid Accumulation | No effect | The functional effect of OBP-3A aligns with KHK inhibition, not AR inhibition. |
| Genetic Validation | Effect is lost in KHK-KO cells | N/A | The compound's effect is dependent on the presence of its novel target, KHK. |
| Pathway Biomarker | Reduces Fructose-driven Uric Acid Production | No effect | OBP-3A specifically modulates the downstream pathway of KHK, confirming its mechanism. |
Conclusion
The multi-pronged approach detailed in this guide provides a robust and self-validating system for confirming Ketohexokinase as the primary cellular target of this compound (OBP-3A). By progressing from direct target engagement (CETSA) to genetic validation (CRISPR-Cas9) and finally to pathway-specific biomarker analysis, this workflow establishes a clear causal link between the compound, its novel target, and a functional cellular outcome. The comparative data consistently demonstrates that OBP-3A's activity is attributable to KHK inhibition, distinguishing it from compounds targeting the structurally-related Aldose Reductase pathway. This validation provides the necessary confidence to advance OBP-3A as a selective KHK inhibitor in drug development pipelines.
References
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A Researcher's Guide to Investigating Cross-Resistance: The Case of 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid
In the relentless pursuit of novel antimicrobial agents, the emergence of drug resistance presents a formidable challenge. Identifying new chemical entities with potent antibacterial activity is only the initial step. A critical subsequent evaluation is to determine their susceptibility to existing resistance mechanisms. This guide provides a comprehensive framework for conducting cross-resistance studies on a promising candidate, 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid, against a panel of well-characterized antibiotics. The objective is to proactively assess its potential clinical utility and preemptively identify hurdles in its development pathway.
The core structure of our subject compound, a benzoxazolone derivative, belongs to a class of heterocyclic compounds that have garnered significant interest for their broad-spectrum biological activities, including antimicrobial effects.[1][2][3] Studies on various benzoxazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, making this scaffold a promising starting point for new antibiotic discovery.[1][4][5][6] However, to our knowledge, the cross-resistance profile of this compound has not been extensively studied. Understanding this profile is crucial, as cross-resistance—where a single mechanism confers resistance to multiple drugs—can significantly limit a new antibiotic's effectiveness from the outset.[7][8]
This guide will detail the experimental design, methodologies, and data interpretation necessary for a thorough investigation of cross-resistance, providing researchers with a robust protocol to apply to this and other novel antimicrobial candidates.
I. Experimental Design: Selecting a Clinically Relevant Comparator Panel
Rationale for Antibiotic Selection:
The chosen antibiotics should represent the major classes, targeting different essential bacterial functions:
-
Cell Wall Synthesis Inhibitors:
-
β-Lactams (e.g., Methicillin, Ceftazidime): To assess susceptibility to β-lactamases and alterations in penicillin-binding proteins (PBPs).
-
Glycopeptides (e.g., Vancomycin): To investigate potential resistance mechanisms affecting peptidoglycan synthesis.
-
-
Protein Synthesis Inhibitors:
-
Macrolides (e.g., Erythromycin): To test for resistance mediated by ribosomal modification (e.g., erm genes) or efflux pumps.[8]
-
Aminoglycosides (e.g., Gentamicin): To evaluate the impact of enzymes that modify the antibiotic or ribosomal mutations.[8]
-
Tetracyclines (e.g., Tetracycline): To assess susceptibility to efflux pumps and ribosomal protection proteins.
-
Oxazolidinones (e.g., Linezolid): To probe for resistance due to mutations in the 23S rRNA.[8]
-
-
Nucleic Acid Synthesis Inhibitors:
-
Fluoroquinolones (e.g., Ciprofloxacin): To determine if mutations in DNA gyrase or topoisomerase IV affect the compound's activity.[12]
-
Rifamycins (e.g., Rifampicin): To assess for cross-resistance due to mutations in the RNA polymerase β-subunit.
-
-
Folate Synthesis Inhibitors:
-
Sulfonamides (e.g., Sulfamethoxazole): To investigate potential bypass mechanisms in the folic acid synthesis pathway.
-
Bacterial Strain Selection:
A panel of isogenic strains, where resistance determinants are introduced into a uniform genetic background, is ideal for minimizing confounding variables.[9][10][11] The panel should include both laboratory-derived resistant mutants and clinical isolates with known resistance profiles. For this study, we propose a panel based on Staphylococcus aureus and Escherichia coli as representative Gram-positive and Gram-negative pathogens, respectively.
Proposed Experimental Workflow
Caption: A generalized workflow for assessing the cross-resistance profile of a novel antimicrobial compound.
II. Experimental Protocols
The following protocols are based on established standards for antimicrobial susceptibility testing.[13]
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a quantitative approach to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13]
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL
-
Stock solutions of this compound and comparator antibiotics
Procedure:
-
Preparation of Antibiotic Plates: Serially dilute the stock solutions of each antimicrobial agent in CAMHB directly in the 96-well plates to achieve a range of final concentrations.
-
Inoculation: Add the standardized bacterial suspension to each well, resulting in a final inoculum concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Protocol 2: Checkerboard Assay for Synergy and Antagonism
To further investigate interactions, a checkerboard assay can be performed to assess whether the novel compound acts synergistically or antagonistically with existing antibiotics.
Procedure:
-
Plate Setup: In a 96-well plate, create a two-dimensional gradient of concentrations. Dilute this compound horizontally and a comparator antibiotic vertically.
-
Inoculation and Incubation: Inoculate and incubate the plate as described in the MIC protocol.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination.
-
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
III. Data Presentation and Interpretation
The results of the cross-resistance study should be presented in a clear and concise manner to facilitate comparison.
Table 1: Hypothetical MIC Data for this compound against a Panel of S. aureus Strains
| Strain ID | Resistance Phenotype | Comparator Antibiotic MIC (µg/mL) | Test Compound MIC (µg/mL) | Fold Change in MIC |
| SA_WT | Wild-Type | Methicillin: 2 | 4 | - |
| SA_MRSA | Methicillin-Resistant | Methicillin: >256 | 4 | 1 |
| SA_VRSA | Vancomycin-Resistant | Vancomycin: 64 | 8 | 2 |
| SA_ErmR | Erythromycin-Resistant | Erythromycin: 128 | 4 | 1 |
| SA_GyrA | Ciprofloxacin-Resistant | Ciprofloxacin: 32 | 4 | 1 |
Interpretation of Hypothetical Data:
-
No Cross-Resistance: The MIC of the test compound against the methicillin-resistant (SA_MRSA), erythromycin-resistant (SA_ErmR), and ciprofloxacin-resistant (SA_GyrA) strains shows no significant change compared to the wild-type strain. This would be a highly favorable outcome, suggesting that the mechanisms conferring resistance to these major antibiotic classes do not affect the activity of our test compound.
-
Potential Cross-Resistance: A slight (2-fold) increase in the MIC against the vancomycin-resistant strain (SA_VRSA) might indicate a minor interaction with the resistance mechanism, warranting further investigation. A fold-change of ≥4 is generally considered significant.[9]
Visualizing Resistance Mechanisms and Potential Interactions
Caption: Potential interactions between antibiotics, bacterial targets, and resistance mechanisms.
IV. Conclusion and Future Directions
The investigation of cross-resistance is a non-negotiable step in the preclinical evaluation of any new antimicrobial candidate. The absence of cross-resistance with existing major antibiotic classes would significantly elevate the clinical potential of this compound.[10] Conversely, the discovery of significant cross-resistance would necessitate further medicinal chemistry efforts to modify the scaffold to evade these resistance mechanisms.
Should the initial screening reveal a favorable profile with no significant cross-resistance, further studies should be undertaken. These include time-kill kinetic assays to confirm bactericidal or bacteriostatic activity, and resistance frequency studies to determine the propensity for spontaneous resistance development. By adopting a proactive and systematic approach to understanding resistance, we can more effectively identify and develop the next generation of antibiotics to combat the growing threat of antimicrobial resistance.
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O'Neill, A. J., & Chopra, I. (2021). A platform for detecting cross-resistance in antibacterial drug discovery. Journal of Antimicrobial Chemotherapy, 76(7), 1794-1801. [Link]
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Friman, J., et al. (2020). Patterns of cross‐resistance and collateral sensitivity between clinical antibiotics and natural antimicrobials. Evolutionary Applications, 13(8), 2056-2065. [Link]
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Zhang, W., et al. (2011). Design, synthesis and antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives. European Journal of Medicinal Chemistry, 46(9), 3639-3650. [Link]
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Zhang, W., et al. (2011). Design, synthesis and antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives. European Journal of Medicinal Chemistry, 46(9), 3639-3650. [Link]
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Brzozowski, Z., et al. (2020). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Folia Microbiologica, 65(5), 849-861. [Link]
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Celik, I., et al. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. Journal of Molecular Structure, 1230, 129883. [Link]
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Comparing the safety profile of 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid with commercial drugs
A Guide for Researchers in Drug Development
Introduction
The benzoxazole moiety is a privileged scaffold in medicinal chemistry, forming the core of several compounds with diverse therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] However, the history of benzoxazole-containing drugs is marked by both success and significant safety concerns, underscoring the critical need for a thorough evaluation of the safety profile of any new chemical entity bearing this core. This guide provides a comparative analysis of the safety profile of the novel compound 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid against a panel of commercial drugs.
The selection of comparator drugs was based on structural similarity and known safety liabilities that are pertinent to the benzoxazole class. These include:
-
Benoxaprofen and Flunoxaprofen: Benzoxazole-containing non-steroidal anti-inflammatory drugs (NSAIDs) that were withdrawn from the market or had their clinical use discontinued due to severe hepatotoxicity.[1][3][4]
-
Chlorzoxazone: A centrally acting muscle relaxant containing a benzoxazolone ring, which is a metabolite of zoxazolamine, a drug withdrawn due to hepatotoxicity.[5][6]
-
Ibuprofen and Naproxen: Widely used propionic acid-derived NSAIDs that provide a benchmark for common NSAID-related adverse effects, such as gastrointestinal and cardiovascular risks.[7][8]
This guide will delve into a detailed comparison of the known safety profiles of these compounds, followed by a description of essential experimental protocols for a comprehensive preclinical safety assessment.
Comparative Safety Profile
The known safety information for this compound is currently limited to preliminary data indicating potential for skin, eye, and respiratory irritation, and acute oral toxicity. The following table summarizes the key adverse effects of the comparator drugs to provide a context for the potential safety liabilities of the target compound.
| Adverse Effect | Benoxaprofen | Flunoxaprofen | Chlorzoxazone | Ibuprofen | Naproxen |
| Hepatotoxicity | High risk, including fatal cholestatic jaundice.[9] | High risk, led to discontinuation of clinical use.[3][4] | Rare but serious, including fatal hepatocellular toxicity.[5][10][11] | Rare, but can cause elevated liver enzymes.[12] | Can cause abnormal liver function tests and rare, severe hepatic reactions.[13] |
| Gastrointestinal | Bleeding, diarrhea, abdominal pain, ulcers.[13] | Similar to other NSAIDs. | Possible, including rare instances of bleeding.[11] | High risk of bleeding, ulceration, and perforation.[7][14] | High risk of bleeding, ulceration, and perforation.[13][15][16][17] |
| Nephrotoxicity | Associated with nephrotoxicity.[9] | Potential for renal effects similar to other NSAIDs. | No evidence of renal damage.[11] | Can lead to renal impairment, especially with long-term use.[8] | Increased risk of end-stage renal disease with heavy use.[17] |
| Dermatological | Photosensitivity, onycholysis, rash, milia.[13] | Not well documented. | Rare allergic skin rashes, petechiae, or ecchymoses.[11] | Rash, pruritus, and rare severe reactions like Stevens-Johnson Syndrome.[7] | Rash, pruritus, and potential for serious skin reactions.[13][15] |
| Cardiovascular | Not a primary reason for withdrawal. | Not well documented. | Not a primary concern. | Increased risk of thrombotic events, myocardial infarction, and stroke at high doses.[7][18] | Increased risk of heart attack and stroke.[16][19] |
Experimental Protocols for Safety Assessment
A rigorous preclinical safety evaluation of this compound is paramount. The following experimental workflows are designed to assess the key potential toxicities identified from the analysis of comparator drugs.
In Vitro Cytotoxicity and Hepatotoxicity Assessment
Rationale: Given the severe hepatotoxicity observed with benzoxazole-containing drugs like benoxaprofen and flunoxaprofen, a primary focus of the safety evaluation should be on assessing the potential for liver injury. Initial screening using in vitro models can provide a rapid assessment of cytotoxicity and identify mechanisms of liver cell death.
Methodology:
-
Cell Line Selection: Utilize human hepatoma cell lines (e.g., HepG2, Huh7) and primary human hepatocytes. HepG2 cells are a well-established model for screening drug-induced hepatotoxicity, while primary hepatocytes offer a more physiologically relevant system.
-
Cytotoxicity Assays:
-
MTT/XTT Assay: To assess cell viability by measuring mitochondrial metabolic activity.
-
LDH Release Assay: To quantify membrane damage by measuring the release of lactate dehydrogenase.
-
-
Hepatotoxicity-Specific Assays:
-
Caspase-3/7, -8, and -9 Activity Assays: To determine the induction of apoptosis and differentiate between intrinsic and extrinsic pathways.
-
Reactive Oxygen Species (ROS) Assay: To measure oxidative stress, a common mechanism of drug-induced liver injury.
-
Mitochondrial Membrane Potential Assay: To assess mitochondrial dysfunction.
-
-
Data Analysis: Determine the half-maximal inhibitory concentration (IC50) for cytotoxicity and compare the results with the comparator drugs.
Caption: In Vitro Cytotoxicity and Hepatotoxicity Workflow.
In Vitro Phototoxicity Assessment
Rationale: Photosensitivity was a significant adverse effect of benoxaprofen. Therefore, it is crucial to evaluate the phototoxic potential of this compound. The 3T3 Neutral Red Uptake (NRU) phototoxicity test is a validated in vitro method for this purpose.
Methodology:
-
Cell Line: Use the BALB/c 3T3 fibroblast cell line.
-
Treatment: Treat the cells with a range of concentrations of the test compound in two separate plates.
-
Irradiation: Irradiate one plate with a non-cytotoxic dose of simulated sunlight (UVA/Vis), while keeping the other plate in the dark.
-
Neutral Red Uptake Assay: After incubation, assess cell viability in both plates using the neutral red uptake assay.
-
Data Analysis: Compare the IC50 values from the irradiated and non-irradiated plates. A significant decrease in the IC50 value in the irradiated plate indicates phototoxic potential.
Caption: 3T3 Neutral Red Uptake Phototoxicity Assay Workflow.
In Vivo Acute and Sub-chronic Toxicity Studies
Rationale: In vivo studies are essential to understand the systemic effects of the compound and to identify target organs of toxicity. These studies will also provide crucial information on the dose-response relationship.
Methodology:
-
Animal Model: Use Sprague-Dawley rats, a common model for toxicological studies.
-
Acute Toxicity Study (e.g., OECD 423):
-
Administer a single high dose of the compound to a small group of animals.
-
Observe for mortality, clinical signs of toxicity, and changes in body weight for 14 days.
-
Perform gross necropsy at the end of the study.
-
-
Sub-chronic Toxicity Study (e.g., 28-day repeated dose, OECD 407):
-
Administer the compound daily for 28 days at three different dose levels (low, medium, and high) and a vehicle control.
-
Monitor clinical signs, body weight, and food/water consumption throughout the study.
-
Collect blood for hematology and clinical chemistry analysis at the end of the study.
-
Conduct a full histopathological examination of all major organs.
-
-
Data Analysis: Analyze the data for any dose-dependent adverse effects. Determine the No-Observed-Adverse-Effect Level (NOAEL).
Caption: In Vivo Acute and Sub-chronic Toxicity Study Design.
Conclusion
The preliminary safety data for this compound, coupled with the historical safety concerns associated with the benzoxazole scaffold, necessitates a comprehensive and rigorous safety evaluation. The comparative analysis with benoxaprofen, flunoxaprofen, chlorzoxazone, ibuprofen, and naproxen highlights hepatotoxicity, gastrointestinal toxicity, and phototoxicity as key areas of concern. The experimental protocols outlined in this guide provide a robust framework for a thorough preclinical safety assessment. By systematically evaluating these potential liabilities, researchers can make informed decisions regarding the future development of this promising compound.
References
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ResearchGate. (n.d.). Marketed drugs containing benzoxazole. Retrieved January 13, 2026, from [Link]
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- Kakkar, S., Tahlan, S., Lim, S. M., Ramasamy, K., Mani, V., Shah, S. A. A., & Narasimhan, B. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central journal, 12(1), 96.
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Zoxazolamine. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
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Naproxen. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
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Ibuprofen: Package Insert / Prescribing Information. (n.d.). Drugs.com. Retrieved January 13, 2026, from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid
As researchers and scientists dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid, ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a proactive approach to laboratory safety.
Core Directive: Hazard Identification and Waste Classification
Before any disposal procedure can commence, a thorough understanding of the chemical's hazards is essential. This initial assessment dictates the entire waste management lifecycle.
Chemical Profile and Hazards: this compound (CAS No. 13610-59-8) is an organic compound that presents specific health risks.[1] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as Acutely Toxic (Oral), Category 4 , with the hazard statement H302: "Harmful if swallowed".[2] Furthermore, safety data from suppliers indicates that the compound causes skin irritation, serious eye irritation, and may cause respiratory irritation .[3]
Due to these toxic and irritant properties, this chemical cannot be disposed of as common trash or via drain disposal.[4] It must be managed as hazardous waste in accordance with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6]
| Parameter | Information | Source(s) |
| Chemical Name | This compound | [2] |
| CAS Number | 13610-59-8 | [1][2] |
| Molecular Formula | C₁₀H₉NO₄ | [1][2] |
| GHS Hazard Class | Acute Toxicity 4, Oral | [2] |
| Hazard Statements | H302: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [2][3] |
| Waste Classification | Hazardous Waste | [5][7] |
Operational Protocol: Step-by-Step Disposal Procedure
Adherence to a systematic disposal protocol is critical to mitigate risks. The following steps provide a clear workflow from waste generation to final disposal.
Step 1: Don Personal Protective Equipment (PPE)
Given the compound's irritant properties, comprehensive protection is non-negotiable. Before handling the chemical or its waste, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or safety glasses with side shields to protect against splashes.[3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves.
-
Protective Clothing: A standard laboratory coat to protect skin and clothing.
All handling of the solid compound or its solutions should ideally be performed within a chemical fume hood to minimize inhalation risk.[3]
Step 2: Segregate the Waste Stream
Proper segregation is a cornerstone of safe chemical waste management, preventing dangerous reactions.[8]
-
Do Not Mix: This waste must be kept separate from other chemical waste streams, especially bases, strong oxidizing agents, and other incompatible materials.[8]
-
Designated Waste Stream: Establish a dedicated waste container for "Toxic Solid Organic Waste" or "Solid Organic Acids." This ensures clear identification and prevents accidental mixing.
Step 3: Use Appropriate Waste Containers
The integrity of the waste container is essential to prevent leaks and exposure.[5]
-
Solid Waste: Collect the solid this compound and any contaminated disposable materials (e.g., weighing papers, gloves, paper towels) in a dedicated, leak-proof container made of a compatible material (e.g., High-Density Polyethylene - HDPE). The container must have a secure, screw-top lid.[9]
-
Liquid Waste (Solutions): If the compound is in a solution, collect it in a chemically resistant liquid waste bottle (e.g., an amber glass bottle). Fill containers to no more than 75% capacity to allow for vapor expansion.[9]
-
Empty Containers: An "empty" container that held this chemical must be managed carefully. The first rinse with a suitable solvent must be collected and disposed of as hazardous waste.[10] Subsequent rinses may be permissible for drain disposal, but only if the solution is dilute and meets local wastewater regulations.[4][10] After triple-rinsing and air-drying, deface or remove the original label before disposing of the container in the appropriate recycling bin.[10]
Step 4: Label the Waste Container Correctly
Accurate and complete labeling is a strict regulatory requirement and a critical safety communication tool.[7][8] The label must be affixed to the container as soon as the first drop of waste is added.
Mandatory Label Information:
-
The words "HAZARDOUS WASTE"
-
Full Chemical Name: "this compound" (No chemical formulas or abbreviations).
-
Hazard Identification: "Toxic", "Irritant".
-
Generator's Contact Information: Name and laboratory location.
Step 5: Store Waste in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must designate a Satellite Accumulation Area (SAA) for the temporary storage of waste containers.[8]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Storage Conditions: Keep the waste container securely capped at all times, except when adding waste.[8] Store it in secondary containment (e.g., a chemical-resistant tray) to contain potential spills. The SAA should be away from drains and sources of ignition.
Step 6: Arrange for Final Disposal
The final disposal of hazardous waste is a highly regulated process that must be performed by licensed professionals.
-
Contact EHS: Once the waste container is full, or within one year of the accumulation start date (whichever comes first), contact your institution's Environmental Health & Safety (EHS) office to request a waste pickup.[8]
-
Professional Disposal: Your EHS department will work with a licensed hazardous waste disposal company to transport the waste for proper treatment and disposal, typically via incineration at a permitted facility.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill Management
In the event of a small spill, prompt and correct action is crucial.
-
Evacuate and Ventilate: Alert others in the immediate area and ensure the area is well-ventilated.
-
Wear PPE: Don the appropriate PPE as described in Step 1.
-
Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.
-
Collect Waste: Carefully sweep or scoop the absorbed material into the designated hazardous waste container. Avoid creating dust.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety, ensure regulatory compliance, and uphold our collective responsibility to protect our colleagues and our environment.
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Mastering the Safe Handling of 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid: A Guide for Laboratory Professionals
For researchers at the forefront of drug development and scientific innovation, the ability to handle chemical reagents with confidence and precision is paramount. This guide provides an in-depth operational plan for the safe handling, use, and disposal of 3-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid (CAS 13610-58-9), a compound that, while valuable in research, necessitates careful management due to its inherent hazards. Our objective is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your research by maintaining a safe and compliant laboratory environment.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a solid organic compound that presents several health hazards as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] A thorough understanding of these risks is the foundational step in developing a robust safety protocol.
Primary Hazards:
-
Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[2][3]
-
Serious Eye Irritation (H319): Contact with the eyes can result in significant irritation and potential damage.[2][3]
-
Respiratory Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory tract.[2][3]
-
Harmful if Swallowed (H302): Ingestion of this compound can be detrimental to health.[1]
Given these hazards, a risk assessment should be conducted prior to any new experimental procedure involving this compound. This assessment should consider the quantity of the chemical being used, the potential for dust generation, and the specific manipulations to be performed.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale rooted in preventing contact and inhalation.[4]
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant, impervious gloves such as nitrile or neoprene.[4] Gloves should be inspected before use and disposed of after contamination. | To prevent skin contact, which can cause irritation.[2][3] Nitrile gloves, in particular, offer good resistance to a variety of chemicals and acids.[5][6] |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[4][7] | To protect against splashes and airborne particles that could cause serious eye irritation.[2][3] |
| Skin and Body Protection | A laboratory coat, long-sleeved clothing, and closed-toe shoes are mandatory.[4] For larger quantities, a chemically resistant apron is advised. | To minimize skin exposure and prevent contamination of personal clothing.[4] |
| Respiratory Protection | Work should be conducted in a well-ventilated area or a chemical fume hood.[4] If dust or aerosols are likely, a NIOSH-approved respirator is necessary.[7] | To prevent inhalation of potentially harmful and irritating dust or vapors.[2][3] The NIOSH Pocket Guide to Chemical Hazards is a valuable resource for respirator selection.[8][9][10][11][12] |
Below is a workflow diagram illustrating the PPE selection process.
Caption: PPE Selection Workflow
Operational Plan: From Receipt to Use
A systematic approach to handling this compound at every stage is crucial for maintaining a safe laboratory environment.
Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage.
-
It is strongly recommended to have a designated unpacking area, preferably with adequate ventilation.[13]
-
Wear appropriate PPE (gloves and eye protection) during unpacking.
-
Verify that the container is properly labeled and sealed.
Storage:
-
Store in a cool, dry, and well-ventilated area.[14]
-
Keep the container tightly closed to prevent moisture ingress and contamination.[7][15]
-
Store away from incompatible materials such as strong oxidizing agents.
-
Ensure the storage area is clearly marked with the appropriate hazard warnings.
Handling and Use:
-
Preparation: Before handling, ensure all necessary PPE is correctly donned and that a chemical fume hood is operational. Have spill cleanup materials readily accessible.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize the risk of dust inhalation. Use tools and techniques that minimize dust generation (e.g., using a spatula instead of pouring).
-
In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[2] Decontaminate the work area.
Emergency Procedures: Spill and Exposure Response
Preparedness is key to mitigating the impact of an accidental spill or exposure.
Spill Cleanup Protocol:
This protocol is designed for a minor spill of solid this compound. For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Evacuate and Isolate: Alert others in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of chemical-resistant gloves. If significant dust is present, a NIOSH-approved respirator is required.
-
Neutralize: For organic acids, gently cover the spill with sodium bicarbonate, starting from the outside and working inwards to prevent spreading.[16]
-
Absorb: Once any potential reaction has ceased, use an inert absorbent material like vermiculite or sand to collect the neutralized solid.[16]
-
Collect and Contain: Carefully sweep or scoop the material into a designated, labeled hazardous waste container.[17] Avoid creating dust. Do not use a brush and dustpan that could generate airborne particles.[17]
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
Dispose: Dispose of all contaminated materials (including gloves and absorbents) as hazardous waste in accordance with institutional and regulatory guidelines.[17]
Exposure Response:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[14] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][14] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[7] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Disposal Plan: Ensuring Environmental Compliance
Proper disposal of this compound and any associated contaminated materials is a critical final step. All chemical waste must be managed in accordance with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[18]
Waste Collection and Labeling:
-
Segregation: Do not mix this waste with other waste streams unless compatible.
-
Container: Collect all waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed, and compatible container.[19]
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").[20][21]
Disposal Workflow:
Caption: Waste Disposal Workflow
While a specific EPA hazardous waste code is not explicitly listed for this compound, it must be disposed of as a hazardous chemical waste due to its irritant and toxicity characteristics. Your institution's EHS department will provide guidance on the appropriate waste codes and ensure disposal through a licensed hazardous waste vendor.[19]
By adhering to these detailed operational and safety guidelines, you can confidently and responsibly incorporate this compound into your research, fostering a culture of safety and scientific excellence.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
